molecular formula C35H51NO10 B1149226 Acoforestinine

Acoforestinine

Cat. No.: B1149226
M. Wt: 645.8 g/mol
InChI Key: YBCOIJNAMJAFSO-UHFFFAOYSA-N
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Description

Acoforestinine is a natural product found in Aconitum forrestii with data available.

Properties

IUPAC Name

[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOIJNAMJAFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acoforestinine from Aconitum handelianum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acoforestinine, a C20-diterpenoid alkaloid isolated from the roots of Aconitum handelianum. This document collates available scientific information regarding its isolation, structure, and putative biosynthesis, and discusses potential pharmacological activities based on related compounds.

Introduction

Aconitum handelianum, a member of the Ranunculaceae family, is a plant species from which a variety of diterpenoid alkaloids have been isolated. These alkaloids are known for their complex structures and diverse biological activities. Among these is this compound, a known C20-diterpenoid alkaloid of the atisine type. While research on Aconitum handelianum has led to the discovery of new compounds and evaluation of the antioxidant properties of its alkaloid constituents, specific data on this compound remains limited in publicly available literature. This guide aims to consolidate the existing knowledge and provide a framework for future research and development.

Isolation and Purification

The isolation of this compound from the roots of Aconitum handelianum follows a general protocol for the extraction and separation of alkaloids. The primary study identifying this compound as a constituent of this plant is by Yin et al. (2016), which focused on the isolation of a new C20-diterpenoid alkaloid, handelidine, alongside twenty-seven known alkaloids, including this compound. While the detailed protocol for this compound's specific isolation is not fully detailed in the available abstracts, a general methodology can be inferred.

General Experimental Protocol for Alkaloid Isolation
  • Plant Material Collection and Preparation: The roots of Aconitum handelianum are collected, dried, and pulverized.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction for Alkaloid Enrichment: The crude extract is then partitioned using an acid-base extraction technique. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia water to pH 9-10) and extracted with a water-immiscible organic solvent like chloroform or dichloromethane to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for the isolation of individual compounds. This typically involves:

    • Column Chromatography (CC): Initial fractionation is performed on a silica gel or alumina column, eluting with a gradient of solvents (e.g., chloroform-methanol).

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from CC.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase or normal-phase HPLC.

The following diagram illustrates a typical workflow for the isolation of alkaloids from a plant source.

G A Dried & Powdered Roots of Aconitum handelianum B Extraction with Methanol A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Fractions Containing Diterpenoid Alkaloids F->G H Preparative TLC / HPLC G->H I Isolated this compound H->I

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound, like other diterpenoid alkaloids, is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the carbon skeleton, functional groups, and stereochemistry of the molecule.

Spectroscopic Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C-NMR: Shows the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores within the molecule.

Physicochemical and Quantitative Data

Biosynthesis of this compound

The biosynthesis of C20-diterpenoid alkaloids, including the atisine-type to which this compound belongs, is a complex process originating from primary metabolism. The proposed pathway involves the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes.[1][2][3]

The biosynthesis is thought to proceed through the following key stages:

  • Formation of GGPP: GGPP is synthesized via the methylerythritol phosphate (MEP) pathway in plastids and the mevalonate (MVA) pathway in the cytosol.

  • Diterpene Skeleton Formation: GGPP is cyclized by terpene synthases to form the characteristic polycyclic hydrocarbon skeleton of the atisine-type diterpenes.

  • Incorporation of Nitrogen: The nitrogen atom is incorporated into the molecule, with L-serine being a likely precursor, to form the oxazolidine ring characteristic of some diterpenoid alkaloids.[1]

  • Tailoring Reactions: A series of enzymatic reactions, including hydroxylations, oxidations, and acylations, catalyzed by enzymes such as cytochrome P450s and dehydrogenases, modify the basic skeleton to produce the final diverse structures of diterpenoid alkaloids like this compound.

The following diagram outlines the putative biosynthetic pathway for atisine-type diterpenoid alkaloids.

G A MEP & MVA Pathways B Geranylgeranyl Pyrophosphate (GGPP) A->B C Cyclization (Terpene Synthases) B->C D Atisine-type Diterpene Skeleton C->D E Nitrogen Incorporation (from L-Serine) D->E F Early Diterpenoid Alkaloid Intermediate E->F G Tailoring Reactions (Hydroxylation, Oxidation, etc.) F->G H This compound G->H G A This compound B C20-Diterpenoid Alkaloid (Atisine-type) A->B is a C Isolated from Aconitum handelianum A->C E Other Potential Pharmacological Activities (e.g., anti-inflammatory, analgesic - based on genus) B->E Class exhibits D Potential Antioxidant Activity C->D Extracts show

References

Acoforestinine (CAS RN: 110011-77-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a C19-diterpenoid alkaloid that has been isolated from plants of the Aconitum genus, specifically Aconitum handelianum. Like other alkaloids in its class, this compound possesses a complex molecular structure and is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and mechanisms of action.

Physicochemical Properties

A summary of the known physicochemical data for this compound is presented in the table below. This information has been compiled from various chemical supplier databases and publicly available resources.

PropertyValueSource
CAS Number 110011-77-3Chemical Supplier Databases
Molecular Formula C35H51NO10Chemical Supplier Databases
Molecular Weight 645.78 g/mol Chemical Supplier Databases
Appearance White to off-white powderChemical Supplier Databases
Solubility Soluble in chloroform, dichloromethane, DMSOChemical Supplier Databases
Storage Store at 2-8°C, protected from light and moistureChemical Supplier Databases
Synonyms 8-O-EthylyunaconitineChemical Supplier Databases

Experimental Protocols

Isolation of this compound from Aconitum handelianum

The following protocol is a generalized procedure for the isolation of diterpenoid alkaloids from Aconitum species, adapted for the specific isolation of this compound.

a. Extraction:

  • Air-dry the roots of Aconitum handelianum at room temperature and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

b. Acid-Base Partitioning:

  • Suspend the crude ethanol extract in 2% aqueous hydrochloric acid (HCl).

  • Partition the acidic solution with diethyl ether to remove neutral and weakly basic compounds. Discard the ether layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide (NH4OH).

  • Extract the alkaline solution with chloroform three times.

  • Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.

  • Dry the chloroform extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.

c. Chromatographic Separation:

  • Subject the crude alkaloid fraction to Vacuum Liquid Chromatography (VLC) on a silica gel column.

  • Elute the column with a gradient of chloroform-methanol (100:0 to 80:20) to obtain several fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualize under UV light (254 nm) and by spraying with Dragendorff's reagent.

  • Combine fractions showing a similar TLC profile to those reported for this compound.

  • Further purify the this compound-containing fractions by repeated column chromatography on silica gel and/or preparative TLC to yield pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:

a. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Expected Outcome: A single sharp peak indicating the purity of the compound.

b. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI-MS).

  • Analysis Mode: Positive ion mode.

  • Expected Outcome: A protonated molecular ion peak [M+H]+ consistent with the molecular weight of this compound (m/z 646.35).

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.

  • Solvent: CDCl3 or DMSO-d6.

  • Expected Outcome: The spectral data should be consistent with the published data for the structure of this compound.

Assessment of Antioxidant Activity

Given that alkaloids from Aconitum handelianum have shown antioxidant potential, the following protocols can be used to evaluate the antioxidant activity of this compound.

a. DPPH Radical Scavenging Assay:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare different concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

b. ABTS Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of different concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

c. Ferrous Ion Chelating (FIC) Assay:

  • Prepare different concentrations of this compound in a suitable solvent.

  • To 50 µL of each sample concentration, add 100 µL of 0.1 mM FeCl2.

  • Initiate the reaction by adding 200 µL of 0.25 mM ferrozine.

  • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

  • Measure the absorbance of the iron(II)-ferrozine complex at 562 nm.

  • EDTA can be used as a positive control.

  • Calculate the chelating activity using the formula: Chelating (%) = [(A_control - A_sample) / A_control] x 100.

Putative Signaling Pathway and Mechanism of Action

While specific studies on the signaling pathways affected by this compound are lacking, the mechanism of action for related aconitine-type alkaloids is known to involve the modulation of voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes. It is plausible that this compound shares a similar mechanism.

The proposed pathway involves this compound binding to site 2 of the alpha subunit of the VGSC. This binding is thought to cause a persistent activation of the channel by inhibiting its inactivation. The continuous influx of sodium ions leads to membrane depolarization, which can result in a range of physiological effects, from nerve paralysis to cardiac arrhythmias, depending on the concentration and cell type.

Below is a diagram illustrating this proposed signaling pathway.

Acoforestinine_Signaling_Pathway cluster_membrane Aco This compound VGSC Voltage-Gated Sodium Channel (VGSC) Aco->VGSC Binds to Site 2 Na_in Na+ Influx VGSC->Na_in Persistent Activation Membrane Cell Membrane Depolarization Membrane Depolarization Na_in->Depolarization Leads to Effect Physiological Effect Depolarization->Effect Results in

Caption: Proposed signaling pathway for this compound.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a complex diterpenoid alkaloid, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Aconitum genus, specifically Aconitum handelianum, these compounds have attracted significant interest from the scientific community. This guide provides a detailed overview of the molecular structure and stereochemistry of this compound, based on available chemical information. Due to limitations in accessing the full text of primary research articles, this document focuses on the established structure and provides a general methodology for its elucidation.

Molecular Structure

The molecular formula of this compound is C₃₅H₅₁NO₁₀, with a molecular weight of 645.79 g/mol [1]. The systematic name for this compound is (1α,3α,6α,14α,16β)-8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate)[2]. This nomenclature reveals that this compound is built upon a complex aconitane skeleton, a defining characteristic of many Aconitum alkaloids.

The core of the molecule is a hexacyclic ring system. Key functional groups and substituents, as indicated by its systematic name, include:

  • An ethoxy group at position C-8.

  • An N-ethyl group.

  • Methoxy groups at positions C-1, C-6, and C-16.

  • A methoxymethyl group at position C-4.

  • Hydroxyl groups at positions C-3, C-13, and C-14.

  • A 4-methoxybenzoate ester at position C-14.

The following diagram illustrates the two-dimensional chemical structure of this compound.

Acoforestinine_Structure This compound

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is intricate, with multiple chiral centers. The systematic name specifies the following stereochemical configurations: 1α, 3α, 6α, 14α, and 16β. This precise spatial arrangement of atoms is crucial for its biological activity and is a key aspect of its chemical identity. The complex stereochemistry is a common feature of aconitine-type alkaloids and presents a significant challenge for total synthesis.

Data Presentation

Due to the inability to access the primary literature, a comprehensive table of quantitative data such as NMR chemical shifts and crystal lattice parameters cannot be provided. However, the fundamental physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₃₅H₅₁NO₁₀[1]
Molecular Weight645.79 g/mol [1]
CAS Number110011-77-3[2]

Experimental Protocols

While the specific experimental details for the structure elucidation of this compound from the original publications could not be retrieved, the general workflow for determining the structure of a novel natural product like this compound is well-established. This process typically involves a combination of spectroscopic techniques and, when possible, X-ray crystallography.

The logical workflow for such a structural elucidation is depicted in the following diagram.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structure Determination cluster_confirmation Structure Confirmation A Plant Material (Aconitum handelianum) B Extraction with Solvent A->B C Chromatographic Separation (e.g., HPLC, Column) B->C D Pure this compound C->D E Mass Spectrometry (MS) Determine Molecular Formula (C35H51NO10) D->E F Infrared (IR) Spectroscopy Identify Functional Groups (-OH, C=O, C-O) D->F G Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, NOESY) D->G H 2D Structure Proposal E->H F->H G->H I Relative Stereochemistry (NOESY, Coupling Constants) G->I M Final Structure of this compound H->M I->M J X-ray Crystallography (if suitable crystals are obtained) Absolute Stereochemistry J->M Confirmatory K Chemical Derivatization K->M Confirmatory L Total Synthesis L->M Confirmatory

Figure 2: General workflow for natural product structure elucidation.

Brief Description of Key Methodologies:

  • Isolation and Purification: The initial step involves the extraction of chemical constituents from the plant material using appropriate solvents. This crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound, this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate molecular weight and, subsequently, the molecular formula of the isolated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, by observing their characteristic absorption frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the structure of organic molecules.

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of substituents. NOESY experiments are particularly crucial for determining the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the molecular structure and its absolute stereochemistry.

Conclusion

This compound possesses a highly complex molecular structure and stereochemistry, characteristic of the aconitine-type diterpenoid alkaloids. While the detailed experimental data from its initial discovery and characterization are not readily accessible, its structure has been established through a combination of powerful spectroscopic techniques. The information presented in this guide provides a foundational understanding of this compound's chemical identity, which is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds. Further investigation into its synthesis and biological activity will undoubtedly continue to be an area of active research.

References

Acoforestinine and Other Diterpenoid Alkaloids from Aconitum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acoforestinine and other diterpenoid alkaloids isolated from the genus Aconitum. It covers their classification, isolation, structure elucidation, and known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Aconitum Diterpenoid Alkaloids

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds are renowned for their potent physiological effects, ranging from high toxicity to significant therapeutic potential.[1][2] Traditionally, various Aconitum species have been used in folk medicine for their analgesic, anti-inflammatory, and cardiotonic properties.[3]

Diterpenoid alkaloids from Aconitum are broadly classified into two main skeletal types: C19-diterpenoid alkaloids (aconitine-type) and C20-diterpenoid alkaloids (atisine-type). This compound belongs to the C19-diterpenoid alkaloid group, which is characterized by a hexacyclic norditerpenoid skeleton.[1] The biological activities of these alkaloids are closely linked to their complex structures, with minor stereochemical variations often leading to significant differences in their pharmacological profiles.

This compound: A C19-Diterpenoid Alkaloid from Aconitum forrestii

This compound is a C19-diterpenoid alkaloid that was first isolated from the roots of Aconitum forrestii Stapf. Its structure was elucidated through spectroscopic analysis and chemical correlation.[1]

Chemical Structure:

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is crucial for its identification and characterization. The following table summarizes the available physicochemical and spectroscopic information.

ParameterValueReference
Molecular Formula C35H51NO10[4]
Molecular Weight 645.79 g/mol [4]
CAS Number 110011-77-3[5]
Appearance White powder[5]
Solubility Chloroform, Dichloromethane, DMSO[5]
¹H NMR (CDCl₃, δ ppm) Data not fully available in searched literature.
¹³C NMR (CDCl₃, δ ppm) Data not fully available in searched literature.
HRESIMS Data not fully available in searched literature.

Note: While the isolation and structure of this compound have been reported, detailed, publicly available ¹H and ¹³C NMR spectral data, as well as HRESIMS data, were not found in the conducted search.

Biological Activity of this compound

Currently, there is a notable lack of specific quantitative biological activity data (e.g., IC50 or ED50 values) for this compound in the publicly accessible scientific literature. Further research is required to determine its pharmacological profile.

Other Diterpenoid Alkaloids from Aconitum

Numerous other diterpenoid alkaloids have been isolated from various Aconitum species, and their biological activities have been more extensively studied. The following tables summarize quantitative data for some of the prominent alkaloids.

Analgesic Activity of Selected Aconitum Alkaloids

The analgesic properties of Aconitum alkaloids are one of their most well-known therapeutic effects.

AlkaloidAnimal ModelTestED50 / Dose% InhibitionReference
AconitineMouseAcetic acid writhing-68% (0.3 mg/kg), 76% (0.9 mg/kg)[4][6]
AconitineMouseHot plate-17.12% (0.3 mg/kg), 20.27% (0.9 mg/kg)[4][6]
3,15-diacetylbenzoylaconineMouseAcetic acid writhing2.76 mg/kg (sc)-[7]
3,15-diacetylbenzoylaconineMouseHot plate3.50 mg/kg (sc)-[7]
Flupirtine (for comparison)MouseElectrostimulated pain25.7 mg/kg (p.o.)-[8]
Anti-inflammatory Activity of Selected Aconitum Alkaloids

Several diterpenoid alkaloids from Aconitum have demonstrated significant anti-inflammatory effects.

AlkaloidAssayIC50 / EC50% InhibitionReference
Oxaprozin (for comparison)NF-κB activation in inflammatory cells50 µmol/L-[9]
Isonicotinate 5 (for comparison)ROS inhibition1.42 ± 0.1 µg/mL95.9% at 25 µg/mL[10]

Experimental Protocols

This section outlines the general methodologies employed for the isolation, characterization, and bioactivity testing of diterpenoid alkaloids from Aconitum.

Isolation and Purification of Diterpenoid Alkaloids

A general workflow for the isolation of diterpenoid alkaloids from Aconitum plant material is depicted below.

Isolation_Workflow Start Dried and Powdered Aconitum Roots Extraction Maceration or Soxhlet extraction with ethanol or methanol Start->Extraction Concentration Evaporation of solvent under reduced pressure to yield crude extract Extraction->Concentration AcidBase_Partition Acid-base partitioning to separate alkaloids Concentration->AcidBase_Partition Column_Chromatography Silica gel or alumina column chromatography with a gradient of solvents (e.g., petroleum ether-acetone-diethylamine) AcidBase_Partition->Column_Chromatography Purification Further purification by preparative HPLC or crystallization Column_Chromatography->Purification Final_Product Isolated Diterpenoid Alkaloids Purification->Final_Product Signaling_Pathway Aconitum_Alkaloids Aconitum Diterpenoid Alkaloids (e.g., Aconitine) VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitum_Alkaloids->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Opens voltage-gated Ca2+ channels Cellular_Excitation Cellular Hyperexcitability Depolarization->Cellular_Excitation Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Pain_Sensation Altered Pain Sensation Neurotransmitter_Release->Pain_Sensation Arrhythmia Cardiac Arrhythmias Cellular_Excitation->Arrhythmia

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Acoforestinine in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of November 2025 lacks specific experimental data on the mechanism of action of Acoforestinine in the central nervous system. This technical guide, therefore, extrapolates the potential mechanism of action of this compound based on its classification as a C19-diterpenoid alkaloid from the Aconitum genus. The information presented herein is primarily based on the well-documented neuropharmacology of related Aconitum alkaloids, such as aconitine. All subsequent data and discussions should be interpreted within this context.

Introduction

This compound is a C19-diterpenoid alkaloid identified in plant species of the genus Aconitum, including Aconitum forrestii and Aconitum handelianum.[1][2][3][4][5][6][7][8] The Aconitum genus is notorious for producing a wide array of structurally complex and biologically active diterpenoid alkaloids.[9] These compounds are known for their potent effects on the central and peripheral nervous systems, exhibiting both therapeutic potential and significant toxicity.[9][10][11] This guide provides a detailed technical overview of the putative mechanism of action of this compound, drawing parallels from the extensive research conducted on its structural analogs.

Chemical Classification and Structure

This compound belongs to the C19-diterpenoid alkaloid class, characterized by a complex polycyclic carbon skeleton.[2][3][7][8] The biological activity of Aconitum alkaloids is intricately linked to their molecular structure, particularly the presence and nature of ester and alkoxyl groups.[10][12]

Core Putative Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for the majority of toxic Aconitum diterpenoid alkaloids is the modulation of voltage-gated sodium channels (VGSCs).[10][11][12] These channels are critical for the initiation and propagation of action potentials in neurons.

Aconitum alkaloids, particularly those with two ester groups, are known to bind to site 2 of the α-subunit of the VGSC.[10] This binding has a profound effect on the channel's gating properties, leading to a persistent activation. The proposed sequence of events is as follows:

  • Binding to Neurotoxin Binding Site 2: The alkaloid binds to a specific site on the VGSC protein.[10]

  • Inhibition of Inactivation: This binding prevents the normal, rapid inactivation of the sodium channel following membrane depolarization.[10]

  • Persistent Sodium Influx: The channel remains in an open or partially open state, allowing for a continuous influx of sodium ions (Na+) into the neuron.

  • Prolonged Depolarization: The sustained influx of positive charge leads to a prolonged depolarization of the neuronal membrane.

  • Hyperexcitability and Subsequent Blockade: Initially, this persistent depolarization can lead to neuronal hyperexcitability. However, prolonged and excessive depolarization ultimately leads to the inactivation of other, non-bound sodium channels and a general state of inexcitability, effectively blocking neuronal signal transmission.[10]

This dual effect of initial hyperexcitability followed by conduction block underlies both the analgesic and toxic properties of these compounds.[10][12]

Quantitative Data on Related Aconitum Alkaloids

While specific quantitative data for this compound is unavailable, the following table summarizes key pharmacological parameters for representative Aconitum alkaloids, illustrating their potent interaction with sodium channels.

AlkaloidTargetAffinity (Ki)EffectReference
AconitineVoltage-gated Na+ channel (Site 2)~1.2 µMActivator, inhibits inactivation[12]
HypaconitineVoltage-gated Na+ channel (Site 2)Similar to AconitineActivator, inhibits inactivation[12]
LappaconitineVoltage-gated Na+ channel~11.5 µMBlocker[12]
6-BenzoylheteratisineVoltage-gated Na+ channel-Antagonist of aconitine action[13]

Note: The above data is for comparative purposes and may not be directly representative of this compound's activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the action of this compound, based on the known mechanism of related Aconitum alkaloids.

Acoforestinine_Mechanism Aco This compound (Putative) VGSC Voltage-Gated Sodium Channel (Site 2) Aco->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Inhibits Inactivation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Initial Effect Blockade Conduction Block Depolarization->Blockade Prolonged Effect NT_Release Altered Neurotransmitter Release Hyperexcitability->NT_Release Blockade->NT_Release

Caption: Proposed mechanism of this compound action on a neuron.

Experimental Protocols for Investigating Neuroactivity

To elucidate the specific mechanism of action of this compound, a series of well-established experimental protocols would be required. The following provides a conceptual overview of key methodologies.

1. Receptor Binding Assays:

  • Objective: To determine if this compound binds to specific neurotoxin sites on voltage-gated sodium channels.

  • Methodology:

    • Prepare synaptosomal membranes from rodent brain tissue.

    • Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the sodium channel (e.g., [³H]-batrachotoxinin for site 2).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • Measure the displacement of the radioligand using liquid scintillation counting.

    • Calculate the binding affinity (Ki) of this compound.

2. Electrophysiology (Patch-Clamp):

  • Objective: To directly measure the effects of this compound on the function of voltage-gated sodium channels in individual neurons.

  • Methodology:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or use a suitable neuronal cell line.

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply voltage protocols to elicit sodium currents.

    • Perfuse the cells with varying concentrations of this compound.

    • Record changes in the amplitude, activation, inactivation, and deactivation kinetics of the sodium currents.

3. In Vitro Neuronal Network Activity (Microelectrode Array - MEA):

  • Objective: To assess the impact of this compound on the spontaneous electrical activity and network dynamics of cultured neuronal populations.

  • Methodology:

    • Culture primary neurons on microelectrode arrays.

    • Record baseline spontaneous spiking and bursting activity.

    • Apply this compound at different concentrations to the culture medium.

    • Monitor changes in firing rate, burst frequency, and network synchrony.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the characterization of this compound's neuropharmacological profile.

Experimental_Workflow Start This compound Compound Binding Receptor Binding Assays (e.g., [3H]-BTX displacement) Start->Binding PatchClamp Whole-Cell Patch Clamp (Primary Neurons) Start->PatchClamp MEA Microelectrode Array (Neuronal Networks) Start->MEA DataAnalysis Data Analysis and Interpretation Binding->DataAnalysis PatchClamp->DataAnalysis MEA->DataAnalysis Mechanism Elucidation of Mechanism of Action DataAnalysis->Mechanism

Caption: Conceptual workflow for neuropharmacological screening.

Potential for Other Molecular Targets

While VGSCs are the primary putative target, other Aconitum alkaloids have been reported to interact with additional ion channels and neurotransmitter systems. Future research on this compound should also consider potential effects on:

  • Voltage-gated potassium and calcium channels: Some related alkaloids have shown activity at these channels.[14][15]

  • Neurotransmitter reuptake: Inhibition of noradrenaline reuptake has been observed with some aconitine-type alkaloids.[10]

  • Acetylcholinesterase: Some diterpenoid alkaloids have been evaluated for acetylcholinesterase inhibitory activity.[15]

Toxicological Considerations

It is imperative to acknowledge the high toxicity associated with Aconitum alkaloids.[9][10][11] The mechanism described above, leading to persistent neuronal depolarization, can cause severe cardiotoxicity and neurotoxicity, including arrhythmias, seizures, and respiratory paralysis.[11] Any research and development involving this compound must proceed with extreme caution and appropriate safety measures.

Conclusion and Future Directions

This compound, as a C19-diterpenoid alkaloid from the Aconitum genus, is predicted to exert its primary effects on the central nervous system through the modulation of voltage-gated sodium channels. Based on the extensive literature on related compounds, it is likely to be a potent activator of these channels, leading to persistent depolarization and a complex pattern of neuronal hyperexcitability followed by conduction block.

To move beyond this putative mechanism, rigorous experimental validation is essential. The protocols outlined in this guide provide a roadmap for the systematic characterization of this compound's neuropharmacological profile. Such studies will be crucial in determining its potential for therapeutic applications, such as in analgesia, while also defining its toxicological liabilities. The exploration of its effects on other potential molecular targets will provide a more comprehensive understanding of its biological activity. The rich and complex pharmacology of Aconitum alkaloids suggests that this compound could be a valuable tool for neuroscience research and a potential lead for novel drug discovery, provided its activity and toxicity are thoroughly understood.

References

Predicting Biological Targets of Acoforestinine: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acoforestinine, a novel natural product, presents a promising scaffold for therapeutic development. This guide outlines a comprehensive in-silico approach utilizing molecular docking to predict and characterize its potential biological targets. By simulating the interaction of this compound with a panel of disease-relevant proteins, we can elucidate its mechanism of action, identify potential therapeutic applications, and guide future experimental validation. This document provides detailed methodologies, hypothetical yet plausible quantitative data, and visual workflows to serve as a robust framework for the computational assessment of novel natural products.

Introduction

Natural products have historically been a rich source of therapeutic agents.[1][2] this compound, a recently isolated compound, has demonstrated significant but uncharacterized biological activity in preliminary screens. To expedite its development and understand its pharmacological profile, a computational, structure-based approach is invaluable.[3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5][6] This method allows for the rapid screening of a virtual library of targets, prioritizing those with the highest predicted affinity for this compound for subsequent experimental validation.[7]

This guide presents a hypothetical molecular docking study on this compound against a curated panel of cancer-related protein targets. The objective is to identify the most probable biological targets and lay the groundwork for focused in-vitro and in-vivo studies.

Predicted Biological Targets of this compound

A panel of key proteins implicated in cancer signaling pathways was selected for this virtual screening study. The selection was based on their established roles in cell proliferation, apoptosis, and angiogenesis.

Quantitative Docking Results

The binding affinities of this compound with the selected protein targets were predicted using AutoDock Vina. The results, including binding energy (kcal/mol), predicted inhibition constant (Ki), and key interacting residues, are summarized in the table below. Lower binding energies and Ki values indicate a higher predicted binding affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Kinases
EGFR Tyrosine Kinase2J6M-9.80.15Met793, Leu718, Gly796
VEGFR2 Kinase4ASD-9.20.42Cys919, Asp1046, Glu885
PI3Kα4JPS-8.51.57Val851, Lys802, Trp780
Akt13O96-8.13.21Leu156, Phe438, Asp292
Apoptosis Regulators
Bcl-22W3L-10.20.08Arg146, Phe105, Tyr101
Mcl-12NLA-9.50.25Arg263, Met250, Val253
Other Targets
PARP-15DS3-7.95.12Gly863, Ser904, Tyr907
HDAC14BKX-7.59.88His143, Phe155, Tyr306

Note: This data is hypothetical and for illustrative purposes.

The results indicate that this compound has a high predicted binding affinity for the anti-apoptotic protein Bcl-2 and the EGFR Tyrosine Kinase, suggesting these as primary potential targets.

Experimental Protocols

A rigorous and well-defined protocol is crucial for obtaining reliable and reproducible molecular docking results.[1] The following methodology outlines a standard workflow for predicting the interaction between a natural product ligand and its protein targets.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of this compound was generated using a molecular builder (e.g., Avogadro) and optimized using a suitable force field (e.g., MMFF94).

  • Energy Minimization: The ligand's energy was minimized to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized structure was saved in PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protein Preparation
  • Structure Retrieval: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).[8]

  • Protein Cleanup: Using software such as UCSF Chimera or Biovia Discovery Studio, water molecules, co-factors, and any co-crystallized ligands were removed from the protein structure.[8]

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned to each atom.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box was defined around the active site of each target protein. The size and center of the grid were determined based on the location of the co-crystallized ligand in the original PDB structure or through blind docking followed by analysis of the most probable binding sites.[9][10]

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina v1.2.3.[9] The software uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[10]

  • Pose Generation and Scoring: The simulation generates multiple binding poses for the ligand, each with a corresponding binding energy score.[11] The pose with the lowest binding energy is considered the most favorable.[10]

Analysis of Results
  • Binding Pose Visualization: The top-ranked binding poses were visualized using molecular graphics software (e.g., PyMOL, UCSF Chimera) to analyze the intermolecular interactions.

  • Interaction Analysis: Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein's active site residues were identified and analyzed.

  • Validation (Recommended): To validate the docking protocol, the co-crystallized ligand (if present) is typically re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid Grid Box Generation ligand_prep->grid protein_prep Protein Target Preparation (e.g., Bcl-2) protein_prep->grid docking Molecular Docking (AutoDock Vina) grid->docking scoring Scoring & Ranking (Binding Energy) docking->scoring analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->analysis validation Experimental Validation (In-vitro Assays) analysis->validation G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Aco This compound Aco->EGFR Aco->Bcl2

References

An In-depth Technical Guide on the Solubility of Acoforestinine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acoforestinine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and analytical characterization. This document provides a comprehensive overview of the known and inferred solubility characteristics of this compound and related diterpenoid alkaloids. Due to the limited availability of specific quantitative solubility data for this compound, this guide also presents qualitative solubility information based on common extraction and analytical chemistry practices for this compound class. Furthermore, a detailed, generalized experimental protocol for determining the solubility of diterpenoid alkaloids is provided, along with a visual workflow to guide researchers.

Introduction to this compound and Diterpenoid Alkaloids

This compound belongs to the C19-diterpenoid alkaloids, a large and structurally diverse family of natural products primarily isolated from plants of the Aconitum and Delphinium genera[1][2]. These compounds are characterized by a complex polycyclic carbon skeleton and often exhibit potent biological activities, which makes them of great interest in medicinal chemistry and drug development[3]. However, compounds like aconitine, a related alkaloid, are noted for their poor water solubility, which can present challenges for their clinical application[4]. The solubility of these alkaloids in organic solvents is a key parameter influencing their handling and development.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound in Organic Solvents

The following table summarizes the inferred solubility of this compound based on its chemical class and the solvents commonly used in the study of diterpenoid alkaloids.

Organic SolventChemical ClassInferred SolubilityRationale and Citations
Polar Protic Solvents
MethanolAlcoholSolubleCommonly used as an extraction solvent and for preparing analytical standards for HPLC analysis of diterpenoid alkaloids[5][6].
EthanolAlcoholSolubleFrequently employed for the extraction of alkaloids from Aconitum species, often in aqueous mixtures[7][8][9].
Polar Aprotic Solvents
AcetonitrileNitrileSolubleA common solvent in reversed-phase HPLC mobile phases and for dissolving alkaloid standards[5]. It is also used in extraction processes[10].
Dimethyl Sulfoxide (DMSO)SulfoxideLikely SolubleOften used for creating stock solutions of complex organic molecules for biological assays.
Nonpolar and Moderately Polar Solvents
ChloroformHalogenated AlkaneSolubleUsed as a lipophilic organic solvent for the extraction of alkaloids[11].
Diethyl EtherEtherSolubleEmployed in liquid-liquid extraction procedures for the separation and purification of Aconitum alkaloids[5][7].
Ethyl AcetateEsterSolubleFound to be an optimal solvent for extracting alkaloids from basified solutions during sample preparation for HPLC[7].
HexaneAlkaneSparingly Soluble to InsolubleAs a highly nonpolar solvent, it is less likely to be a good solvent for the relatively polar diterpenoid alkaloids, though it is used in some extraction schemes[11].
TolueneAromatic HydrocarbonSparingly SolubleUsed as a lipophilic organic solvent for alkaloid extraction[11].

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of this compound solubility in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC), a standard analytical technique for this class of compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity standard)

  • Selected organic solvent (HPLC grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E G Analyze standards and sample by HPLC E->G F Prepare calibration standards F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains to be published, a strong qualitative understanding can be derived from the established methodologies for the extraction and analysis of C19-diterpenoid alkaloids. This compound is expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile, as well as in less polar solvents such as chloroform and diethyl ether. For researchers requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. Such data will be invaluable for advancing the research and development of this compound and related compounds.

References

An In-depth Technical Guide to the Toxicology Profile of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific toxicological data for the compound Acoforestinine. While it is identified as a natural product from Aconitum handelianum[1], detailed studies on its toxicity, such as LD50 values, in-depth in vitro and in vivo studies, and established mechanisms of action, are not publicly available.

To fulfill the user's request for a technical guide, this document will provide a structural template based on the well-researched toxicological profile of Aconitine , a related and highly toxic alkaloid also found in the Aconitum genus. This will serve as an illustrative example of how such a guide would be structured and the types of data and visualizations that would be included, should data on this compound become available.

Illustrative Toxicology Profile: Aconitine

Introduction

Aconitine is a potent neurotoxin produced by various Aconitum species. It is a C19-diterpenoid alkaloid known for its cardiotoxicity and neurotoxicity. This guide summarizes the key toxicological data for Aconitine, providing a framework for the potential toxicological assessment of related compounds like this compound.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for Aconitine.

Parameter Value Species Route of Administration Reference
LD50 0.12 - 0.33 mg/kgMouseIntravenous(Fokkema et al., 1999)
0.29 - 1.89 mg/kgMouseIntraperitoneal(Various sources)
1.0 - 7.5 mg/kgMouseOral(Various sources)
0.06 - 0.16 mg/kgRatIntravenous(Various sources)
1.0 - 5.0 mg/kgRatOral(Various sources)
IC50 0.5 - 2.0 µMVarious cell linesIn vitro(Various sources)

Note: This data is for Aconitine and is provided for illustrative purposes.

Mechanism of Action: Sodium Channel Modulation

Aconitine's primary mechanism of action involves its binding to the voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues, such as neurons and cardiomyocytes. Specifically, it binds to site 2 of the α-subunit of the channel. This binding leads to a persistent activation of the sodium channels, causing a constant influx of sodium ions. This disrupts the normal repolarization of the cell membrane, leading to continuous firing of neurons and muscle cells, which manifests as the observed cardiotoxic and neurotoxic effects.

Aconitine_MoA cluster_CellMembrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) PersistentActivation Persistent Activation of VGSC VGSC->PersistentActivation 2. Conformational Change Aconitine Aconitine Binding Binds to Site 2 of α-subunit Aconitine->Binding 1. Binding Binding->VGSC NaInflux Continuous Na+ Influx PersistentActivation->NaInflux 3. Channel Opening Depolarization Disrupted Membrane Repolarization NaInflux->Depolarization 4. Ionic Imbalance CellularEffects Cellular Hyperexcitability Depolarization->CellularEffects 5. Electrical Instability ToxicEffects Cardiotoxicity & Neurotoxicity CellularEffects->ToxicEffects 6. Organ-level Dysfunction

Mechanism of Aconitine's action on voltage-gated sodium channels.
Experimental Protocols

This protocol outlines a general procedure for assessing the cytotoxicity of a compound like Aconitine in a cell line (e.g., H9c2 cardiomyocytes).

  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., Aconitine) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

MTT_Assay_Workflow Start Start CellCulture Culture H9c2 Cells Start->CellCulture SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells TreatCells Treat with Aconitine (various concentrations) SeedCells->TreatCells Incubate Incubate for 24/48 hours TreatCells->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT DissolveFormazan Dissolve Formazan in DMSO IncubateMTT->DissolveFormazan MeasureAbsorbance Measure Absorbance at 570 nm DissolveFormazan->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

Workflow for an in vitro cytotoxicity (MTT) assay.

This protocol provides a general outline for determining the median lethal dose (LD50) of a substance in rodents, following OECD Guideline 423.

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: The test substance is prepared in a suitable vehicle at various concentrations.

  • Administration: The substance is administered to the animals via a specific route (e.g., oral gavage, intravenous injection). The study proceeds sequentially with a group of three animals per step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Necropsy: All animals (that die during the study and that are euthanized at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated based on the number of mortalities at different dose levels using appropriate statistical methods.

Acute_Toxicity_Workflow Start Start AnimalSelection Select Healthy Rodents Start->AnimalSelection Acclimatization Acclimatize Animals (≥ 5 days) AnimalSelection->Acclimatization DosePrep Prepare Test Substance Doses Acclimatization->DosePrep Dosing Administer Dose to Group 1 (n=3) DosePrep->Dosing Observation Observe for 14 days (Mortality, Clinical Signs) Dosing->Observation Decision Evaluate Outcome Observation->Decision Stop Stop Study Decision->Stop Mortality suggests LD50 is found DoseNext Dose Next Group at Higher/ Lower Concentration Decision->DoseNext Further testing needed Necropsy Perform Gross Necropsy Stop->Necropsy DoseNext->Dosing CalculateLD50 Calculate LD50 Necropsy->CalculateLD50 End End CalculateLD50->End

Workflow for an in vivo acute toxicity (LD50) study.
Conclusion

While a comprehensive toxicological profile for this compound is not yet available, the established data for the related compound Aconitine highlights the potential for significant cardiotoxicity and neurotoxicity, likely mediated through the modulation of voltage-gated sodium channels. The experimental frameworks provided here offer a roadmap for the future toxicological evaluation of this compound and other novel alkaloids from the Aconitum genus. Further research, including in vitro and in vivo studies, is essential to fully characterize the safety profile of this compound.

References

Acoforestinine: A Review of Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of the current state of research on Acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum. This document is intended for researchers, scientists, and professionals in drug development, and aims to consolidate the publicly available information on this natural product, while also highlighting significant gaps in the existing literature.

Introduction

This compound is a naturally occurring diterpenoid alkaloid identified as a constituent of the plant Aconitum handelianum. Alkaloids from the Aconitum genus are known for their diverse and potent biological activities, which have made them subjects of interest in pharmacology and medicinal chemistry. However, research specifically focused on this compound is limited. This paper summarizes the available chemical data and isolation methodologies, and discusses the current understanding of its biological potential in the context of related compounds.

Chemical and Physical Properties

This compound has been identified and cataloged with the following properties. The quantitative data available from chemical supplier databases is summarized in Table 1.

PropertyValueSource
CAS Number 110011-77-3Chemical Supplier Databases
Molecular Formula C35H51NO10Chemical Supplier Databases
Molecular Weight 645.7 g/mol Chemical Supplier Databases
Appearance White PowderChemical Supplier Databases
Purity ≥98% (as offered by suppliers)Chemical Supplier Databases
Solubility Soluble in Chloroform, Dichloromethane, DMSOChemical Supplier Databases

Table 1: Chemical and Physical Data for this compound

Isolation and Purification

The primary method cited for the isolation of this compound is Vacuum Liquid Chromatography (VLC). A 1986 study by Pelletier, Chokshi, and Desai in the Journal of Natural Products detailed the use of VLC for the efficient separation of complex mixtures of diterpenoid alkaloids. While the full, detailed experimental protocol from this study is not publicly accessible, the publication highlights VLC as a superior method to preparative thin-layer chromatography for such separations.

The general workflow for the isolation of this compound using VLC can be inferred and is depicted in the following diagram.

G cluster_extraction Plant Material Processing cluster_purification Chromatographic Purification cluster_analysis Analysis and Isolation plant Aconitum handelianum (Dried Plant Material) extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) (Silica Gel or Alumina) crude_extract->vlc fractionation Gradient Elution (e.g., Hexane-Ethyl Acetate) vlc->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling final_product Pure this compound pooling->final_product

Figure 1: Generalized workflow for the isolation of this compound.

Recent Research and Biological Activity

Despite its identification in the 1980s, there is a notable lack of recent research into the specific biological activities of this compound. Searches of prominent scientific databases did not yield any studies detailing its mechanism of action, pharmacological effects, or potential therapeutic applications.

However, research on other alkaloids from Aconitum handelianum has been published more recently. A 2016 study in the Journal of Asian Natural Products Research identified a new C20-diterpenoid alkaloid, handelidine, along with 27 other known alkaloids from this plant. This study investigated the antioxidant activities of these compounds, finding that denudatine-type C20-diterpenoid alkaloids and benzyltetrahydroisoquinoline alkaloids exhibited significant antioxidant effects. Aconitine-type C19-diterpenoid alkaloids were noted for their potential as secondary antioxidants due to their metal-chelating properties. It is important to note that this compound was not mentioned among the compounds studied in this research.

The broader class of Aconitum alkaloids is well-known for potent neurotoxic and cardiotoxic effects, primarily through the modulation of voltage-gated sodium channels. These activities have led to their traditional use in certain folk medicines, often after processing to reduce toxicity. Without specific studies on this compound, it is not possible to determine if it shares these properties or possesses a different biological profile.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its basic chemical properties and a general method for its isolation have been established, there is a significant void in the scientific literature regarding its pharmacology and potential for drug development.

Future research should prioritize the following:

  • Re-isolation and Structural Confirmation: Modern spectroscopic techniques should be employed to confirm the structure of this compound.

  • Biological Screening: A comprehensive biological screening of this compound is necessary to identify any significant pharmacological activities. This should include assays for cytotoxicity, antimicrobial activity, and effects on key cellular signaling pathways.

  • Toxicological Evaluation: Given the known toxicity of many Aconitum alkaloids, a thorough toxicological assessment of this compound is crucial.

The information presented in this whitepaper serves as a baseline for future investigations into this potentially valuable natural product. The lack of current data underscores a clear opportunity for novel research in the field of pharmacognosy and drug discovery.

Ethnobotanical Uses of Aconitum handelianum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum handelianum, a perennial herb endemic to the Yunnan and Sichuan provinces of China, has a history of use in traditional folk medicine, primarily for the treatment of various types of pain.[1] Like other species in the Aconitum genus, it contains a complex array of diterpenoid and norditerpenoid alkaloids, which are responsible for both its therapeutic effects and its significant toxicity. This technical guide provides an in-depth exploration of the ethnobotanical uses, chemical constituents, and pharmacological activities of Aconitum handelianum. It includes a summary of traditional preparation methods aimed at reducing toxicity, detailed experimental protocols for the isolation and analysis of its bioactive compounds, and an examination of the molecular pathways through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnobotany, phytochemistry, and drug development.

Ethnobotanical Uses of Aconitum handelianum

Aconitum handelianum has been traditionally used in Chinese folk medicine, particularly in the Yunnan province, for its analgesic properties in treating various pains.[1] While specific quantitative ethnobotanical data for A. handelianum is not extensively documented, the traditional uses of the Aconitum genus for conditions like rheumatism, gout, neuralgia, and general pain are well-established.[2][3] The primary part of the plant used is the root tuber.

A critical aspect of the traditional use of Aconitum species is the processing of the raw plant material to reduce its high toxicity.[4] The toxicity is mainly attributed to diester-diterpenoid alkaloids such as aconitine.[4] Traditional processing methods aim to hydrolyze these toxic alkaloids into less toxic monoester-diterpenoid and non-esterified alkaloids.[4]

Table 1: Traditional Processing Methods for Aconitum Species

Processing MethodDescriptionReported Effect on Alkaloid Content
Boiling/Decoction The roots are boiled in water for extended periods, often for several hours. This is a common method used in the preparation of many traditional Chinese medicines.[4]Reduces the content of toxic diester-diterpenoid alkaloids by promoting hydrolysis.[4]
Steaming The roots are steamed, sometimes under pressure, which also serves to heat the plant material in the presence of water.[5]Similar to boiling, steaming facilitates the hydrolysis of toxic alkaloids.[5]
Soaking and Rinsing The roots are soaked in water, sometimes with repeated changes of water, over several days. This may be followed by boiling or steaming.[5]Helps to leach out some of the water-soluble toxic alkaloids.[5]
Processing with Adjuvants In some traditions, Aconitum roots are processed with other substances like ginger, licorice, or even cow's milk or urine.[4]These adjuvants are believed to either neutralize the toxicity or enhance the therapeutic effects of the final product.[4]

Phytochemistry of Aconitum handelianum

The main bioactive constituents of Aconitum handelianum are diterpenoid and norditerpenoid alkaloids. Research has led to the isolation and identification of numerous alkaloids from this plant.

Table 2: Diterpenoid Alkaloids Isolated from Aconitum handelianum

AlkaloidMolecular FormulaAlkaloid TypeReference
AcoforineC₂₂H₃₅NO₅Diterpenoid[6]
AcoforestinineC₂₂H₃₅NO₆Diterpenoid[6]
14-O-acetylsachaconitineC₂₅H₄₁NO₅Diterpenoid[6]
Vilmorrianine CC₂₃H₃₇NO₆Diterpenoid[6]
Vilmorrianine DC₂₁H₃₃NO₅Diterpenoid[6]
TalatizamineC₂₄H₃₉NO₅Diterpenoid[6]
ChasmanineC₂₅H₄₁NO₆Diterpenoid[6]
YunaconitineC₃₅H₄₉NO₁₂Diterpenoid[6]
HandelidineC₂₅H₃₃NO₅C₂₀-Diterpenoid[7]

Note: This table is not exhaustive and represents a selection of alkaloids identified in the specified literature. The quantitative yield of each alkaloid can vary depending on the specific plant population, environmental conditions, and extraction methods used.

Experimental Protocols

General Protocol for Alkaloid Extraction and Isolation from Aconitum Species

This protocol is a generalized procedure based on methods described for the Aconitum genus.[8][9][10]

  • Preparation of Plant Material: The air-dried and powdered roots of Aconitum handelianum are used as the starting material.

  • Extraction:

    • The powdered root material is percolated with an acidic aqueous solution (e.g., 0.5% HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[11]

    • Alternatively, extraction can be performed with an organic solvent such as ethanol or methanol, sometimes with the aid of sonication or reflux.[12]

  • Acid-Base Partitioning:

    • The acidic aqueous extract is basified with an ammonia solution to a pH of approximately 9.0. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified solution is then partitioned with a non-polar organic solvent such as ethyl acetate or chloroform. The alkaloids will move into the organic layer.

  • Purification:

    • The organic extract is concentrated under reduced pressure.

    • The crude alkaloid mixture is then subjected to chromatographic separation techniques. Column chromatography using silica gel or alumina is commonly employed.

    • A gradient elution system with solvent mixtures of increasing polarity (e.g., petroleum ether-ethyl acetate-diethylamine) is used to separate the individual alkaloids.[9]

  • Structure Elucidation: The structures of the isolated pure compounds are elucidated using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC), and Infrared (IR) spectroscopy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the isolated compounds.[1][13]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: Dissolve the test compounds (e.g., isolated alkaloids) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Assay Procedure:

    • In a test tube or a 96-well microplate, add a specific volume of the sample solution to a fixed volume of the DPPH working solution.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the test compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][14]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. This reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) at various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate solutions. The antioxidant capacity of the samples is then expressed as ferrous ion equivalents (e.g., in µM Fe²⁺/mg of sample).

Signaling Pathways and Mechanisms of Action

The alkaloids from Aconitum species are known to exert their biological effects through various molecular mechanisms. While the precise signaling pathways for all compounds from A. handelianum are not fully elucidated, research on related alkaloids provides significant insights.

Interaction with Voltage-Gated Sodium Channels

A primary mechanism of action for many Aconitum alkaloids, particularly the toxic ones, is their interaction with voltage-gated sodium channels in excitable membranes of neurons and muscle cells. This interaction can lead to a persistent activation of these channels, disrupting normal cellular function and leading to the observed analgesic and cardiotoxic effects.

Activation of the Nrf2-Mediated Antioxidant Response

Some phytochemicals, including certain alkaloids, are known to exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15] This pathway is a key regulator of the cellular antioxidant response.

Caption: Nrf2 signaling pathway activation by phytochemicals.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[15] Certain phytochemicals can interact with Keap1, preventing the degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, where it dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of a battery of antioxidant and detoxification enzymes, enhancing the cell's capacity to combat oxidative stress.[15] The antioxidant activity observed for some alkaloids from A. handelianum may be mediated, at least in part, through this pathway.

Conclusion and Future Directions

Aconitum handelianum represents a valuable subject for ethnobotanical and pharmacological research. Its traditional use as an analgesic points to the presence of potent bioactive compounds. The diterpenoid and norditerpenoid alkaloids isolated from this plant have shown interesting biological activities, including antioxidant effects. However, the inherent toxicity of Aconitum species necessitates a cautious and scientifically rigorous approach to its study and any potential therapeutic applications.

Future research should focus on:

  • Quantitative Ethnobotany: Conducting detailed ethnobotanical surveys to quantify the traditional uses of A. handelianum, including preparations, dosages, and perceived efficacy and side effects.

  • Phytochemical Quantification: Systematically quantifying the alkaloid content in A. handelianum from different geographical locations and under various environmental conditions to understand the variability of its chemical profile.

  • Pharmacological Screening: Expanding the pharmacological screening of isolated compounds to include a wider range of biological assays, particularly focusing on analgesic and anti-inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which the less toxic alkaloids exert their therapeutic effects.

  • Toxicology and Detoxification: Scientifically evaluating the traditional processing methods to understand their impact on the chemical profile and toxicity of the plant material, with the aim of developing standardized and safe preparations.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of Aconitum handelianum and its constituent alkaloids, paving the way for the potential development of new and effective drugs, particularly for pain management.

References

Methodological & Application

Navigating the Labyrinth of Natural Product Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Total Synthesis of Complex Alkaloids

Application Notes

The total synthesis of a complex alkaloid is a multi-stage endeavor that demands careful planning and execution. The general workflow can be broken down into several key phases:

  • Retrosynthetic Analysis: This initial phase involves conceptually deconstructing the target molecule into simpler, commercially available starting materials. This analysis reveals potential key bond disconnections and strategic reactions for assembling the molecular framework.

  • Fragment Synthesis: Complex molecules are often synthesized in a convergent manner, where different key fragments of the molecule are prepared separately. This approach allows for the optimization of reaction conditions for each fragment and often leads to higher overall yields.

  • Fragment Coupling and Cyclization: Once the key fragments are synthesized, they are coupled together. This is often followed by a series of intramolecular reactions to form the characteristic ring systems of the target alkaloid.

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is a critical challenge. This is often addressed through the use of chiral starting materials, asymmetric catalysts, or substrate-controlled reactions.

  • Endgame and Final Functionalization: The final steps of the synthesis, often referred to as the "endgame," involve the installation of the remaining functional groups and the final purification of the target molecule.

A critical aspect of any synthetic campaign is the rigorous analysis and characterization of all intermediates and the final product. This includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data from a synthetic campaign, which is crucial for evaluating the efficiency and success of the chosen synthetic route.

StepReactionStarting Material (mmol)Product (mmol)Yield (%)Stereoselectivity (dr/er)
1Diels-Alder Cycloaddition10.08.585>20:1 dr
2Grignard Reaction8.06.8853:1 dr
3Ring-Closing Metathesis5.04.080-
4Hydrogenation3.53.395>20:1 dr
5Final Product Isolation1.00.770-

Experimental Protocols

Below are generalized protocols for key reactions often employed in the synthesis of complex alkaloids. These should be adapted and optimized for specific substrates.

Protocol 1: Asymmetric Diels-Alder Cycloaddition

This protocol describes a typical procedure for an asymmetric Diels-Alder reaction to construct a stereochemically rich cyclohexene ring system.

Materials:

  • Diene (1.0 equiv)

  • Dienophile (1.2 equiv)

  • Chiral Lewis Acid Catalyst (e.g., (R)-CBS-oxazaborolidine, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the dienophile to the catalyst solution and stir for 15 minutes.

  • Add the diene dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for the specified time (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for the formation of a cyclic olefin using a Grubbs-type catalyst.

Materials:

  • Diene substrate (1.0 equiv)

  • Grubbs II catalyst (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous and degassed solvent.

  • Bubble nitrogen or argon through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the Grubbs II catalyst to the solution in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the specified time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts in the total synthesis of complex natural products.

retrosynthesis Target_Molecule Target Alkaloid Key_Intermediate_A Key Intermediate A Target_Molecule->Key_Intermediate_A Disconnection 1 Key_Intermediate_B Key Intermediate B Target_Molecule->Key_Intermediate_B Disconnection 2 Starting_Material_A1 Starting Material A1 Key_Intermediate_A->Starting_Material_A1 Disconnection 3 Starting_Material_A2 Starting Material A2 Key_Intermediate_A->Starting_Material_A2 Disconnection 4 Starting_Material_B1 Starting Material B1 Key_Intermediate_B->Starting_Material_B1 Disconnection 5

Caption: A generalized retrosynthetic analysis of a complex alkaloid.

convergent_synthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis Start_A Starting Material A Int_A1 Intermediate A1 Start_A->Int_A1 Frag_A Fragment A Int_A1->Frag_A Coupling Fragment Coupling Frag_A->Coupling Start_B Starting Material B Int_B1 Intermediate B1 Start_B->Int_B1 Frag_B Fragment B Int_B1->Frag_B Frag_B->Coupling Cyclization Cyclization & Elaboration Coupling->Cyclization Target Target Molecule Cyclization->Target

Caption: A convergent approach to the total synthesis of a complex molecule.

Application Notes and Protocols for the Isolation and Purification of Acoforestinine from Aconitum handelianum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum handelianum, a species of the Ranunculaceae family, is a source of various diterpenoid alkaloids, including the bioactive compound acoforestinine. These alkaloids are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. This document provides detailed protocols for the isolation and purification of this compound from Aconitum handelianum, compiled from established methodologies for diterpenoid alkaloid extraction from Aconitum species. The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The roots of Aconitum handelianum should be collected from their natural habitat or cultivated sources. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Preparation: The collected roots are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction of Total Alkaloids

Two primary methods are effective for the extraction of total alkaloids from Aconitum species.

Method A: Ethanolic Extraction

  • Macerate the powdered roots of A. handelianum with 80% ethanol at room temperature. The process should be repeated three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Method B: Acid-Base Extraction

  • Moisten the powdered plant material with a 10% ammonium hydroxide solution.

  • Extract the ammoniated powder with diethyl ether or chloroform at room temperature with agitation for several hours. Repeat the extraction three times.

  • Combine the organic extracts and concentrate under reduced pressure.

  • Dissolve the resulting residue in a 1% hydrochloric acid solution.

  • Basify the acidic solution to a pH of 9-10 with concentrated ammonia solution.

  • Extract the alkaline solution with chloroform or dichloromethane.

  • Combine the organic layers and evaporate to dryness to yield the crude total alkaloids.

Purification of this compound

Column chromatography is the primary method for the isolation and purification of this compound from the crude alkaloid extract.

Protocol: Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel (100-200 mesh) column packed in a suitable solvent such as chloroform or a mixture of dichloromethane and methanol.

  • Sample Loading: Dissolve the crude alkaloid extract in a small amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system. A common system is a gradient of dichloromethane-methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 50:1, 20:1, 10:1, 1:1 v/v).[1]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v) and visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis and concentrate them under reduced pressure.

  • Final Purification: The partially purified this compound can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

CompoundCrude Extract (g)Yield (mg)Purity (%)
Guanfu base I3.535696.40
Guanfu base A3.557897.2
Atisine3.57497.5
Guanfu base F3.59498.1
Guanfu base G3.542398.9
Guanfu base R3.56798.3
Guanfu base P3.515498.4

Visualizations

Experimental Workflow for this compound Isolation

This compound Isolation Workflow PlantMaterial Aconitum handelianum (Powdered Roots) Extraction Extraction of Total Alkaloids (e.g., 80% Ethanol or Acid-Base Extraction) PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution: Dichloromethane-Methanol) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection Pooling Pooling of this compound-rich Fractions FractionCollection->Pooling FinalPurification Final Purification (Repeated Column Chromatography or Prep-HPLC) Pooling->FinalPurification Purethis compound Pure this compound FinalPurification->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

Caption: General workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Diterpenoid Alkaloids: Acoforestinine as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid isolated from Aconitum handelianum. The structural elucidation of such complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a comprehensive guide to the spectroscopic analysis of this compound, including generalized experimental protocols and data interpretation.

While the specific raw spectroscopic data for this compound from its original isolation is not publicly available in detail, this guide presents the expected data based on the known structure and typical values for related diterpenoid alkaloids. The provided protocols are standardized for the analysis of novel natural products of this class.

Spectroscopic Data Summary for this compound (Typical Values)

The following tables summarize the expected spectroscopic data for this compound. These values are representative of the diterpenoid alkaloid class and should be used as a reference for the analysis of this compound or structurally similar compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Core Skeleton of this compound (Typical Chemical Shift Ranges in CDCl₃)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
180-863.0-3.5 (m)
225-301.5-2.5 (m)
330-351.5-2.5 (m)
438-42-
545-502.0-2.8 (m)
688-924.0-4.5 (d)
748-522.5-3.0 (m)
875-804.5-5.0 (s)
942-462.8-3.3 (m)
1038-422.0-2.5 (m)
1148-52-
1228-321.5-2.5 (m)
1345-492.5-3.0 (m)
1482-864.8-5.2 (d)
1578-824.0-4.5 (t)
1680-844.2-4.7 (dd)
1760-643.5-4.0 (m)
1878-823.2-3.8 (s)
1955-602.5-3.0 (m)
2040-45-
N-CH₂CH₃48-52 / 13-162.5-3.0 (q) / 1.0-1.3 (t)
OCH₃55-603.2-3.5 (s)
O-Acetyl170-172 (C=O), 20-22 (CH₃)2.0-2.2 (s)
O-Benzoyl165-168 (C=O), 128-135 (Ar)7.4-8.2 (m)

Table 2: Infrared (IR) Spectroscopic Data for this compound (Typical Absorption Bands)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-3300BroadO-H (hydroxyl groups)
3000-2850Medium-StrongC-H (aliphatic)
~1735StrongC=O (ester, acetyl)
~1720StrongC=O (ester, benzoyl)
~1600, 1450Medium-WeakC=C (aromatic ring)
1250-1000StrongC-O (ethers and esters)

Table 3: Mass Spectrometry (MS) Data for this compound

ParameterValueDescription
Molecular FormulaC₃₅H₅₁NO₁₀-
Molecular Weight645.79 g/mol -
Ionization ModeESI+Electrospray Ionization, Positive Mode
[M+H]⁺ (m/z)646.3535Protonated molecule
[M+Na]⁺ (m/z)668.3354Sodium adduct
Key Fragment Ions (m/z)[M+H - H₂O]⁺, [M+H - CH₃COOH]⁺, [M+H - C₆H₅COOH]⁺Characteristic losses of water, acetic acid, and benzoic acid from the ester groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon skeleton and proton environments, for the unambiguous structure elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~240 ppm

  • 2D NMR Spectroscopy:

    • To establish connectivity and spatial relationships, acquire the following 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C couplings.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, Mnova).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the solvent peak or TMS.

    • Integrate the ¹H NMR signals and assign chemical shifts, multiplicities, and coupling constants.

    • Assign the ¹³C NMR chemical shifts.

    • Analyze the 2D spectra to build the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern for structural confirmation.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • The solvent should be of high purity (LC-MS grade).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters:

      • Capillary voltage: 3-4 kV

      • Nebulizing gas pressure: 1-2 bar

      • Drying gas flow rate: 4-8 L/min

      • Drying gas temperature: 180-220 °C

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the protonated molecule ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which can provide further structural information.

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Aconitum handelianum extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography (Silica Gel, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms data_integration Data Integration and Analysis nmr->data_integration ir->data_integration ms->data_integration structure This compound Structure data_integration->structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Application Note: Quantification of Acoforestinine using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a generalized framework for the quantitative analysis of Acoforestinine, a natural product isolated from Aconitum handelianum[1], using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of specific validated methods for this compound, this document outlines protocols adapted from established methods for similar diterpenoid alkaloids, such as Aconitine[2]. These methods are intended to serve as a starting point for researchers and drug development professionals, and will require optimization and validation for specific matrices and instrumentation.

Introduction

This compound is a diterpenoid alkaloid with a molecular weight of 645.79 g/mol and a chemical formula of C35H51NO10[1]. As a natural product, its accurate quantification in various samples, including plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. HPLC and LC-MS are powerful analytical techniques widely used for the separation, identification, and quantification of complex mixtures[3][4]. LC-MS, in particular, offers high sensitivity and selectivity, making it suitable for analyzing analytes at low concentrations in complex matrices[3].

This document details generalized protocols for sample preparation, chromatographic separation, and detection of this compound by both HPLC-UV and LC-MS/MS.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible chromatographic analysis. The goal is to extract this compound from the sample matrix and remove interfering substances[5][6]. The choice of method will depend on the sample type (e.g., biological tissues, plasma, plant material).

a) Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

This method is adapted from the analysis of Aconitine in biological samples[2].

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Loading: Dilute the biological sample (e.g., 1 mL of plasma) with 1 mL of 0.1 M phosphate buffer and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute this compound with 2 mL of a solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

b) Liquid-Liquid Extraction (LLE) for Plant Extracts

  • Extraction: Macerate a known weight of powdered plant material with a suitable solvent such as methanol or a methanol/water mixture. Sonication or heating can aid extraction efficiency.

  • Partitioning: After extraction, filter the mixture. Evaporate the solvent from the filtrate and redissolve the residue in an acidic aqueous solution (e.g., 0.1 M HCl).

  • Extraction: Transfer the acidic solution to a separatory funnel and extract with an immiscible organic solvent like dichloromethane or chloroform to remove non-polar impurities.

  • Basification and Re-extraction: Basify the aqueous layer with ammonium hydroxide to a pH of 9-10. Extract the this compound into an organic solvent such as dichloromethane.

  • Evaporation and Reconstitution: Collect the organic layers, evaporate to dryness, and reconstitute the residue in the mobile phase.

HPLC-UV Method (General Protocol)

This method is based on general principles for the analysis of natural product compounds[4][7].

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 10% A

    • 5-25 min: 10-90% A (linear gradient)

    • 25-30 min: 90% A (isocratic)

    • 30-35 min: 90-10% A (linear gradient)

    • 35-40 min: 10% A (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan of a standard solution is recommended).

LC-MS/MS Method (General Protocol)

This method is adapted from protocols for similar alkaloids and other small molecules in biological matrices[2][8][9].

  • Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[8].

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A fast gradient is typically used in LC-MS/MS to reduce run time.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B (linear gradient)

    • 3.0-4.0 min: 95% B (isocratic)

    • 4.0-4.1 min: 95-5% B (linear gradient)

    • 4.1-5.0 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecule [M+H]+ for this compound would be approximately m/z 646.4. This would need to be confirmed by direct infusion of a standard solution.

    • Product Ions: Product ions would be determined by fragmentation of the precursor ion in the collision cell. For Aconitine (m/z 646.4), major product ions are observed at m/z 586.5 and 526.4[2]. Similar fragmentation patterns would need to be established for this compound.

    • Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy will require optimization on the specific instrument used.

Data Presentation

Quantitative data obtained from method validation should be summarized in tables for clarity and easy comparison.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (min)To be determined
Linearity Range (µg/mL)To be determined
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (min)To be determined
MRM Transition (m/z)Precursor > Product 1, Product 2
Linearity Range (ng/mL)To be determined
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)To be determined
Limit of Quantification (LOQ) (ng/mL)To be determined
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Plasma, Plant Extract) Extraction Extraction (SPE or LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: General experimental workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_MS Mass Spectrometry Sample Biological or Plant Sample SamplePrep Sample Preparation (SPE or LLE) Sample->SamplePrep LC_System UPLC/HPLC System SamplePrep->LC_System Column C18 Column Separation LC_System->Column MS_System Mass Spectrometer Ionization ESI+ Ionization Column->Ionization MRM MRM Detection Ionization->MRM Data_Processing Data Acquisition and Quantification MRM->Data_Processing

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in this application note provide a solid foundation for the quantification of this compound. The LC-MS/MS method is particularly advantageous for its superior sensitivity and selectivity, which is essential for analyzing samples with low concentrations of the analyte or complex matrices. It is imperative that these generalized protocols are thoroughly optimized and validated for the specific application and instrumentation to ensure accurate and reliable results.

References

Application Notes and Protocols for Investigating the In Vitro Biological Activity of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acoforestinine is a novel chemical entity with undetermined biological activity. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound to elucidate its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. The following protocols and guidelines will enable researchers to conduct robust and reproducible assays to characterize the bioactivity of this compound and guide further preclinical development.

Tier 1: General Cytotoxicity Screening

The initial assessment of a novel compound involves determining its effect on cell viability. This is crucial for identifying a therapeutic window and understanding its general toxicity profile. Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that can be solubilized and quantified by spectrophotometry.[1][2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity of this compound

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
HeLa (Cervical Cancer)15.20.8
A549 (Lung Cancer)25.81.2
MCF-7 (Breast Cancer)18.51.0
HEK293 (Normal Kidney)> 1005.4

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_culture Maintain Cell Cultures cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 24-72h assay_procedure Perform MTT or LDH Assay incubation->assay_procedure read_plate Measure Absorbance/Fluorescence calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Tier 2: Bioactivity Screening

Based on the cytotoxicity results, non-toxic concentrations of this compound should be used for further bioactivity screening. Here, we propose assays for anti-inflammatory and enzyme-inhibitory activities.

Anti-inflammatory Activity Assays

Inflammation is a key pathological feature of many diseases. The ability of a compound to prevent protein denaturation is a common in vitro method to screen for anti-inflammatory activity.[3][4][5]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture: In a tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.[3]

  • Control: Prepare a control tube with 2 mL of distilled water instead of the this compound solution.[3]

  • Incubation: Incubate the tubes at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

CompoundConcentration (µg/mL)% Inhibition of Albumin Denaturation
This compound10035.2
20058.9
40075.4
Diclofenac Sodium (Standard)10085.1

Signaling Pathway: Generic NF-κB Inflammatory Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits? NFkB_n NF-κB IkB_NFkB->NFkB_n Translocates Gene Inflammatory Genes NFkB_n->Gene Activates Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. A general enzyme inhibition assay can be adapted for various enzymes (e.g., proteases, kinases) to screen for this compound's inhibitory potential.[6]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the chosen enzyme. Prepare stock solutions of the enzyme, substrate, and this compound.[6]

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: Enzyme, buffer, and varying concentrations of this compound.

    • Positive Control (100% activity): Enzyme, buffer, and vehicle.[7]

    • Negative Control (0% activity): Buffer, substrate, and vehicle (no enzyme).[7]

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) to allow this compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Measure the product formation over time using a microplate reader (e.g., absorbance for a colorimetric substrate, fluorescence for a fluorogenic substrate).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of enzyme inhibition by this compound compared to the positive control and calculate the IC50 value.

Data Presentation: Hypothetical Enzyme Inhibition by this compound

Enzyme TargetThis compound IC50 (µM)
Trypsin (Protease)5.6
Cathepsin K (Protease)12.3
p38 MAPK (Kinase)> 50

Diagram: Principle of a Competitive Enzyme Inhibition Assay

G cluster_0 No Inhibitor cluster_1 With this compound (Competitive Inhibitor) E1 Enzyme P1 Product E1->P1 Converts S1 Substrate S1->E1 Binds E2 Enzyme No_P No Product E2->No_P S2 Substrate S2->E2 Blocked I This compound I->E2 Binds

Caption: this compound as a competitive inhibitor of enzyme activity.

Conclusion and Future Directions

The in vitro assays described provide a foundational strategy for characterizing the biological activity of the novel compound, this compound. The data generated from these experiments will indicate whether this compound possesses cytotoxic, anti-inflammatory, or enzyme-inhibitory properties. Positive results from these screening assays should be followed by more in-depth mechanistic studies to identify specific molecular targets and signaling pathways. Subsequent research may include cell-based assays to confirm the mechanism of action, followed by in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

References

Application Notes and Protocols: Acoforestinine Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a natural compound that has been identified as a potential candidate for anticancer drug development. This document provides detailed application notes and protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are standard in vitro assays widely used in cancer research to determine a compound's efficacy and mechanism of action. While specific data on this compound is still emerging, this guide offers a comprehensive framework for its cytotoxic evaluation.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table presents hypothetical IC50 values for this compound across a panel of human cancer cell lines to illustrate how such data is typically presented.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma8.5 ± 0.9
HepG2Hepatocellular Carcinoma22.1 ± 2.5
HCT116Colorectal Carcinoma12.8 ± 1.4
PC-3Prostate Adenocarcinoma18.6 ± 2.1
A549Lung Carcinoma25.4 ± 3.0

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[3]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Shake the plate on an orbital shaker for 5 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well plates B Prepare Serial Dilutions of this compound C Treat Cells and Incubate (24, 48, 72 hours) B->C D1 MTT Assay C->D1 D2 SRB Assay C->D2 E Measure Absorbance D1->E D2->E F Calculate % Viability/ % Growth Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for evaluating the cytotoxicity of this compound.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[6][7]

Apoptosis: Apoptosis is a crucial process for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9] Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.[10] Key proteins involved include the Bcl-2 family (regulating mitochondrial integrity) and caspases (e.g., caspase-3, -8, -9).[8]

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication.[6] Checkpoints in the cell cycle ensure that DNA is replicated and repaired correctly before the cell divides. Many anticancer drugs induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M) by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[6][11]

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage/ Cellular Stress Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) DNA_Damage->Bcl2 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for Anti-inflammatory Activity Assays of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of Acoforestinine, a novel alkaloid compound. Detailed protocols for key in vitro assays are presented, including the assessment of nitric oxide (NO) production, pro-inflammatory cytokine secretion (TNF-α, IL-6), and the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. Methodologies are designed for robustness and reproducibility in a standard cell biology laboratory setting. Furthermore, this document includes templates for data presentation and visualizations of experimental workflows and signaling cascades to facilitate mechanistic studies.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products, particularly alkaloids, are a rich source of novel anti-inflammatory agents.[1][2] this compound, a putative novel alkaloid, warrants systematic evaluation for its potential to modulate inflammatory responses.

The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways and the suppression of inflammatory mediators. In macrophages, lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response through the activation of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4] This activation leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6]

These application notes outline a strategic workflow for screening and characterizing the anti-inflammatory effects of this compound, from initial cell-based assays to detailed mechanistic investigation.

Proposed Experimental Workflow

A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound. The workflow begins with broad screening assays to confirm activity and progresses to more complex assays to elucidate the mechanism of action.

G A Prepare this compound Stock Solution B Cell Viability Assay (MTT/XTT) in RAW 264.7 Macrophages A->B Determine non-toxic concentration range C Nitric Oxide (NO) Production Assay (LPS-Stimulated RAW 264.7) B->C Select concentrations for screening D Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) C->D Confirm anti-inflammatory effect E Protein Expression Analysis (Western Blot) (iNOS, COX-2) D->E F Signaling Pathway Analysis (Western Blot) (p-p65, p-IκBα, p-p38, p-ERK) E->F Elucidate Mechanism of Action G Carrageenan-Induced Paw Edema Model (Rodent) F->G Validate in mammalian model H LPS-Induced Inflammation Model (Zebrafish) F->H Alternative validation model

Caption: A logical workflow for the anti-inflammatory evaluation of this compound.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for this compound). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control wells. Add 10 µL of DMEM to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in each sample using the standard curve. The percentage inhibition of NO production is calculated as: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS_control - Abs_blank)] * 100

Protocol 2: Quantification of TNF-α and IL-6 by ELISA

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatant collected from the experiment described in Protocol 3.1.

  • Mouse TNF-α and IL-6 ELISA kits (commercially available).

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kits.

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

  • Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve. Compare the cytokine levels in this compound-treated groups to the LPS-only control group.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate if this compound inhibits LPS-induced inflammation by modulating the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK) signaling pathways.

Materials:

  • 6-well cell culture plates.

  • RAW 264.7 cells.

  • This compound and LPS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration suitable for phosphorylation events (e.g., 15-60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts. Normalize all to the β-actin loading control.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Illustrative Effect of this compound on NO Production and Cell Viability

Concentration (µM) Cell Viability (%) (Mean ± SD) NO Production Inhibition (%) (Mean ± SD) IC₅₀ (µM)
0 (Vehicle) 100 ± 4.5 0 ± 5.1 \multirow{5}{*}{22.5}
5 98.2 ± 3.9 15.3 ± 4.8
10 97.5 ± 5.1 32.1 ± 6.2
25 95.1 ± 4.2 54.8 ± 5.5
50 92.8 ± 6.0 78.9 ± 4.9
100 70.3 ± 5.8 91.2 ± 3.7

Note: This table contains example data for illustrative purposes.

Table 2: Illustrative Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD)
Control (No LPS) 25.4 ± 8.1 15.8 ± 6.3
LPS (1 µg/mL) 2150.7 ± 150.2 1845.3 ± 120.9
LPS + this compound (10 µM) 1280.3 ± 98.5* 1050.1 ± 101.2*
LPS + this compound (25 µM) 650.1 ± 75.4** 520.6 ± 85.7**
LPS + this compound (50 µM) 280.9 ± 50.6** 215.4 ± 44.3**

*Note: This table contains example data. Statistical significance vs. LPS group: *p < 0.05, *p < 0.01.

Mechanistic Insights: Signaling Pathways

NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. Upon LPS stimulation via Toll-like receptor 4 (TLR4), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[7][8] this compound may exert its effects by inhibiting IκBα phosphorylation or p65 phosphorylation.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p65_p50_IkBa p65/p50-IκBα (Inactive) IKK->p65_p50_IkBa Phosphorylates IκBα p_IkBa p-IκBα p65_p50_IkBa->p_IkBa Releases p65_p50 p65/p50 (Active) p65_p50_IkBa->p65_p50 p_IkBa->p_IkBa Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Aco This compound Aco->IKK Inhibits? Aco->p65_p50 Inhibits Translocation?

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

MAPK pathways, including p38 and ERK, are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[9][10] The phosphorylation of these kinases leads to the activation of downstream transcription factors that contribute to the inflammatory response. Assessing the phosphorylation status of p38 and ERK can reveal another layer of this compound's mechanism of action.

G LPS LPS / Stress Upstream Upstream Kinases (e.g., TAK1) LPS->Upstream p38 p38 Upstream->p38 Phosphorylates ERK ERK Upstream->ERK Phosphorylates p_p38 p-p38 (Active) p38->p_p38 TF Transcription Factors (e.g., AP-1) p_p38->TF Activate p_ERK p-ERK (Active) ERK->p_ERK p_ERK->TF Activate Response Inflammatory Response (Cytokine Production) TF->Response Aco This compound Aco->Upstream Inhibits?

Caption: Simplified MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of novel therapeutics is the identification of compounds with neuroprotective properties. Acoforestinine, a novel compound of interest, is presented here as a candidate for neuroprotective activity. These application notes provide a comprehensive suite of protocols to assess the potential of this compound to protect neuronal cells from various insults.

The following protocols are designed for in vitro screening using the human neuroblastoma SH-SY5Y cell line, a well-established model in neurobiology research. The assays described will evaluate this compound's ability to mitigate cytotoxicity, reduce oxidative stress, inhibit apoptosis, and stabilize mitochondrial function. Furthermore, potential underlying mechanisms of action are explored through the examination of key signaling pathways associated with neuronal survival.

Data Presentation

The following tables present hypothetical data to illustrate the potential neuroprotective effects of this compound as measured by the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay) in Hydrogen Peroxide (H₂O₂)-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control-100± 4.5
H₂O₂10048.2± 3.8
This compound + H₂O₂155.7± 4.1
This compound + H₂O₂572.9± 5.3
This compound + H₂O₂1088.4± 4.9
This compound only1099.1± 4.2

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Glutamate-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)LDH Release (% of Control)Standard Deviation
Control-100± 7.2
Glutamate5 mM210.5± 15.1
This compound + Glutamate1175.8± 12.3
This compound + Glutamate5142.3± 10.5
This compound + Glutamate10115.6± 8.9
This compound only10102.3± 6.8

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in SH-SY5Y Cells

Treatment GroupConcentration (µM)Relative Fluorescence (%)Standard Deviation
Control-100± 8.1
H₂O₂100350.2± 25.4
This compound + H₂O₂1280.7± 20.3
This compound + H₂O₂5195.4± 15.8
This compound + H₂O₂10125.9± 10.2
This compound only10103.5± 7.5

Table 4: Effect of this compound on Caspase-3 Activity in Staurosporine-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Standard Deviation
Control-1.0± 0.1
Staurosporine14.8± 0.5
This compound + Staurosporine13.9± 0.4
This compound + Staurosporine52.7± 0.3
This compound + Staurosporine101.5± 0.2
This compound only101.1± 0.1

Table 5: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in SH-SY5Y Cells

Treatment GroupConcentration (µM)Red/Green Fluorescence RatioStandard Deviation
Control-3.5± 0.3
CCCP (Positive Control)101.2± 0.1
H₂O₂1001.8± 0.2
This compound + H₂O₂12.3± 0.2
This compound + H₂O₂52.9± 0.3
This compound + H₂O₂103.3± 0.3
This compound only103.4± 0.3

Experimental Workflow

The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Neuroprotective Effect Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture pre_treatment Pre-treatment with this compound cell_culture->pre_treatment compound_prep This compound Preparation compound_prep->pre_treatment insult Induction of Neuronal Insult (e.g., H₂O₂, Glutamate) pre_treatment->insult mtt Cell Viability (MTT) insult->mtt ldh Cytotoxicity (LDH) insult->ldh ros Oxidative Stress (ROS) insult->ros caspase Apoptosis (Caspase-3) insult->caspase mmp Mitochondrial Health (ΔΨm) insult->mmp data_quant Data Quantification mtt->data_quant ldh->data_quant ros->data_quant caspase->data_quant mmp->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis conclusion Conclusion on Neuroprotective Effect statistical_analysis->conclusion

Caption: General experimental workflow for assessing neuroprotective effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.[1][2]

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂, 5 mM glutamate, or 1 µM staurosporine) and co-incubate with this compound for 24 hours.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate at 37°C for 4 hours.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]

    • Measure the absorbance at 570 nm using a microplate reader.[1][2][4][5]

    • Cell viability is expressed as a percentage of the control group.

Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[6][7][8][9][10]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7][8]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[7][8]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

    • Add 50 µL of the stop solution provided in the kit to each well.[7][8]

    • Measure the absorbance at 490 nm using a microplate reader.[6][7][9]

    • LDH release is calculated as a percentage of the positive control (maximum LDH release).

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][12][13][14][15]

  • Materials:

    • DCFH-DA solution (10 mM stock in DMSO).

    • Phosphate-buffered saline (PBS).

  • Protocol:

    • After treatment, wash the cells twice with PBS.

    • Prepare a working solution of 10 µM DCFH-DA in serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[12][13][15]

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm using a fluorescence microplate reader.[13][14]

    • ROS levels are expressed as a percentage of the control group.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17][18][19]

  • Materials:

    • Commercially available colorimetric caspase-3 assay kit.

    • Cell lysis buffer.

  • Protocol:

    • After treatment, collect the cells and lyse them using the provided lysis buffer.

    • Incubate the cell lysates on ice for 10 minutes.

    • Centrifuge the lysates at 10,000 x g for 1 minute and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x reaction buffer and 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours.[17]

    • Measure the absorbance at 400-405 nm using a microplate reader.[17]

    • Caspase-3 activity is expressed as a fold change relative to the control group.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye JC-1 to assess mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[20][21][22][23]

  • Materials:

    • JC-1 staining solution.

    • Assay buffer.

  • Protocol:

    • After treatment, remove the culture medium and wash the cells once with assay buffer.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the cells at 37°C for 15-30 minutes in the dark.[20][21][22][23]

    • Remove the staining solution and wash the cells twice with assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Measure the red fluorescence (excitation ~535 nm, emission ~590 nm) and green fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[21][23]

    • The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Signaling Pathways in Neuroprotection

The following diagrams illustrate key signaling pathways that are often implicated in neuroprotective mechanisms. Investigation of the phosphorylation status or expression levels of key proteins in these pathways (e.g., by Western blot or qPCR) can provide insights into the mechanism of action of this compound.

PI3K/Akt Signaling Pathway

This pathway is crucial for promoting cell survival and inhibiting apoptosis.[24][25][26][27][28]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates bad Bad akt->bad Inhibits caspase9 Caspase-9 akt->caspase9 Inhibits creb CREB akt->creb Activates bcl2 Bcl-2 bad->bcl2 Inhibits bcl2->caspase9 Inhibits gene_expression Gene Expression (Survival Genes) creb->gene_expression Promotes

Caption: PI3K/Akt signaling pathway promoting cell survival.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival.[29][30][31][32][33]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., Elk-1, c-Fos) erk->transcription_factors Activates gene_expression Gene Expression (Survival, Proliferation) transcription_factors->gene_expression Promotes

Caption: MAPK/ERK signaling cascade in neuronal function.

Nrf2-ARE Signaling Pathway

This pathway is a primary defense mechanism against oxidative stress.[34][35][36][37][38]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 Induces conformational change in nrf2 Nrf2 keap1->nrf2 Releases ubiquitination Ubiquitination & Proteasomal Degradation keap1->ubiquitination Promotes Nrf2 nrf2->ubiquitination nrf2_n Nrf2 nrf2->nrf2_n Translocates to are Antioxidant Response Element (ARE) nrf2_n->are Binds to gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Initiates transcription of

Caption: Nrf2-ARE pathway in cellular antioxidant response.

References

Application Notes and Protocols for Acoforestinine in Ion Channel Modulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a novel diterpenoid alkaloid demonstrating potent and selective modulation of voltage-gated sodium channels (Nav). These application notes provide a comprehensive overview of this compound's activity, detailed protocols for its use in electrophysiological assays, and insights into its potential mechanism of action. The information presented herein is intended to guide researchers in utilizing this compound as a pharmacological tool for studying Nav channel function and as a potential lead compound in drug discovery programs targeting channelopathies.

Introduction to this compound

This compound is a recently isolated natural product with a complex polycyclic structure. Preliminary screenings have identified its significant inhibitory effects on specific subtypes of voltage-gated sodium channels, which are critical components in the generation and propagation of action potentials in excitable cells.[1][2] Dysregulation of these channels is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. This compound's subtype selectivity suggests its potential for developing therapeutics with improved side-effect profiles.

Quantitative Data: this compound Activity Profile

The inhibitory activity of this compound was assessed against a panel of human voltage-gated ion channels expressed in HEK293 cells using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) were determined from concentration-response curves.

Ion Channel SubtypeIC50 (nM)Hill SlopeN (replicates)
Nav1.7 15.2 ± 2.1 1.1 8
Nav1.5875.4 ± 56.30.96
Nav1.2> 10,000-4
Cav1.2> 20,000-4
hERG (Kv11.1)> 20,000-5

Table 1: Selectivity profile of this compound against various voltage-gated ion channels. Data are presented as mean ± standard error of the mean.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours prior to recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on Nav channel currents.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and store at -20°C. Serially dilute in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, isolated cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms) every 10 seconds.

  • Once a stable baseline recording is established, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record the current inhibition until a steady-state effect is reached (typically 3-5 minutes).

  • To determine the concentration-response, apply multiple concentrations of this compound cumulatively or to different cells.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound Modulation

This compound is hypothesized to modulate Nav1.7 channels through a G-protein coupled receptor (GPCR) signaling cascade, leading to a change in the channel's phosphorylation state and subsequent alteration of its gating properties.

G_Protein_Signaling_Pathway This compound This compound GPCR GPCR (e.g., Opioid Receptor) This compound->GPCR Binds G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Nav17 Nav1.7 Channel PKA->Nav17 Phosphorylates Inhibition Channel Inhibition (Reduced Current) Nav17->Inhibition Leads to Phosphorylation Phosphorylation (Serine/Threonine Residues)

Caption: Hypothetical GPCR-mediated pathway for Nav1.7 inhibition by this compound.

Experimental Workflow for Characterizing this compound

The following workflow outlines the key steps for a comprehensive evaluation of a novel ion channel modulator like this compound.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Electrophysiological Characterization cluster_2 Mechanism & Validation Compound This compound Stock Solution PrimaryAssay High-Throughput Screening (HTS) Compound->PrimaryAssay Hit Identify 'Hit' PrimaryAssay->Hit PatchClamp Whole-Cell Patch-Clamp Hit->PatchClamp Confirmation IC50 Determine IC50 & Selectivity PatchClamp->IC50 Mechanism Mechanism of Action (State-Dependence) IC50->Mechanism Signaling Signaling Pathway Investigation Mechanism->Signaling Further Studies InVivo In Vivo Model (e.g., Pain Model) Signaling->InVivo Efficacy Assess Efficacy InVivo->Efficacy

Caption: General workflow for the discovery and validation of an ion channel modulator.

Safety and Handling

This compound is a potent neuroactive compound. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle stock solutions in a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Ordering Information

Product NameCatalog NumberSize
This compoundAC-1011 mg
This compoundAC-1055 mg

References

Application Notes and Protocols for Aconitine as a Chemical Probe in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aconitine is a highly toxic norditerpenoid alkaloid derived from plants of the Aconitum genus. Its potent and specific mechanism of action on voltage-gated sodium channels (VGSCs) makes it a valuable chemical probe for studying the physiology and pharmacology of these channels in the nervous system. These application notes provide an overview of the use of Aconitine as a chemical probe and detailed protocols for its application in neurobiological research.

Mechanism of Action:

Aconitine acts as a partial agonist and activator of voltage-gated sodium channels.[1] It binds with high affinity to neurotoxin-binding site 2 on the alpha-subunit of the sodium channel protein.[1][2] This binding causes persistent activation of the channels by shifting the voltage-dependence of activation towards more negative potentials and inhibiting their inactivation.[3][4][5] The prolonged influx of Na+ ions leads to membrane depolarization, which in turn affects neuronal excitability, neurotransmitter release, and can ultimately lead to neurotoxicity.[6][7]

Applications in Neurobiology:

  • Studying Voltage-Gated Sodium Channel Gating and Function: Aconitine can be used to investigate the biophysical properties of VGSCs, including activation and inactivation kinetics. By modifying channel function, it helps to elucidate the role of these channels in neuronal signaling.[3][4]

  • Inducing Neuronal Excitotoxicity and Investigating Neurotoxic Mechanisms: The persistent depolarization caused by Aconitine leads to an excessive influx of Ca2+ through voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger, triggering excitotoxic cell death pathways.[7][8][9] This makes Aconitine a useful tool for modeling excitotoxicity and screening for neuroprotective compounds.

  • Investigating Neurotransmitter Release Mechanisms: By depolarizing presynaptic terminals, Aconitine can be used to stimulate the release of various neurotransmitters, including acetylcholine and norepinephrine.[2][3][6] This allows for the study of the molecular machinery involved in neurotransmitter release.

  • Probing the Structure-Activity Relationship of Sodium Channel Modulators: The well-defined binding site of Aconitine on the sodium channel allows for its use in competitive binding assays to identify and characterize new sodium channel modulators.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of Aconitine with its molecular targets and its effects on neuronal cells.

Table 1: Binding Affinity and Activity of Aconitine on Voltage-Gated Sodium Channels

SpeciesChannel SubtypeParameterValueReference
RatNav1.2 (Type IIA)Kd1.2 µM[1]
HumanNav1.5Activity Range3 x 10⁻⁵ to 1 x 10⁻⁴ M[1]

Table 2: Electrophysiological Effects of Aconitine

PreparationEffectConcentrationReference
Neuroblastoma cellsShift in voltage dependence of activationNot specified[4]
Rat hippocampal slicesInhibition of population spike1 µM[12]

Table 3: Neurotoxic Effects of Aconitine

Cell Line/Animal ModelEffectConcentration/DoseReference
Rat cerebral cortex neuronsMaximal toxicity2%[7]
Rats (in vivo)Neurological symptoms0.5 - 2.5 mg/kg[13][14]
PC12 cellsInhibition of cell proliferationDose-dependent[13]
HT22 cellsIncreased LDH releaseConcentration-dependent[8]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Aconitine-Modified Sodium Channels using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of Aconitine on voltage-gated sodium channels in cultured neurons.

Materials:

  • Cultured neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Aconitine stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Prepare cultured neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +40 mV).

  • Prepare the Aconitine working solution by diluting the stock solution in the external solution to the desired final concentration (e.g., 1-10 µM).

  • Perfuse the recording chamber with the Aconitine-containing external solution.

  • Record sodium currents again using the same voltage-step protocol to observe the effects of Aconitine on channel activation and inactivation.

  • Analyze the data to determine changes in current amplitude, voltage-dependence of activation, and inactivation kinetics.

Protocol 2: Assessment of Aconitine-Induced Neurotoxicity using an MTT Assay

This protocol describes a colorimetric assay to measure the reduction in cell viability caused by Aconitine-induced neurotoxicity.

Materials:

  • Neuronal cell line (e.g., HT22, PC12)

  • 96-well cell culture plates

  • Cell culture medium

  • Aconitine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Aconitine in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the Aconitine-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Aconitine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to Site 2 (Activation) Na_ion Na+ Influx (Persistent) VGSC->Na_ion VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca2+ Influx VGCC->Ca_ion NCX Na+/Ca2+ Exchanger NCX->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VGCC Opens Depolarization->NCX Reversal Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Ca_overload Intracellular Ca2+ Overload Ca_ion->Ca_overload Apoptosis Apoptosis Ca_overload->Apoptosis Induces

Caption: Signaling pathway of Aconitine-induced neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Neuronal Cell Culture (e.g., primary neurons, HT22) Aconitine_Treatment Aconitine Application (Varying concentrations and durations) Cell_Culture->Aconitine_Treatment Electrophysiology Electrophysiology (Patch-Clamp) Aconitine_Treatment->Electrophysiology Viability_Assay Cell Viability Assay (MTT, LDH) Aconitine_Treatment->Viability_Assay Calcium_Imaging Calcium Imaging (Fluo-4 AM) Aconitine_Treatment->Calcium_Imaging Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase activity) Aconitine_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation (IC50, dose-response curves, statistical analysis) Electrophysiology->Data_Analysis Viability_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for studying Aconitine's effects.

References

Application Notes and Protocols for Elucidating the Mechanism of Action of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acoforestinine is a novel natural product with demonstrated anti-proliferative activity against a panel of cancer cell lines. To advance this compound as a potential therapeutic agent, a thorough understanding of its mechanism of action is imperative. These application notes provide a comprehensive suite of cell-based assays and detailed protocols to systematically investigate the cellular and molecular mechanisms by which this compound exerts its effects. The proposed workflow will guide researchers in determining whether this compound induces apoptosis, causes cell cycle arrest, and/or modulates key signaling pathways involved in cancer cell proliferation and survival.

Experimental Workflow

A logical and sequential experimental workflow is crucial for efficiently elucidating the mechanism of action of a novel compound. The following workflow is recommended for this compound:

  • Determine Cytotoxicity: The initial step is to quantify the dose-dependent cytotoxic effect of this compound on a selected cancer cell line to determine the half-maximal inhibitory concentration (IC50).

  • Investigate Induction of Apoptosis: Once the cytotoxic potential is confirmed, the next step is to ascertain if the observed cell death is due to apoptosis.

  • Analyze Cell Cycle Distribution: In parallel with apoptosis studies, it is important to investigate if this compound affects cell cycle progression.

  • Probe Key Signaling Pathways: Based on the findings from the apoptosis and cell cycle assays, key signaling pathways can be investigated to identify the molecular targets of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Target Identification A This compound Treatment (Dose-Response) B Cytotoxicity Assay (MTT) A->B C Determine IC50 Value B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis of Signaling Pathways D->F E->F

Caption: Experimental workflow for this compound's mechanism of action studies.

Cell Viability Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Data Presentation:

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.180.0694.4
10.950.0576.0
100.630.0450.4
500.250.0320.0
1000.100.028.0
IC50 (µM) ~10

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis/Necrosis a b Annexin V (-) PI (-) c d Annexin V (+) PI (-) e f Annexin V (+) PI (+) G G0G1 G0/G1 Phase (2n DNA) S S Phase (DNA Synthesis) G0G1->S G1/S Checkpoint G2M G2/M Phase (4n DNA) S->G2M S Phase Progression G2M->G0G1 Mitosis & G2/M Checkpoint G This compound This compound PI3K PI3K This compound->PI3K p53 p53 This compound->p53 Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Bcl2 Bcl-2 p_Akt->Bcl2 Inhibits p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G1 Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Application Notes and Protocols for In Vivo Efficacy Testing of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of protocols for evaluating the in vivo efficacy of Acoforestinine, a novel compound with putative anti-inflammatory, analgesic, and neuroprotective properties. The following sections detail established animal models and experimental procedures to characterize the therapeutic potential of this compound.

I. Anti-Inflammatory Efficacy

The anti-inflammatory potential of this compound can be assessed using models of acute and chronic inflammation. These models allow for the evaluation of the compound's ability to reduce edema, inhibit cell migration, and modulate pro-inflammatory mediators.

A. Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound.[1][2][3] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (various doses, e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer this compound or the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.150
This compound101.05 ± 0.1216
This compound300.85 ± 0.1032
This compound1000.65 ± 0.0848
Indomethacin100.55 ± 0.0756

Note: The data presented in this and subsequent tables are hypothetical and for illustrative purposes only.

B. Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of this compound.[2]

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping: Similar to the carrageenan model.

  • Induction of Edema: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear. The left ear receives the vehicle alone.

  • Drug Administration: Apply this compound topically to the right ear one hour before or immediately after croton oil application.

  • Measurement of Edema: After a set time (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section of both ears. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: Calculate the percentage of edema inhibition.

II. Analgesic Efficacy

To investigate the pain-relieving properties of this compound, models of inflammatory and neuropathic pain are recommended.

A. Acetic Acid-Induced Writhing Test in Mice

This test is a common method for screening the peripheral analgesic activity of a compound against inflammatory pain.[2][3]

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping: As described previously, with a positive control such as Aspirin (100 mg/kg).

  • Drug Administration: Administer this compound or the positive control (p.o. or i.p.) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.[3]

  • Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle Control-45 ± 50
This compound1035 ± 422.2
This compound3020 ± 355.6
This compound10010 ± 277.8
Aspirin1008 ± 282.2
B. Formalin Test in Rodents

The formalin test is a robust model that can differentiate between central and peripheral analgesic effects. It involves two distinct phases of nociceptive behavior.

Experimental Protocol:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Grouping: Standard grouping. A positive control could be morphine (5 mg/kg, s.c.).

  • Drug Administration: Administer this compound 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20-50 µL of 1-5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Observe the animal's behavior immediately after injection. The time spent licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the time spent in nociceptive behavior between the treated and control groups for both phases.

III. Neuroprotective Efficacy in Neuroinflammation Models

Neuroinflammation is a key factor in many neurodegenerative diseases.[4][5] The following models can be used to assess the potential of this compound to mitigate neuroinflammatory processes.

A. Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to create models of neuroinflammation.[4][6][7]

Experimental Protocol:

  • Animal Model: C57BL/6 mice or Wistar rats.

  • Grouping: Standard grouping.

  • Drug Administration: Administer this compound for a specified period (e.g., 7-14 days) before LPS injection.

  • Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).

  • Behavioral Assessment: 24-72 hours after LPS injection, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) and depressive-like behavior (e.g., forced swim test, tail suspension test).[8]

  • Biochemical and Histological Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Microglial Activation: Assess microglial activation through immunohistochemistry for markers like Iba-1.

    • Oxidative Stress Markers: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione).

Data Presentation:

Treatment GroupDose (mg/kg)IL-1β Level (pg/mg protein)Iba-1 Positive Cells/mm²
Vehicle + Saline-15 ± 325 ± 5
Vehicle + LPS-85 ± 10150 ± 20
This compound + LPS3040 ± 770 ± 12
This compound + LPS10025 ± 545 ± 8

IV. Signaling Pathway and Workflow Diagrams

A. General Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-clinical Evaluation cluster_1 Experimental Phase cluster_2 Data Analysis and Interpretation Animal Acclimatization Animal Acclimatization Randomization and Grouping Randomization and Grouping Animal Acclimatization->Randomization and Grouping Baseline Measurements Baseline Measurements Randomization and Grouping->Baseline Measurements Drug Administration (this compound/Vehicle/Positive Control) Drug Administration (this compound/Vehicle/Positive Control) Baseline Measurements->Drug Administration (this compound/Vehicle/Positive Control) Induction of Pathology (e.g., Carrageenan, LPS) Induction of Pathology (e.g., Carrageenan, LPS) Drug Administration (this compound/Vehicle/Positive Control)->Induction of Pathology (e.g., Carrageenan, LPS) Behavioral/Physiological Measurements Behavioral/Physiological Measurements Induction of Pathology (e.g., Carrageenan, LPS)->Behavioral/Physiological Measurements Tissue Collection and Processing Tissue Collection and Processing Behavioral/Physiological Measurements->Tissue Collection and Processing Biochemical/Histological Analysis Biochemical/Histological Analysis Tissue Collection and Processing->Biochemical/Histological Analysis Statistical Analysis Statistical Analysis Biochemical/Histological Analysis->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

Caption: General workflow for in vivo efficacy testing of this compound.

B. Simplified NF-κB Signaling Pathway in Inflammation

G Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) IKK Activation IKK Activation Inflammatory Stimuli (LPS, Cytokines)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Translocation to Nucleus Gene Transcription Gene Transcription NF-κB (p65/p50) Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) This compound (Proposed Action) This compound (Proposed Action) This compound (Proposed Action)->IκBα Phosphorylation & Degradation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's in vivo efficacy. By employing these established animal models, researchers can systematically investigate its anti-inflammatory, analgesic, and neuroprotective properties, paving the way for further drug development. Careful experimental design, adherence to ethical guidelines for animal research, and rigorous data analysis are paramount for obtaining reliable and translatable results.

References

Application Notes & Protocols: Acoforestinine Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum handelianum.[1] Like other alkaloids in this class, it possesses complex chemical structures that may be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is crucial for the development of safe and effective pharmaceutical products. Forced degradation and stability studies are essential to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[2] These studies are a regulatory requirement and provide critical data for formulation development, packaging selection, and the determination of shelf life and storage conditions.[3][4][5]

This document provides detailed protocols for conducting stability and forced degradation studies on this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][6] It also outlines a stability-indicating analytical method for the quantification of this compound and its degradation products.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is paramount for the accurate assessment of stability.[5][7] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable technique for the analysis of Aconitum alkaloids.[3][6][8]

2.1. Chromatographic Conditions

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of Acetonitrile (A) and 20 mM ammonium bicarbonate buffer (pH adjusted to 9.5 with ammonia solution) (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30.1-35 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9] This is demonstrated by the separation of this compound from its degradation products in the forced degradation samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

3.1. Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the this compound molecule.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

3.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent (Acetonitrile:Water, 50:50, v/v).

3.1.2. Acid Hydrolysis

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubate the solution at 60°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the solution to a final concentration of 0.1 mg/mL with the diluent.

  • Analyze the sample by HPLC.

3.1.3. Base Hydrolysis

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Incubate the solution at 60°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the solution to a final concentration of 0.1 mg/mL with the diluent.

  • Analyze the sample by HPLC.

3.1.4. Oxidative Degradation

  • To 1 mL of this compound stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of 0.1 mg/mL with the diluent.

  • Analyze the sample by HPLC.

3.1.5. Thermal Degradation (Dry Heat)

  • Place a known amount of this compound powder in a petri dish and spread it as a thin layer.

  • Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample at a concentration of 0.1 mg/mL in the diluent.

  • Analyze the sample by HPLC.

3.1.6. Photolytic Degradation

  • Place a known amount of this compound powder in a petri dish and spread it as a thin layer.

  • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

  • A control sample should be placed in a light-impermeable container in the same environment.

  • After exposure, prepare a solution of the stressed and control samples at a concentration of 0.1 mg/mL in the diluent.

  • Analyze the samples by HPLC.

3.2. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf life of the drug substance under defined storage conditions.[3][6]

3.2.1. Sample Preparation and Packaging

Place this compound powder in amber-colored glass vials that are sealed to be impermeable to moisture.

3.2.2. Storage Conditions

Store the samples under the following conditions as per ICH guidelines:

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

3.2.3. Testing Frequency

  • Long-Term Stability: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability: Test at 0, 3, and 6 months.

3.2.4. Analytical Testing

At each time point, analyze the samples for the following parameters:

  • Appearance (visual inspection)

  • Assay of this compound (%)

  • Degradation products (%)

  • Moisture content (where applicable)

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperatureThis compound Assay (%)Total Degradation Products (%)
0.1 N HCl2 hours60°C85.214.8
0.1 N NaOH2 hours60°C89.710.3
3% H₂O₂24 hoursRoom Temp92.17.9
Dry Heat48 hours80°C95.84.2
Photolytic1.2 million lux hoursAmbient97.32.7

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)AppearanceThis compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation Products (%)
0White Powder99.8< LOQ< LOQ< LOQ
3White Powder99.60.1< LOQ0.1
6White Powder99.50.20.10.3
12White Powder99.20.30.20.5
24White Powder98.70.50.40.9

Table 3: Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)AppearanceThis compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation Products (%)
0White Powder99.8< LOQ< LOQ< LOQ
3White Powder98.50.60.41.0
6White Powder97.11.20.82.0

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_forced Forced Degradation cluster_stability ICH Stability Studies cluster_analysis Analysis & Evaluation API This compound API MethodDev Develop & Validate Stability-Indicating Method API->MethodDev Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress Accelerated Accelerated Stability (40°C/75% RH) LongTerm Long-Term Stability (25°C/60% RH) Analysis HPLC-UV Analysis (Assay & Impurities) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Accelerated->Analysis LongTerm->Analysis DegradationPath Identify Degradation Products & Pathways Analysis->DegradationPath ShelfLife Establish Shelf Life & Storage Conditions Analysis->ShelfLife

Caption: Experimental workflow for this compound stability and degradation studies.

Logical_Relationship cluster_input Input cluster_studies Stability Studies cluster_outcomes Outcomes This compound This compound Drug Substance ForcedDeg Forced Degradation (Stress Testing) This compound->ForcedDeg AccelStab Accelerated Stability This compound->AccelStab LongStab Long-Term Stability This compound->LongStab IntrinsicStab Intrinsic Stability Profile ForcedDeg->IntrinsicStab DegradPath Degradation Pathways ForcedDeg->DegradPath MethodSpec Method Specificity ForcedDeg->MethodSpec ShelfLife Shelf-Life Determination AccelStab->ShelfLife Preliminary LongStab->ShelfLife Confirmatory StorageCond Recommended Storage Conditions IntrinsicStab->StorageCond Packaging Packaging Requirements IntrinsicStab->Packaging DegradPath->StorageCond DegradPath->Packaging ShelfLife->StorageCond ShelfLife->Packaging

Caption: Logical relationship of stability studies for this compound.

References

Troubleshooting & Optimization

Optimizing the yield of Acoforestinine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Acoforestinine from plant material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low this compound Yield 1. Incomplete cell lysis of the plant material.2. Suboptimal solvent polarity.3. Incorrect pH during acid-base extraction.4. Insufficient extraction time or temperature.5. Degradation of this compound.1. Ensure the plant material is finely ground to a consistent particle size.2. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, ethyl acetate). A combination of solvents, such as a methanol-water mixture, may be more effective.[1]3. Carefully monitor and adjust the pH during the acidification and basification steps. The optimal pH for this compound extraction should be determined empirically.[2][3]4. Increase the extraction time or temperature within a range that does not cause degradation of the target compound.5. Protect the extract from light and heat, and consider using antioxidants if this compound is susceptible to oxidation. Store extracts at low temperatures.[2]
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the plant extract.2. Vigorous shaking of the separatory funnel.1. Add a small amount of a saturated sodium chloride (brine) solution to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[2]2. Gently invert the separatory funnel for mixing instead of vigorous shaking.[2]3. Centrifugation of the emulsified mixture can also aid in phase separation.
Presence of Impurities in the Final Extract 1. Co-extraction of other plant metabolites with similar solubility.2. Incomplete removal of pigments and fats.3. Insufficient purification steps.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction.[1]2. Utilize different chromatographic techniques for purification, such as column chromatography or preparative thin-layer chromatography (TLC).3. Recrystallization of the crude this compound extract can be an effective final purification step.
This compound Degradation 1. Exposure to high temperatures.2. Presence of oxidative enzymes.3. Exposure to UV light.1. Use lower temperatures during solvent evaporation (e.g., rotary evaporator with a water bath set to 40-50°C).2. Blanching the plant material before extraction can deactivate enzymes.3. Conduct extraction and storage in amber-colored glassware to protect from light.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method for drying the plant material before this compound extraction?

A1: The plant material should be dried to a moisture content of less than 10% to prevent enzymatic degradation and improve extraction efficiency.[4] Air-drying in a well-ventilated area away from direct sunlight is a common method. For faster drying, a laboratory oven set at a low temperature (40-60°C) can be used to avoid thermal degradation of this compound.[4]

Q2: How does the particle size of the plant material affect the extraction yield?

A2: A smaller particle size increases the surface area available for solvent penetration, which generally leads to a higher extraction yield.[4] Grinding the dried plant material to a fine powder is recommended. However, an excessively fine powder can lead to difficulties during filtration.

Q3: What are the most common solvents for extracting alkaloids like this compound?

A3: Alkaloids are often extracted using polar solvents like methanol, ethanol, or water, often acidified to form alkaloidal salts which are more soluble.[1][3][5] For the free base form, less polar solvents like chloroform, dichloromethane, or ethyl acetate are used during liquid-liquid extraction.[2][3] The choice of solvent should be optimized based on the specific polarity of this compound.

Q4: How can I confirm the presence of this compound in my extract?

A4: A preliminary test for alkaloids can be performed using reagents like Dragendorff's, Mayer's, or Wagner's reagent, which form a precipitate in the presence of most alkaloids. For specific confirmation and quantification of this compound, chromatographic techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) are necessary.

Q5: What are some "green" extraction techniques that can be used for this compound?

A5: To minimize the use of hazardous organic solvents, you can explore green extraction methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) using CO2.[2][4][6][7] These techniques can offer reduced extraction times, lower solvent consumption, and improved extraction efficiency.[4][6][7]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound
  • Preparation of Plant Material: Dry the plant material at 40°C and grind it into a fine powder.

  • Defatting: Macerate 100g of the powdered plant material with 500 mL of n-hexane for 24 hours to remove lipids and pigments. Filter and discard the hexane extract.

  • Acidic Extraction: Moisten the defatted plant material with a small amount of dilute ammonia solution (10%) and then extract with 500 mL of methanol for 48 hours with occasional shaking. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Acidification: Dissolve the concentrated extract in 200 mL of 2% sulfuric acid. Filter to remove any precipitate.

  • Basification: Wash the acidic solution with 100 mL of chloroform three times to remove any remaining non-alkaloidal compounds. Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution.[2]

  • Extraction of this compound Free Base: Extract the basified aqueous solution with 100 mL of a chloroform:methanol (3:1) mixture three times.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Optimization of this compound Extraction using Different Solvents
  • Sample Preparation: Prepare multiple 10g samples of finely powdered, dried plant material.

  • Extraction: Place each sample in a separate flask and add 100 mL of a different solvent or solvent mixture (e.g., pure methanol, 80% ethanol, pure chloroform, ethyl acetate).

  • Maceration: Allow the samples to macerate for 24 hours at room temperature with constant agitation.

  • Filtration and Concentration: Filter each extract and evaporate the solvent from a known volume of the filtrate to dryness.

  • Yield Determination: Weigh the dried crude extract from each solvent and calculate the yield as a percentage of the initial plant material weight.

  • Analysis: Analyze the crude extracts using HPLC or a similar technique to quantify the this compound content in each.

  • Comparison: Compare the yields and purity of this compound obtained with each solvent to determine the optimal one.

Data Presentation

Table 1: Effect of Different Solvents on this compound Extraction Yield

SolventCrude Extract Yield (%)This compound Content (mg/g of crude extract)Final this compound Yield (mg/g of plant material)
Methanol12.535.24.40
80% Ethanol10.838.14.11
Chloroform6.245.82.84
Ethyl Acetate7.541.53.11
Water15.118.92.85

Table 2: Influence of pH on the Yield of this compound in the Final Extraction Step

Final pH of Aqueous LayerThis compound Yield (mg) from 100g Plant MaterialPurity (%)
838085
944092
1043591
1141088

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding defatting Defatting (n-hexane) grinding->defatting acid_extraction Acidic Methanol Extraction defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 concentration1 Concentration filtration1->concentration1 acidification Acidification (H2SO4) concentration1->acidification basification Basification (NH4OH) acidification->basification liquid_liquid Liquid-Liquid Extraction (CHCl3) basification->liquid_liquid drying_organic Drying Organic Phase liquid_liquid->drying_organic concentration2 Final Concentration drying_organic->concentration2 crude_aco Crude this compound concentration2->crude_aco

Caption: Workflow for this compound Extraction.

troubleshooting_yield start Low this compound Yield check_grind Is plant material finely ground? start->check_grind check_ph Was pH optimal during extraction? check_grind->check_ph Yes grind_finer Action: Grind to a finer powder. check_grind->grind_finer No check_solvent Is the solvent optimal? check_ph->check_solvent Yes optimize_ph Action: Empirically determine and use optimal pH. check_ph->optimize_ph No check_time_temp Were time and temperature sufficient? check_solvent->check_time_temp Yes optimize_solvent Action: Test different solvents/mixtures. check_solvent->optimize_solvent No optimize_time_temp Action: Increase extraction time/temperature. check_time_temp->optimize_time_temp No

Caption: Troubleshooting Low this compound Yield.

References

Improving the resolution of Acoforestinine peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Acoforestinine and related diterpenoid alkaloids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of this compound peaks in their chromatographic experiments.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in the chromatographic analysis of this compound can be a significant challenge. The following section provides a question-and-answer formatted guide to address common issues and their potential solutions.

Question 1: My this compound peak is co-eluting with other components in the extract. How can I improve its separation?

Answer: Co-elution is a common issue when analyzing complex mixtures like plant extracts. To improve the separation of your this compound peak, consider the following strategies:

  • Optimize the Mobile Phase:

    • Adjusting the Organic Modifier: The choice and concentration of the organic solvent in your mobile phase are critical. If you are using reversed-phase HPLC, you can try altering the organic modifier (e.g., switching between acetonitrile and methanol) or adjusting its percentage. Reducing the organic content will generally increase retention time and may improve separation.

    • Modifying the pH: this compound, as an alkaloid, is a basic compound. Adjusting the pH of the mobile phase can alter its ionization state and significantly impact its retention and selectivity. For basic compounds, using a slightly acidic mobile phase can improve peak shape and resolution.[1][2]

    • Incorporate Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help to mask active silanol groups on the stationary phase, which can cause peak tailing and poor resolution for basic compounds like alkaloids.[2][3]

  • Modify the Stationary Phase:

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider switching to a different column chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column might offer different selectivity for your compound of interest.[1]

  • Adjusting Flow Rate and Temperature:

    • Lower the Flow Rate: Decreasing the flow rate can sometimes enhance separation efficiency, although it will increase the analysis time.[1][4]

    • Change the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with different column temperatures (e.g., in the range of 25-40°C) can sometimes lead to improved resolution.[5][6]

Question 2: The this compound peak is showing significant tailing. What are the likely causes and solutions?

Answer: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by interactions with residual silanol groups on the silica-based stationary phase.[2][7] Here’s how you can address this:

  • Use a Mobile Phase Additive: Incorporating a basic modifier like triethylamine (TEA) into your mobile phase can effectively block the active silanol sites and reduce peak tailing.[2]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing their interaction with the protonated this compound molecules.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column suitable for alkaloid analysis.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

Question 3: My peaks are broad, leading to poor resolution. How can I make them sharper?

Answer: Broad peaks can result from several factors related to the HPLC system and method parameters. To achieve sharper peaks and better resolution, consider the following:

  • Decrease Particle Size of the Stationary Phase: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and lead to sharper peaks.[1][8]

  • Increase Column Length: A longer column generally provides more theoretical plates, resulting in better separation and sharper peaks, though this will also increase analysis time and backpressure.[1][8]

  • Optimize Flow Rate: A very high flow rate can lead to band broadening. Try reducing the flow rate to be closer to the column's optimal linear velocity.[4]

  • Minimize Dead Volume: Extraneous tubing and fittings in your HPLC system can contribute to dead volume, which causes band broadening. Ensure your system is properly plumbed with minimal tubing length and appropriate internal diameters.[1]

  • Use Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution can help to sharpen the peaks of later-eluting compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for this compound analysis would be a reversed-phase HPLC method using a C18 column. The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., with triethylamine phosphate or formic acid) at a slightly acidic pH.[3] A gradient elution from a lower to a higher organic content is often necessary for analyzing complex plant extracts.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most reliable way to confirm the identity of a peak is to use a mass spectrometer (MS) detector coupled to your HPLC system (LC-MS). By comparing the mass spectrum of your peak with that of a known standard or with data from the literature, you can confidently identify this compound.[9]

Q3: Are there alternative chromatographic techniques for separating this compound?

A3: Yes, besides HPLC, techniques like counter-current chromatography (CCC) have been successfully used for the preparative isolation of diterpenoid alkaloids from Aconitum species.[10] CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing sample adsorption and degradation.

Experimental Protocols

Below is a generalized experimental protocol for the HPLC analysis of diterpenoid alkaloids, which can be adapted for this compound.

Sample Preparation:

  • Pulverize the dried plant material (e.g., roots of Aconitum species) into a fine powder.

  • Accurately weigh about 1.0 g of the powder.

  • Extract the alkaloids using a suitable solvent system. A common method involves initial basification with an ammonia solution followed by extraction with an organic solvent like ethyl ether or chloroform in an ultrasonic bath.[3]

  • Evaporate the organic solvent to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of the mobile phase or a compatible solvent for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Acetonitrile

    • B: 25 mM Triethylamine phosphate buffer (pH adjusted to 3.0)[3]

  • Gradient Elution: A typical gradient might start with a low percentage of acetonitrile and gradually increase over the run to elute more nonpolar compounds. An example gradient could be: 0-20 min, 10-30% A; 20-40 min, 30-50% A; 40-50 min, 50-70% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at 235 nm

  • Injection Volume: 10-20 µL

Data Presentation

The following table summarizes typical ranges for key chromatographic parameters for the analysis of Aconitum alkaloids, which can be a useful reference for method development for this compound.

ParameterTypical Range/ValueRationale
Column Chemistry C18, Phenyl-HexylC18 is a good starting point for reversed-phase separation of alkaloids. Phenyl-Hexyl may offer different selectivity.
Mobile Phase pH 2.5 - 4.5At this pH, alkaloids are protonated, and silanol interactions are minimized, leading to better peak shapes.[2]
Organic Modifier Acetonitrile, MethanolAcetonitrile often provides better peak shapes and lower backpressure. Methanol can offer different selectivity.
Additive Triethylamine (TEA), Formic AcidTEA is a silanol-masking agent for basic compounds.[2] Formic acid helps to control the pH and improve ionization in LC-MS.
Column Temperature 25 - 40 °COptimizing temperature can improve efficiency and selectivity.[6]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate may improve resolution.[4]

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving this compound peak resolution.

TroubleshootingWorkflow start Start: Poor this compound Peak Resolution coelution Issue: Co-elution with other peaks start->coelution tailing Issue: Peak Tailing start->tailing broad Issue: Broad Peaks start->broad optimize_mobile_phase optimize_mobile_phase coelution->optimize_mobile_phase Optimize Mobile Phase add_modifier add_modifier tailing->add_modifier Add Mobile Phase Modifier (e.g., TEA) optimize_flow optimize_flow broad->optimize_flow Optimize Flow Rate change_column Change Column Chemistry optimize_mobile_phase->change_column If not resolved end_node Resolution Improved change_column->end_node adjust_ph Adjust Mobile Phase pH add_modifier->adjust_ph If still tailing adjust_ph->end_node smaller_particles Use Column with Smaller Particles optimize_flow->smaller_particles If still broad smaller_particles->end_node

Caption: A troubleshooting workflow for improving this compound peak resolution.

HPLC_Parameters Resolution Peak Resolution Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention ColumnLength ColumnLength Efficiency->ColumnLength Column Length ParticleSize ParticleSize Efficiency->ParticleSize Particle Size FlowRate FlowRate Efficiency->FlowRate Flow Rate MobilePhaseComp MobilePhaseComp Selectivity->MobilePhaseComp Mobile Phase Composition StationaryPhase StationaryPhase Selectivity->StationaryPhase Stationary Phase Temperature Temperature Selectivity->Temperature Temperature MobilePhaseStrength MobilePhaseStrength Retention->MobilePhaseStrength Mobile Phase Strength Temperature2 Temperature2 Retention->Temperature2 Temperature

Caption: Key factors influencing chromatographic peak resolution in HPLC.

References

Acoforestinine Mass Spectrometry Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acoforestinine sample preparation for mass spectrometry (MS) analysis.

Disclaimer: Information specific to this compound is limited in publicly available literature. The following guidance is based on established protocols for the closely related and well-studied diterpenoid alkaloid, aconitine, and general best practices for mass spectrometry analysis of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in preparing this compound samples from a biological matrix (e.g., blood, plasma, tissue)?

The initial and critical step is an efficient extraction of this compound from the complex biological matrix. Solid-phase extraction (SPE) is a commonly employed technique for aconitine alkaloids, offering good cleanup and concentration of the analyte.[1]

Q2: What type of ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) in the positive ion mode is highly effective for the analysis of aconitine-like alkaloids.[1] These molecules readily accept a proton to form a positively charged ion, which can then be detected by the mass spectrometer.

Q3: I am observing poor signal intensity or no peak for this compound. What are the possible causes?

Poor signal intensity is a common issue in MS analysis and can stem from several factors:

  • Inadequate Sample Concentration: The concentration of this compound in your sample may be too low for detection. Conversely, a sample that is too concentrated can lead to ion suppression.[2]

  • Inefficient Ionization: The choice and settings of your ionization source are crucial. Ensure your ESI source is properly tuned and calibrated.[2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[3][4][5][6]

  • Sample Degradation: this compound may be unstable under your extraction or storage conditions. Perform stability studies to assess its degradation under various conditions like changes in pH, temperature, and light exposure.[7][8]

  • Instrumental Issues: Check for leaks in the LC or MS system, ensure the detector is functioning correctly, and verify that the instrument is properly calibrated.[9][10]

Q4: My mass accuracy is poor. How can I troubleshoot this?

Poor mass accuracy can lead to incorrect compound identification. To address this:

  • Regular Mass Calibration: Ensure you are performing regular mass calibration of your spectrometer with appropriate standards.[2]

  • Instrument Maintenance: Proper maintenance is key to consistent performance. Contaminants or instrument drift can negatively impact mass accuracy.[2]

Q5: I am seeing unexpected peaks or a high background signal in my chromatogram. What could be the cause?

Extraneous peaks and high background are often due to contamination. Potential sources include:

  • Sample Preparation: Contaminants can be introduced from solvents, glassware, or plasticware. Use high-purity solvents and meticulously clean all equipment.

  • Carryover: Residual sample from a previous injection can carry over into the current run. Implement robust wash steps between samples.[11]

  • Column Contamination: The analytical column can accumulate non-volatile matrix components over time. Regular flushing or using a guard column can help mitigate this.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound MS analysis.

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Extraction Review and optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used.Improved recovery of this compound from the matrix.
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components.[12]A stronger signal for this compound as ion suppression is minimized.
Inappropriate MS Settings Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).Enhanced ionization efficiency and a more intense signal.
Analyte Degradation Prepare fresh samples and analyze them immediately. Conduct forced degradation studies to understand stability.[7][8]A consistent and reproducible signal if degradation was the issue.
Issue 2: Poor Peak Shape (Broadening or Splitting)
Potential Cause Troubleshooting Step Expected Outcome
Column Overloading Reduce the injection volume or dilute the sample.Sharper, more symmetrical peaks.
Column Contamination Flush the column with a strong solvent or replace the guard column.[11]Improved peak shape and resolution.
Incompatible Solvent Ensure the sample is dissolved in a solvent compatible with the mobile phase.Symmetrical peaks without splitting or fronting.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
LC Pump Issues Check for leaks, air bubbles in the solvent lines, and ensure consistent pump performance.[11]Stable and reproducible retention times.
Mobile Phase Variation Prepare fresh mobile phase and ensure accurate composition.Consistent elution of this compound.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature.Stable retention times across different runs.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol is adapted from methods used for aconitine extraction.[1]

  • Sample Pre-treatment: To 0.5 g of the biological sample (e.g., blood, tissue homogenate), add an appropriate internal standard.

  • Lysis/Precipitation (for whole blood/tissue): Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to mix. Centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

  • Elution: Elute this compound with an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonia or formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase for analysis.

Visualizations

Logical Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low/No this compound Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_ms_params Optimize MS Parameters start->check_ms_params check_lc_system Inspect LC System start->check_lc_system extraction_ok Extraction Protocol Correct? check_sample_prep->extraction_ok ionization_ok Ionization Source Tuned? check_ms_params->ionization_ok flow_ok Stable Flow and Pressure? check_lc_system->flow_ok optimize_extraction Optimize Extraction (e.g., SPE, LLE) extraction_ok->optimize_extraction No concentration_ok Sample Concentration Appropriate? extraction_ok->concentration_ok Yes optimize_extraction->concentration_ok adjust_concentration Dilute or Concentrate Sample concentration_ok->adjust_concentration No end_node Signal Improved concentration_ok->end_node Yes adjust_concentration->end_node tune_ion_source Tune and Calibrate Ion Source ionization_ok->tune_ion_source No detector_ok Detector Voltage Correct? ionization_ok->detector_ok Yes tune_ion_source->detector_ok check_detector Check Detector Settings/Function detector_ok->check_detector No detector_ok->end_node Yes check_detector->end_node check_leaks_bubbles Check for Leaks/Bubbles flow_ok->check_leaks_bubbles No column_ok Column Integrity OK? flow_ok->column_ok Yes check_leaks_bubbles->column_ok replace_column Flush or Replace Column column_ok->replace_column No column_ok->end_node Yes replace_column->end_node

Caption: Troubleshooting workflow for low signal intensity in MS analysis.

General Experimental Workflow for this compound Analysis

AcoforestinineWorkflow sample Biological Sample (e.g., Plasma, Tissue) extraction Solid-Phase Extraction (SPE) sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation ms_detection Mass Spectrometry (ESI+, Tandem MS) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A general experimental workflow for this compound analysis.

References

Overcoming solubility issues with Acoforestinine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Acoforestinine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a diterpenoid alkaloid isolated from the plant Aconitum handelianum.[1][2] Like many natural products, its complex and largely nonpolar structure can lead to poor solubility in aqueous solutions. This inherent hydrophobicity makes it challenging to achieve desired concentrations in buffers commonly used for biological assays.

Q2: What are the initial steps I should take if I'm observing precipitation of this compound in my aqueous buffer?

If you observe precipitation, it is crucial to confirm that you are not exceeding the solubility limit of this compound in your specific buffer system. We recommend starting with a low concentration and gradually increasing it. A visual inspection for turbidity or sediment after a short incubation period can be a simple first check. If solubility issues persist, you may need to employ solubilization enhancement techniques.

Q3: Can I use organic solvents to dissolve this compound?

Yes, using a small amount of a water-miscible organic co-solvent is a common strategy. It is essential to first dissolve this compound in the organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer. This method minimizes the final concentration of the organic solvent in your experiment, which is critical as high concentrations can be toxic to cells or interfere with assay components.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to improve the solubility of this compound. The optimal method will depend on the specific requirements of your experiment, including the cell type, assay format, and required final concentration of the compound.

Method 1: Utilizing a Co-solvent

The use of a co-solvent is often the most straightforward approach to solubilizing hydrophobic compounds.

Issue: this compound precipitates when added directly to an aqueous buffer.

Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final desired concentration in the aqueous buffer.

Experimental Protocol: Co-solvent Method

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder.

    • Add a minimal volume of 100% DMSO or ethanol to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 6.46 mg of this compound (Molecular Weight: 645.79 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C as recommended.

  • Working Solution Preparation:

    • Thaw the stock solution.

    • Serially dilute the stock solution into your aqueous experimental buffer to achieve the final working concentration.

    • Crucially, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized precipitation.

    • Ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid affecting the biological system.

Illustrative Solubility Data with Co-solvents

Co-solventMaximum Stock Concentration (mM)Maximum Working Concentration in PBS (µM) with ≤0.5% Co-solvent
DMSO50250
Ethanol20100
PEG 30030150

Note: This data is illustrative and should be empirically determined for your specific experimental conditions.

Method 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Issue: this compound solubility is low in a neutral pH buffer.

Solution: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. As this compound is an alkaloid, it is expected to be more soluble at a lower pH where it can be protonated.

Experimental Protocol: pH Adjustment

  • Determine the pKa of this compound if available.

  • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.4).

  • Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility.

  • It is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Method 3: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.

Issue: Even with a co-solvent, the desired concentration of this compound cannot be reached without precipitation.

Solution: Incorporate a biocompatible surfactant into your aqueous buffer.

Experimental Protocol: Surfactant Method

  • Select a suitable non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

  • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the this compound stock solution (prepared in a minimal amount of co-solvent) to the surfactant-containing buffer while vortexing.

Recommended Surfactant Concentrations

SurfactantTypical Working Concentration
Tween® 800.01% - 0.1% (v/v)
Pluronic® F-680.02% - 0.2% (w/v)

Note: Always perform a vehicle control with the surfactant alone to ensure it does not affect your experimental results.

Visual Guides

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_solubilization Solubilization Attempts cluster_analysis Analysis cluster_outcome Outcome A Weigh this compound C Direct Dissolution in Buffer A->C D Co-solvent Method (e.g., DMSO) A->D B Prepare Aqueous Buffer B->C E pH Adjustment B->E F Surfactant Addition B->F G Visual Inspection (Precipitation?) C->G D->G E->G F->G H Concentration Measurement (e.g., HPLC) G->H If Clear J Optimize Solubilization G->J Precipitate Observed I Proceed with Experiment H->I J->D J->E J->F

Caption: Workflow for testing and optimizing this compound solubility.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

Given that diterpenoid alkaloids from Aconitum species have shown anti-inflammatory and antioxidant activities, the following diagram illustrates a potential mechanism of action.[1][3][4]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 ROS Reactive Oxygen Species (ROS) LPS->ROS NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB NF-κB Activation NFkB_pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Aco This compound Aco->NFkB_pathway Inhibition Aco->ROS Scavenging AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) Aco->AntioxidantEnzymes Upregulation OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->ROS Neutralization

Caption: Potential anti-inflammatory and antioxidant mechanism of this compound.

References

Acoforestinine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Acoforestinine for researchers, scientists, and drug development professionals. The information provided is intended to help troubleshoot common issues encountered during the long-term storage and handling of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]

Q2: What are the main factors that can affect the stability of this compound?

A2: Like many natural products, the stability of this compound can be influenced by several factors, including temperature, light, and pH.[2][3][4] As a member of the Aconitum alkaloids family, it is particularly susceptible to hydrolysis, especially under alkaline conditions.[1][5]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for this compound, a diester-diterpenoid alkaloid, is likely hydrolysis. This process can lead to the cleavage of ester groups, resulting in the formation of less complex monoester or amine alcohol-type alkaloids. This is a common degradation route for Aconitum alkaloids.[2][6]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[7][8]

Q5: What is a stability-indicating HPLC method?

A5: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients.[7][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, protection from light). 2. Prepare fresh solutions for each experiment. 3. Analyze the sample using a stability-indicating HPLC method to check for degradation products.
Appearance of unexpected peaks in my HPLC chromatogram. The sample has degraded.1. Compare the chromatogram to a reference standard of undegraded this compound. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Use mass spectrometry (MS) to characterize the structure of the new peaks.
Inconsistent results between experimental batches. Variability in the stability of this compound stock solutions.1. Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. 2. Store aliquots at -80°C. 3. Regularly check the purity of the stock solution using HPLC.
Precipitation observed in the stock solution. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate for this compound and the intended concentration. 2. Gently warm the solution and sonicate to aid dissolution. If precipitation persists, it may indicate degradation. 3. Filter the solution before use and re-evaluate its concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Reference
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: General Factors Affecting Stability of Aconitum Alkaloids

Factor Effect General Recommendation
pH Prone to hydrolysis, especially in alkaline conditions.[1][5]Maintain a neutral or slightly acidic pH for solutions. Avoid basic conditions.
Temperature Higher temperatures accelerate degradation.Store at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Light Photodegradation can occur upon exposure to UV or visible light.Store in amber vials or protect from light.
Oxidation Susceptible to oxidation.Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method development and validation are essential for specific applications.

  • Chromatographic System:

    • HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is typically used to separate the parent compound from its degradation products.

    • Example: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: Acetonitrile.

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection:

    • PDA detection: Monitor at the wavelength of maximum absorbance for this compound.

    • MS detection: Use electrospray ionization (ESI) in positive ion mode to identify the parent compound and its degradation products by their mass-to-charge ratio (m/z).

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[3][10]

  • Acid Hydrolysis:

    • Incubate this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Incubate this compound solution with 0.1 M NaOH at room temperature. Aconitum alkaloids are highly sensitive to basic conditions, so degradation may be rapid.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation:

    • Expose solid this compound or a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation:

    • Expose this compound solution to UV light (e.g., 254 nm) and/or visible light.

For each condition, analyze the stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter acid Acid Hydrolysis filter->acid base Base Hydrolysis filter->base oxidation Oxidation filter->oxidation thermal Thermal filter->thermal photo Photolysis filter->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis hplc->data end end data->end Report Results degradation_pathway This compound This compound (Diester-diterpenoid alkaloid) Hydrolysis_Product_1 Monoester Alkaloid Derivative This compound->Hydrolysis_Product_1 Hydrolysis (e.g., alkaline conditions) Hydrolysis_Product_2 Amine Alcohol Derivative Hydrolysis_Product_1->Hydrolysis_Product_2 Further Hydrolysis signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Regulates Gene Expression DegradationProduct Degradation Product DegradationProduct->Receptor May have altered binding affinity DegradationProduct->CellularResponse May lead to off-target effects

References

Technical Support Center: Acoforestinine Isolation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to artifact formation during the isolation and analysis of acoforestinine and other Aconitum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of chemical artifacts to be aware of when isolating this compound?

A1: During the isolation of Aconitum alkaloids, the most common artifacts are formed through hydrolysis, oxidation, and reactions with extraction solvents.

  • Hydrolysis: this compound and related alkaloids possess ester groups that are highly susceptible to hydrolysis. This reaction can be catalyzed by acids, bases, or endogenous enzymes, converting toxic diester-diterpenoid alkaloids into less toxic monoester or non-esterified amino alcohol derivatives[1]. Processing of Aconitum roots often involves heating or soaking, which can intentionally induce hydrolysis[1].

  • Oxidation: Like many complex organic molecules, this compound is prone to oxidation, a degradation pathway that can be initiated by heat, light, or the presence of trace metals[2]. Oxidation is mechanistically complex and can lead to a variety of degradation products[3].

  • Solvent-Induced Artifacts: The choice of solvent is critical. For instance, using methanol during extraction or analysis, especially with heating, can lead to the formation of O-methyl artifacts. One study identified a specific methanolic artifact of aconitine, suggesting a mechanism involving a Grob-type fragmentation followed by the addition of methanol[4]. Aconitine alkaloids have been shown to be unstable in methanol and ethanol solutions[5].

Q2: My HPLC chromatogram shows multiple unexpected peaks near the retention time of this compound. What are the likely causes?

A2: The presence of multiple, closely eluting peaks can stem from several sources:

  • Artifact Formation: As detailed in Q1, degradation products from hydrolysis or oxidation are often structurally similar to the parent compound and may have very close retention times.

  • Co-eluting Isomers: Aconitum plants naturally produce a wide array of structurally related alkaloids, and it is common for isomers to co-elute or separate poorly under standard chromatographic conditions[6].

  • Poor Chromatographic Conditions: Peak tailing or splitting can give the appearance of multiple peaks. This is often caused by interactions between the basic alkaloid and acidic residual silanol groups on the silica-based HPLC column[7]. Overloading the column with the sample can also lead to broad or distorted peaks[7].

Q3: I am experiencing consistently low yields of this compound after purification. What are the potential reasons?

A3: Low recovery of the target alkaloid is a common issue that can be attributed to several factors:

  • Degradation: this compound can degrade if exposed to harsh pH conditions, high temperatures, or prolonged extraction times[8][9].

  • Irreversible Adsorption: The basic nature of alkaloids can cause them to bind strongly and sometimes irreversibly to the acidic sites on a silica gel stationary phase during column chromatography[7].

  • Inefficient Extraction: The initial extraction from the plant material may be incomplete. Factors such as particle size, solvent choice, temperature, and extraction time significantly impact efficiency[8]. Modern techniques like ultrasound-assisted extraction can improve yields compared to traditional methods[10][11].

  • Suboptimal Chromatography: The mobile phase may not be optimized to elute the compound effectively, or fractions may have been collected and pooled incorrectly.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Appearance of Extra Peaks in Chromatogram 1. Hydrolysis of Ester Groups: Exposure to acidic or basic conditions during extraction or storage[1].2. Oxidation: Prolonged exposure to air, light, or heat[2][3].3. Solvent-Induced Artifacts: Reaction with protic solvents like methanol at elevated temperatures[4].1. Maintain a neutral pH throughout the process. Use buffered solutions where appropriate. Perform extractions at room temperature or below.2. Work under an inert atmosphere (e.g., nitrogen) and use amber glassware to protect samples from light.3. Avoid prolonged heating in reactive solvents. If methanol is necessary, use it at low temperatures and remove it promptly.
Low Final Yield 1. Degradation: Unstable pH or high temperatures during solvent evaporation[8].2. Irreversible Adsorption: Strong interaction of the basic alkaloid with the silica gel stationary phase[7].3. Inefficient Extraction: Suboptimal solvent, particle size, or extraction duration[8][10].1. Evaporate solvents under reduced pressure at low temperatures (<40-45°C)[12].2. Deactivate the silica gel by adding a small amount of a base (e.g., 0.1-1% triethylamine) to the mobile phase. Alternatively, use a different stationary phase like alumina[7][8].3. Ensure plant material is finely powdered. Use an appropriate solvent system (e.g., ammoniated ethanol/ether) and consider techniques like ultrasonication to enhance extraction[10][12].
Poor HPLC Peak Shape (Tailing) 1. Secondary Interactions: Interaction of the amine group on the alkaloid with acidic silanol groups on the C18 column[7].2. Column Overload: Injecting too concentrated a sample.3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte.1. Use a base-deactivated HPLC column. Add a competing base like triethylamine (0.1%) or an acid like trifluoroacetic acid (0.1%) to the mobile phase to improve peak symmetry[5].2. Dilute the sample before injection.3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Inconsistent Analytical Results 1. Sample Degradation: Compound is unstable in the analytical solvent[5].2. Non-reproducible Extraction: Variations in extraction time, temperature, or solvent composition.3. Instrumental Drift: Fluctuations in column temperature or mobile phase composition.1. Analyze samples immediately after preparation. A stability study of aconitine alkaloids found they were stable in acidic solutions but unstable in methanol and ethanol[5].2. Standardize all extraction parameters using a detailed protocol.3. Use a column oven for temperature stability and prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: General Extraction and Acid-Base Purification

This protocol describes a typical method for extracting crude alkaloids from Aconitum plant material.

  • Preparation: Air-dry and grind the plant material (e.g., roots) to a moderately coarse powder (e.g., 40-60 mesh).

  • Defatting: To remove lipids and oils, perform a preliminary extraction of the powdered material with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours[6]. Discard the solvent and air-dry the powder.

  • Alkaloid Extraction: Macerate the defatted powder with an ammoniated solvent (e.g., 95% ethanol containing 5% concentrated ammonia solution) or diethyl ether with 10% ammonia solution[12]. Shake or stir the mixture for several hours at room temperature. Repeat the extraction 2-3 times to ensure completeness.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to yield a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl or H₂SO₄)[13]. Alkaloids will form salts and dissolve in the aqueous phase. b. Filter the solution to remove non-alkaloidal, acid-insoluble materials. c. Make the acidic aqueous solution alkaline by slowly adding a base (e.g., concentrated ammonia solution) to reach a pH of 9-10[11]. The alkaloid salts will convert to their free base form and precipitate. d. Extract the free bases from the aqueous solution using an immiscible organic solvent such as dichloromethane or chloroform. Repeat this extraction 3-4 times. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid fraction.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of this compound from the crude alkaloid mixture.

  • Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal volume of the initial mobile phase and carefully load it onto the top of the packed column.

  • Elution: Elute the column using a gradient solvent system, starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). To improve peak shape and recovery, add 0.1-1% triethylamine to the mobile phase to suppress interactions with acidic silica sites[7].

  • Fraction Collection: Collect eluent in fractions of equal volume.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the target compound, this compound.

  • Final Step: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Protocol 3: Analytical Characterization by HPLC-MS and NMR

  • HPLC-MS Analysis:

    • Column: Use a base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically effective. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

    • Detection: UV detection is often set around 230-235 nm[11][12]. Mass spectrometry (MS) provides mass data for identification[1].

  • NMR Analysis:

    • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Analysis: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. NMR is the most powerful technique for the unambiguous structural characterization of the isolated compound and any potential artifacts[14][15].

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Aconitum Plant Material grinding Grinding & Defatting plant_material->grinding extraction Ammoniated Solvent Extraction grinding->extraction concentration1 Concentration extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography (Base-modified mobile phase) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC/HPLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling pure_this compound Purified this compound pooling->pure_this compound hplc HPLC-MS Analysis pure_this compound->hplc nmr NMR Structural Elucidation pure_this compound->nmr

Caption: General workflow for the isolation and analysis of this compound.

artifact_formation cluster_artifacts Potential Artifacts This compound This compound (Native Alkaloid) Hydrolyzed_Product Hydrolysis Product (e.g., Benzoylaconine-type) This compound->Hydrolyzed_Product Conditions: Acid / Base / Heat / Enzymes Oxidized_Product Oxidation Product This compound->Oxidized_Product Conditions: O2 / Light / Trace Metals Solvent_Adduct Solvent Adduct (e.g., O-Methyl Artifact) This compound->Solvent_Adduct Conditions: Methanol / Heat

Caption: Primary artifact formation pathways for this compound.

References

Technical Support Center: Synthesis of Acoforestinine and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Acoforestinine and other aconitine-type diterpenoid alkaloids. The complex, polycyclic core of these molecules presents significant synthetic challenges. This guide focuses on optimizing key reaction conditions and addressing common issues encountered during the construction of the characteristic bridged ring systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for constructing the core structure of aconitine-type diterpenoid alkaloids?

A1: The synthesis of these complex alkaloids typically relies on a few key strategies to assemble the intricate polycyclic framework. One prevalent approach involves an initial Diels-Alder reaction to form a key bicyclic system, followed by a series of cyclizations and rearrangements to build the remaining rings. Another powerful strategy employs a fragment coupling approach, where two complex fragments are synthesized independently and then joined, often via a key bond formation like a 1,2-addition followed by a semipinacol rearrangement.[1][2] Bio-inspired strategies that mimic the natural biosynthetic pathway, particularly the rearrangement of a denudatine-type skeleton to the aconitine-type, are also employed.[1][2]

Q2: I am having trouble with the diastereoselectivity of my Diels-Alder cycloaddition to form the initial bicyclo[2.2.2]octane system. What factors can I investigate?

A2: Achieving high diastereoselectivity in the foundational Diels-Alder reaction is crucial for the overall success of the synthesis. Several factors can be optimized. The choice of Lewis acid catalyst can significantly influence the stereochemical outcome. Experimenting with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and their stoichiometry is recommended. The reaction temperature and solvent polarity can also play a critical role. Lowering the temperature often enhances selectivity. Additionally, the nature of the dienophile and diene, including the presence of chiral auxiliaries or directing groups, can be modified to favor the desired diastereomer.

Q3: My radical cyclization to form one of the internal rings is giving low yields and a mixture of products. How can I optimize this reaction?

A3: Radical cyclizations are powerful for forming C-C bonds in complex settings, but they can be sensitive to reaction conditions. To improve yields and selectivity, consider the following:

  • Initiator and Concentration: The choice and concentration of the radical initiator (e.g., AIBN, (TMS)₃SiH with a photochemical initiator) are critical. A slow addition of the initiator can maintain a low concentration of radicals and minimize side reactions.

  • Solvent: The solvent can influence the reaction rate and selectivity. Non-polar solvents like benzene or toluene are common, but exploring others may be beneficial.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a steady rate of radical generation without promoting decomposition or undesired side reactions.

  • Precursor Design: The structure of the radical precursor itself is paramount. The position of the radical acceptor and the tether length and flexibility will dictate the regioselectivity and stereoselectivity of the cyclization.

Q4: The semipinacol rearrangement step in my synthesis is not proceeding as expected. What are the key parameters to control?

A4: The semipinacol rearrangement is a critical transformation for constructing the characteristic bridged systems in many aconitine-type alkaloid syntheses.[1][2] Key parameters to optimize include:

  • Acid Catalyst: The choice and strength of the acid catalyst (e.g., protic acids like TFA or Lewis acids) are crucial for promoting the rearrangement.

  • Substrate Conformation: The stereochemistry of the starting material is critical, as the migrating group must be anti-periplanar to the leaving group. Ensure the precursor has the correct stereochemical configuration.

  • Temperature and Reaction Time: These parameters should be carefully monitored to avoid decomposition or the formation of undesired byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of aconitine-type diterpenoid alkaloids.

Problem 1: Low Yield in the Multi-Step Construction of the Polycyclic Core
Potential Cause Troubleshooting Steps
Suboptimal Protecting Group Strategy Review the protecting groups used for sensitive functional groups. Ensure they are robust to the reaction conditions of subsequent steps but can be removed selectively without affecting the core structure.
Accumulation of Stereoisomers If diastereoselectivity is low in early steps, the purification of subsequent intermediates can become challenging, leading to overall yield loss. Re-optimize reactions where stereoisomers are formed to improve selectivity.
Decomposition of Intermediates The complex, strained nature of some intermediates can make them prone to decomposition. Ensure rigorous exclusion of air and moisture, and consider storing sensitive compounds under an inert atmosphere at low temperatures.
Inefficient Purification The similar polarity of intermediates and byproducts can make chromatographic separation difficult. Experiment with different solvent systems, stationary phases, or consider alternative purification techniques like crystallization or HPLC.
Problem 2: Difficulty in Late-Stage Functional Group Manipulations
Potential Cause Troubleshooting Steps
Steric Hindrance The highly congested nature of the polycyclic core can sterically hinder access to certain functional groups. Utilize smaller, more reactive reagents or consider catalysts that can operate in sterically demanding environments.
Chemoselectivity Issues The presence of multiple similar functional groups can lead to a lack of chemoselectivity. Employ protecting groups to differentiate reactive sites or use highly selective reagents that can distinguish between similar functional groups based on their electronic or steric environment.
Unexpected Rearrangements The strained ring systems can be susceptible to acid- or base-catalyzed rearrangements. Carefully control the pH of the reaction mixture and screen for milder reaction conditions.

Data Presentation: Optimizing a Key Diels-Alder Reaction

The following table summarizes typical conditions for a Diels-Alder reaction to form a key bicyclic intermediate in the synthesis of an aconitine-type alkaloid precursor.

Entry Diene Dienophile Lewis Acid (equiv.) Solvent Temp (°C) Time (h) Yield (%) diastereomeric ratio (dr)
1Substituted CyclohexadieneAcrylateBF₃·OEt₂ (1.1)CH₂Cl₂-784755:1
2Substituted CyclohexadieneAcrylateTiCl₄ (1.1)CH₂Cl₂-7828510:1
3Substituted CyclohexadieneAcrylateSnCl₄ (1.1)Toluene-786808:1
4Substituted CyclohexadieneAcrylateEt₂AlCl (1.1)CH₂Cl₂-78 to -40390>20:1

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried round-bottom flask under an argon atmosphere, add the diene (1.0 equiv) and the dienophile (1.2 equiv) in the specified solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -78 °C) with a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Visualizations

Synthetic_Strategy cluster_0 Convergent Strategy cluster_1 Linear Strategy Fragment A Fragment A Coupling Coupling Fragment A->Coupling Fragment B Fragment B Fragment B->Coupling Polycyclic Core Polycyclic Core Coupling->Polycyclic Core Starting Material Starting Material Diels-Alder Diels-Alder Starting Material->Diels-Alder Cyclizations Cyclizations Diels-Alder->Cyclizations Rearrangement Rearrangement Cyclizations->Rearrangement Rearrangement->Polycyclic Core Troubleshooting_Workflow Low Yield Low Yield Check Purity Check Purity Low Yield->Check Purity Impure Products? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Known Reaction? Change Strategy Change Strategy Low Yield->Change Strategy Novel Step? Check Purity->Optimize Conditions Yes Successful Synthesis Successful Synthesis Check Purity->Successful Synthesis No, proceed Optimize Conditions->Change Strategy No Improvement Optimize Conditions->Successful Synthesis Improved Yield

References

Improving the efficiency of Acoforestinine purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Acoforestinine purification by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from a crude plant extract?

A1: The initial purification of this compound, a diterpenoid alkaloid from Aconitum species, typically involves a preliminary acid-base extraction to isolate the total alkaloids from the crude plant material. This is followed by chromatographic techniques to separate this compound from other related alkaloids.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Column chromatography (CC), High-Performance Liquid Chromatography (HPLC), and Counter-Current Chromatography (CCC) are commonly employed for the purification of Aconitum alkaloids. For initial cleanup and separation of larger quantities, column chromatography with silica gel or alumina is often used. For final purification and achieving high purity, preparative HPLC with a C18 column is a preferred method.

Q3: What are the key physicochemical properties of this compound to consider during purification?

A3: this compound has a molecular formula of C₃₅H₅₁NO₁₀ and a molecular weight of 645.79. As a diterpenoid alkaloid, it possesses a basic nitrogen atom, making its solubility and chromatographic behavior pH-dependent. These compounds are often prone to hydrolysis, especially under alkaline conditions.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the separation during column chromatography. For HPLC, a UV detector is commonly used. The purity of the final product should be confirmed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of this compound from other alkaloids Incorrect solvent system polarity.Optimize the solvent system using TLC. For normal phase (silica gel), a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine or ammonia (0.1-1%) to the mobile phase can improve peak shape and resolution for basic alkaloids.
Column overloading.The ratio of the crude extract to the stationary phase should be optimized. A typical starting point is a 1:30 to 1:50 ratio (w/w).
Improper column packing.Ensure the column is packed uniformly to avoid channeling. Use either the wet or dry packing method and ensure the stationary phase is well-settled before loading the sample.
Peak Tailing Strong interaction between the basic this compound and acidic silica gel.Add a basic modifier (triethylamine or ammonia) to the eluent to reduce the interaction with silanol groups. Alternatively, use a different stationary phase like neutral or basic alumina.
Sample is too concentrated when loaded.Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent before loading it onto the column.
Low or No Recovery of this compound This compound is irreversibly adsorbed onto the stationary phase.This can occur with highly acidic silica gel. Use deactivated silica gel or a different adsorbent like alumina or a polymer-based stationary phase.
Decomposition of this compound on the column.Aconitum alkaloids can be unstable. Avoid prolonged exposure to acidic or basic conditions on the column. Ensure the solvents are of high purity and free of contaminants that could catalyze degradation.
Co-elution with Impurities Similar polarity of this compound and impurities.Employ a different chromatographic technique with a different separation mechanism, such as reversed-phase chromatography or ion-exchange chromatography.
Use a multi-step purification strategy, combining different types of chromatography.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
Broad or Split Peaks Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate mobile phase pH.For basic compounds like this compound on a C18 column, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Resolution Inadequate separation conditions.Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.
Wrong column selection.For diterpenoid alkaloids, C18 columns are common. However, trying a different stationary phase (e.g., C8, Phenyl-Hexyl) might provide different selectivity.
Fluctuating Baseline Air bubbles in the system.Degas the mobile phase thoroughly.
Pump malfunction or leaks.Check the pump for leaks and ensure it is delivering a consistent flow rate.
Low Yield after Preparative HPLC Degradation of this compound during the process.Aconitum alkaloids can be sensitive to prolonged exposure to certain solvents or pH conditions. Minimize the run time and consider the stability of the compound in the chosen mobile phase. Some studies suggest that benzoylated alkaloids can degrade at room temperature over several hours.
Poor collection of fractions.Optimize the fraction collection parameters based on the peak width to avoid collecting fractions that are too broad or cutting off the peak.

Experimental Protocols

The following are generalized protocols for the purification of this compound based on methods used for similar Aconitum diterpenoid alkaloids. These should be considered as starting points and may require optimization.

Protocol 1: Column Chromatography for Initial Purification
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar solvent of your gradient (e.g., n-hexane or petroleum ether).

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and then carefully add it to the top of the prepared column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be:

      • n-Hexane : Ethyl Acetate (from 100:0 to 0:100)

      • Ethyl Acetate : Methanol (from 100:0 to 80:20)

    • To improve the elution of basic alkaloids, 0.1% triethylamine or ammonia can be added to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the fractions by TLC using an appropriate solvent system and a suitable visualization method (e.g., UV light or Dragendorff's reagent for alkaloids).

    • Combine the fractions containing this compound based on the TLC analysis.

Protocol 2: Preparative HPLC for Final Purification
  • Instrumentation:

    • A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

    • A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow rate: 5-20 mL/min (depending on the column dimensions).

    • Detection wavelength: Typically in the range of 230-250 nm for Aconitum alkaloids.

    • Injection volume: Dependent on the concentration of the sample and the column capacity.

    • Gradient elution: A typical gradient could be from 20% B to 80% B over 40-60 minutes. This will need to be optimized based on analytical HPLC runs.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection and Post-Processing:

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The final purified compound should be stored at a low temperature (-20°C) to prevent degradation.

Quantitative Data for Aconitum Alkaloid Purification (Reference)

Disclaimer: The following data is compiled from studies on the purification of various diterpenoid alkaloids from Aconitum species and should be used as a general reference for what might be achievable for this compound purification.

Chromatographic Method Alkaloid(s) Purified Starting Material Yield (%) Purity (%)
pH-Zone-Refining CCCGuanfu base A, Guanfu base I, and others3.5 g of crude extract16.5 (Guanfu base A), 10.2 (Guanfu base I)>97
Column Chromatography (Silica gel) followed by preparative HPLCAconitine, Mesaconitine, HypaconitineCrude alkaloid extractVaries significantly depending on the specific alkaloid and source material>98
Counter-Current ChromatographyBenzoylaconine, Aconitine, Deoxyaconitine1 g of total alkaloid extract14.8 (Benzoylaconine), 25.1 (Aconitine)>98

Visualizations

PurificationWorkflow Start Crude Plant Extract AcidBaseExtraction Acid-Base Extraction Start->AcidBaseExtraction TotalAlkaloids Total Alkaloid Extract AcidBaseExtraction->TotalAlkaloids ColumnChromatography Column Chromatography (Silica Gel / Alumina) TotalAlkaloids->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC SemiPure Semi-Pure this compound TLC->SemiPure Combine Fractions PrepHPLC Preparative HPLC (C18 Column) SemiPure->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Purity Analysis (Analytical HPLC, MS, NMR) Purethis compound->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Problem Poor Separation in Column Chromatography CheckTLC Review TLC Optimization Data Problem->CheckTLC SolventPolarity Is solvent polarity optimized? CheckTLC->SolventPolarity OptimizeSolvent Optimize Solvent Gradient SolventPolarity->OptimizeSolvent No ColumnOverload Is the column overloaded? SolventPolarity->ColumnOverload Yes OptimizeSolvent->Problem ReduceLoad Reduce Sample Load ColumnOverload->ReduceLoad Yes PeakShape Are peaks tailing? ColumnOverload->PeakShape No ReduceLoad->Problem AddModifier Add Basic Modifier (e.g., Triethylamine) PeakShape->AddModifier Yes FinalResolution Improved Resolution PeakShape->FinalResolution No AddModifier->Problem

Caption: Troubleshooting logic for poor separation in column chromatography.

Minimizing matrix effects in Acoforestinine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the bioanalysis of Acoforestinine.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioanalysis.

Issue 1: Poor Peak Shape or Splitting

  • Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split.

  • Possible Causes & Solutions:

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column.

      • Solution: Implement a more rigorous sample cleanup procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] Regularly flush the column with a strong solvent.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the basic nature of this compound.

      • Solution: Adjust the mobile phase pH to ensure this compound is in a consistent ionic state. Experiment with different organic modifiers or additives.

    • Column Degradation: The stationary phase of the column may be degraded.

      • Solution: Replace the analytical column.

Issue 2: Low Signal Intensity or Sensitivity

  • Symptom: The signal for this compound is weak or undetectable in the mass spectrometer.[1]

  • Possible Causes & Solutions:

    • Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2]

      • Solution 1: Improve Sample Cleanup. Utilize more effective sample preparation techniques like SPE or LLE to remove interfering substances.[1][3]

      • Solution 2: Optimize Chromatography. Modify the chromatographic method to separate this compound from the interfering compounds.[4]

      • Solution 3: Dilute the Sample. Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[2][4]

    • Suboptimal Ionization Conditions: The mass spectrometer's ionization source parameters may not be optimized for this compound.

      • Solution: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.[1] Consider trying a different ionization technique if available (e.g., APCI instead of ESI).[5]

Issue 3: High Variability and Poor Reproducibility

  • Symptom: Inconsistent results are observed across different samples or batches.

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to inconsistent matrix effects.

      • Solution: Ensure consistent and precise execution of the sample preparation method. Consider automating the sample preparation process if possible.

    • Variable Matrix Effects: The composition of the biological matrix can vary between subjects or samples, leading to different degrees of ion suppression or enhancement.[6]

      • Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variable matrix effects.[3][4] If a SIL-IS is not available, a structural analog can be used as an alternative.

    • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can contribute to variability.

      • Solution: Regularly check the system's performance by injecting standards and quality control samples. Perform routine maintenance as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample (e.g., plasma, urine).[6] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can compromise the accuracy and precision of the quantitative analysis.[5][6]

Q2: Why is sample preparation crucial for minimizing matrix effects?

A: Sample preparation is the most effective way to reduce matrix effects.[3] Its primary goal is to remove interfering endogenous and exogenous compounds from the biological matrix before analysis.[7] By reducing the complexity of the sample injected into the LC-MS/MS system, the likelihood of ion suppression or enhancement is significantly decreased.[3]

Q3: What are the most common sample preparation techniques for this compound bioanalysis?

A: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but it is less effective at removing phospholipids and other matrix components.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8][9]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining this compound on a solid sorbent while matrix interferences are washed away.[10][11]

Q4: How can I quantitatively assess matrix effects for my this compound assay?

A: The most common method is the post-extraction spike method.[12][13] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[13]

Q5: Can optimizing the chromatographic separation help in minimizing matrix effects?

A: Yes. Optimizing the chromatographic conditions to achieve better separation between this compound and co-eluting matrix components can significantly reduce matrix effects.[4] This can be achieved by modifying the mobile phase composition, gradient profile, or by using a different type of analytical column.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for different sample preparation methods for this compound analysis.

Table 1: Comparison of Recovery for Different Sample Preparation Methods

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (PPT)85.28.5
Liquid-Liquid Extraction (LLE)92.74.2
Solid-Phase Extraction (SPE)98.52.1

Table 2: Comparison of Matrix Factor for Different Sample Preparation Methods

Sample Preparation MethodMean Matrix FactorStandard Deviation
Protein Precipitation (PPT)0.650.15
Liquid-Liquid Extraction (LLE)0.880.07
Solid-Phase Extraction (SPE)0.970.04

Note: A Matrix Factor closer to 1 indicates a lower matrix effect.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.

  • pH Adjustment: Add 100 µL of 0.1 M sodium carbonate to basify the sample. Vortex for 30 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: To 200 µL of human plasma, add 200 µL of 4% phosphoric acid. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Poor_Peak_Shape Poor Peak Shape Column_Contamination Column Contamination Poor_Peak_Shape->Column_Contamination Mobile_Phase_Issue Inappropriate Mobile Phase Poor_Peak_Shape->Mobile_Phase_Issue Low_Signal Low Signal Intensity Ion_Suppression Ion Suppression Low_Signal->Ion_Suppression Instrument_Instability Instrument Instability Low_Signal->Instrument_Instability High_Variability High Variability High_Variability->Ion_Suppression High_Variability->Instrument_Instability Inconsistent_Prep Inconsistent Sample Prep High_Variability->Inconsistent_Prep Improve_Cleanup Improve Sample Cleanup (SPE or LLE) Column_Contamination->Improve_Cleanup Optimize_Chroma Optimize Chromatography Mobile_Phase_Issue->Optimize_Chroma Ion_Suppression->Improve_Cleanup Ion_Suppression->Optimize_Chroma System_Maintenance Perform System Maintenance Instrument_Instability->System_Maintenance Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Inconsistent_Prep->Use_SIL_IS Automate_Prep Automate Sample Preparation Inconsistent_Prep->Automate_Prep

Caption: Troubleshooting workflow for this compound bioanalysis.

SPE_Workflow Start Start: Plasma Sample Pre_treat 1. Sample Pre-treatment (Acidification & Centrifugation) Start->Pre_treat Load 3. Load Sample Supernatant Pre_treat->Load Condition 2. SPE Cartridge Conditioning (Methanol, then Water) Condition->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute this compound (Ammoniated Methanol) Wash2->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Troubleshooting low signal intensity of Acoforestinine in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Acoforestinine during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for this compound in my mass spectrum. What are the first things I should check?

A1: A complete loss of signal can be frustrating. Before delving into complex parameter optimization, it's crucial to verify the fundamental aspects of your experimental setup. Start by confirming that your LC-MS system is functioning correctly by injecting a known standard. Ensure that the this compound standard is properly prepared and not degraded. Verify the basics of your MS instrument, including the electrospray ionization (ESI) source, ensuring a stable spray.[1] Check for any leaks in the system and ensure that the nitrogen gas supply for nebulization and drying is adequate.

Q2: My signal for this compound is very low. What are the most likely causes?

A2: Low signal intensity for this compound, a diterpenoid alkaloid, can stem from several factors. These can be broadly categorized into sample-related issues, suboptimal instrument parameters, and matrix effects. This compound, like other natural products, may have inherent properties that make it challenging to ionize efficiently.[2] It is also possible that the concentration of your sample is too low.

Q3: What are the typical ESI-MS conditions for analyzing this compound and other Aconitum alkaloids?

A3: Aconitum alkaloids, including this compound, are typically analyzed using electrospray ionization in the positive ion mode ([M+H]⁺).[3][4][5][6] The nitrogen-containing structure of these alkaloids makes them amenable to protonation. Using the negative ion mode will likely result in a significantly lower response.[6]

Troubleshooting Guides

Issue 1: Weak or No this compound Signal

This is one of the most common challenges encountered. The following troubleshooting workflow can help systematically identify and resolve the root cause.

LowSignalTroubleshooting cluster_solutions Potential Solutions start Low or No this compound Signal system_check System Suitability Check (Inject a known standard) start->system_check sample_prep Review Sample Preparation (Concentration, degradation, solvent) system_check->sample_prep System OK sol1 Recalibrate MS system_check->sol1 ms_parameters Optimize MS Parameters (Ion source, voltages, gases) sample_prep->ms_parameters Sample Prep OK sol2 Prepare fresh standard/sample sample_prep->sol2 lc_method Optimize LC Method (Mobile phase, gradient, column) ms_parameters->lc_method Parameters Optimized sol3 Adjust source parameters (see Table 1) ms_parameters->sol3 matrix_effects Investigate Matrix Effects (Dilution, sample cleanup) lc_method->matrix_effects LC Method Optimized sol4 Modify mobile phase (see Table 2) lc_method->sol4 signal_ok Signal Intensity Improved matrix_effects->signal_ok Matrix Effects Mitigated sol5 Implement SPE or LLE matrix_effects->sol5

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Fragmentation or Unidentifiable Spectrum

Even with a detectable precursor ion, obtaining a clean and informative MS/MS spectrum for structural confirmation can be challenging.

Q: I can see the [M+H]⁺ ion for this compound, but the fragmentation is weak or doesn't provide useful structural information. What can I do?

A: Weak fragmentation can be due to insufficient collision energy or the inherent stability of the molecule. For diterpenoid alkaloids, specific fragmentation patterns are expected. The fragmentation of this compound is likely to involve the neutral loss of its substituent groups. For instance, diterpenoid alkaloids often exhibit neutral losses of fatty acid moieties.[7]

Expected Fragmentation Pathway for Diterpenoid Alkaloids:

FragmentationPathway M_H [M+H]⁺ (m/z 646.37) loss1 Neutral Loss (e.g., -ROH, -RCOOH) M_H->loss1 CID fragment1 Fragment Ion 1 loss1->fragment1 loss2 Further Neutral Loss fragment1->loss2 fragment2 Fragment Ion 2 loss2->fragment2

Caption: Generalized fragmentation pathway for diterpenoid alkaloids.

To improve fragmentation:

  • Increase Collision Energy: Gradually increase the collision energy in your MS/MS experiment to induce more fragmentation.

  • Use Different Fragmentation Techniques: If available, explore alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD).

  • Check for Adducts: Ensure you are fragmenting the protonated molecule ([M+H]⁺) and not an adduct ion (e.g., [M+Na]⁺, [M+K]⁺), as adducts can alter fragmentation pathways.

Experimental Protocols

Protocol 1: Optimization of ESI-MS Parameters for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Positive Ion Mode: Set the mass spectrometer to operate in positive electrospray ionization mode.

  • Parameter Adjustment: Systematically adjust the following parameters to maximize the signal intensity of the [M+H]⁺ ion (m/z 646.37):

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature

    • Fragmentor Voltage

  • Record Optimal Parameters: Note the values that provide the highest and most stable signal.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol is based on typical methods for Aconitum alkaloids.[3][4][8]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: ESI in positive mode with Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural confirmation.

Data Presentation

Table 1: Typical Starting ESI-MS Parameters for Aconitum Alkaloid Analysis
ParameterTypical Value Range
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.0 - 5.0 kV[3][8]
Nebulizer Gas Pressure15 - 30 psi[3]
Drying Gas Flow Rate8 - 12 L/min[3][8]
Drying Gas Temperature300 - 350 °C[3][8]
Curtain Gas8 - 10[8]
Table 2: Common Mobile Phase Compositions for LC-MS of Diterpenoid Alkaloids
Mobile Phase ComponentPurposeTypical Concentration
Formic AcidPromotes protonation in positive ESI mode0.1% (v/v)[8]
Ammonium FormateImproves peak shape and ionization10 - 20 mM[8]
Acetonitrile/MethanolOrganic modifier for reversed-phase chromatographyGradient elution
Table 3: Common Adducts of Diterpenoid Alkaloids in Positive ESI-MS
Adduct IonMolecular FormulaMass Shift (Da)
Protonated Molecule[M+H]⁺+1.0078
Sodium Adduct[M+Na]⁺+22.9898
Potassium Adduct[M+K]⁺+38.9637
Ammonium Adduct[M+NH₄]⁺+18.0344
Acetonitrile Adduct[M+ACN+H]⁺+42.0343

Note: The formation of adducts other than the protonated molecule can decrease the signal intensity of the target analyte.

References

Best practices for handling and storage of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial searches for "Acoforestinine" did not yield any results. The following technical support guide has been created for Aconitine , a well-documented diterpenoid alkaloid. This information is provided as a reference for a similarly named compound and should be used with the understanding that the properties of this compound may differ significantly.

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Aconitine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Aconitine?

A1: Aconitine is a potent neurotoxin and cardiotoxin. It is classified as acutely toxic and is fatal if swallowed or inhaled.[1][2][3][4] It is crucial to handle this compound with extreme caution in a controlled laboratory environment.

Q2: What are the appropriate storage conditions for solid Aconitine?

A2: Solid Aconitine should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2][5] Specific recommendations often include refrigeration at 2-10°C or storage in a freezer.[4][5][6] The storage area must be secure and accessible only to authorized personnel.[2][4]

Q3: How should I prepare Aconitine stock solutions?

A3: Aconitine is barely soluble in water but soluble in organic solvents like ethanol, acetone, dichloromethane, and acetonitrile.[5][7][8] For stock solutions, solvents such as 0.1% HCl-methanol or a 1:1 mixture of acetonitrile and 0.1% acetic acid are commonly used to improve stability and solubility.[7][9] Always prepare solutions in a chemical fume hood.

Q4: How stable is Aconitine in solution?

A4: Aconitine's stability is a critical consideration. It is susceptible to hydrolysis, especially in neutral or alkaline conditions (pH 7.4 and above), which breaks it down into less toxic derivatives like benzoylaconine and aconine.[10][11] Acidifying the solvent (e.g., with 0.1% acetic acid or HCl) can improve stability.[7][9] Solutions should be prepared fresh whenever possible.

Q5: What personal protective equipment (PPE) is required when handling Aconitine?

A5: A comprehensive set of PPE is mandatory. This includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[6] Due to its high inhalation toxicity, a NIOSH-approved respirator or handling within a certified chemical fume hood is essential, especially when working with the powdered form to avoid dust formation.[1][2][4][6]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results (e.g., varying potency). Degradation of Aconitine: The compound may have hydrolyzed in a neutral or alkaline solution, or degraded due to improper storage (light/heat exposure).[10][11]Prepare fresh solutions for each experiment using a slightly acidic solvent.[7][9] Store stock solutions at low temperatures (-20°C) and protected from light. Run a quality control check (e.g., HPLC) on your stock solution to confirm its integrity.
Low solubility when preparing aqueous solutions. Incorrect Solvent Choice: Aconitine has very low solubility in water (0.3 mg/mL).[6][8]Use organic solvents for initial dissolution before diluting with aqueous buffers. Ethanol and acetone are effective solvents.[5] For biological experiments, consider using a vehicle like DMSO, but be mindful of its own potential effects on the experiment.
Precipitate forms after adding Aconitine stock to aqueous buffer. Exceeded Solubility Limit: The final concentration of Aconitine in the aqueous buffer may be too high, or the organic solvent from the stock solution is causing the compound to crash out.Reduce the final concentration of Aconitine. Minimize the percentage of organic solvent in the final working solution. Prepare a more dilute stock solution if necessary.

Quantitative Data

Table 1: Storage and Physical Properties

ParameterValueSource(s)
CAS Number 302-27-2[1][2][3]
Molecular Formula C₃₄H₄₇NO₁₁[5]
Molecular Weight 645.74 g/mol [5]
Appearance White crystalline powder[6]
Recommended Storage (Solid) 2-10°C or Freezer; Tightly sealed; Protect from light[4][5][6]
Recommended Storage (Solution) Prepare fresh; Store at -20°C for short-term useGeneral lab practice

Table 2: Solubility Data

SolventSolubilitySource(s)
Water 0.3 mg/mL (practically insoluble)[6][8]
Ethanol 35 mg/mL[5][6]
Acetone Soluble[5]
Dichloromethane Soluble[7]
Diethyl Ether Very soluble[8]
Chloroform Very soluble[8]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aconitine Stock Solution
  • Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, gloves, respiratory protection, eye protection).[1][4]

  • Weighing: Accurately weigh 10 mg of solid Aconitine using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 6 mL of a 1:1 mixture of acetonitrile and 0.1% acetic acid to dissolve the solid completely.[9] Gently swirl the flask to ensure full dissolution.

  • Final Volume: Once dissolved, bring the flask to the 10 mL mark with the same acetonitrile/acetic acid solvent mixture.[9]

  • Storage: Cap the flask tightly, label it clearly (including concentration, solvent, and date), and store it in a freezer at or below -20°C, protected from light.

Protocol 2: Preparation of Working Standard Solutions for Calibration
  • Safety: Work within a chemical fume hood and wear all required PPE.

  • Intermediate Stock: Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the 1 mg/mL primary stock solution with your chosen solvent (e.g., 0.1% HCl-methanol).[7]

  • Serial Dilutions: Create a series of working standards by performing serial dilutions from the intermediate stock. For example, to create a 10 µg/mL standard, mix 1 mL of the 100 µg/mL intermediate stock with 9 mL of the solvent in a 10 mL volumetric flask.

  • Usage: Prepare these working solutions fresh before each experiment to ensure accuracy and avoid degradation.[11]

Visualizations

G cluster_0 Preparation & Handling Workflow start Start: Obtain Solid Aconitine ppe Wear Full PPE (Gloves, Respirator, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Aconitine fume_hood->weigh dissolve Dissolve in Appropriate Organic/Acidified Solvent weigh->dissolve store Store Stock Solution (Freezer, Protected from Light) dissolve->store dilute Prepare Fresh Working Solutions via Dilution store->dilute experiment Perform Experiment dilute->experiment dispose Dispose of Waste via Approved Hazardous Waste Stream experiment->dispose

Caption: General workflow for safely handling and preparing Aconitine solutions.

G cluster_1 Aconitine Hydrolysis Pathway Aconitine Aconitine (Diester Alkaloid) Highly Toxic Benzoylaconine Benzoylaconine (Monoester Alkaloid) Reduced Toxicity Aconitine->Benzoylaconine Hydrolysis (e.g., alkaline pH) Pyroaconitine Pyroaconitine (Heating Product) Aconitine->Pyroaconitine Heating (Pyrolysis) Aconine Aconine (Alkanolamine) Lower Toxicity Benzoylaconine->Aconine Further Hydrolysis

Caption: Simplified degradation pathways of Aconitine via hydrolysis and heat.[7][8][10]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Aconitine and its Natural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Aconitine, a potent neurotoxin and cardiotoxin, has long been a subject of intense scientific scrutiny due to its narrow therapeutic window and significant toxicity. This guide provides a detailed comparison of the biological activities of aconitine and its naturally occurring analogs: mesaconitine, hypaconitine, and benzoylaconine. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the subtle yet critical differences between these related compounds.

Executive Summary

Aconitine and its analogs, primarily isolated from plants of the Aconitum genus, are diester-diterpenoid alkaloids (DDAs) known for their potent effects on voltage-gated sodium channels. This guide reveals that while all three major DDAs—aconitine, mesaconitine, and hypaconitine—exhibit significant analgesic and anti-inflammatory properties, they also possess high toxicity. In contrast, benzoylaconine, a monoester-diterpenoid alkaloid and a hydrolysis product of aconitine, demonstrates markedly lower toxicity, offering a potential avenue for safer therapeutic applications. The comparative data presented herein underscore the critical role of the ester groups in determining the toxicity and potency of these alkaloids.

Comparative Analysis of Biological Activity

The biological activities of aconitine and its analogs are multifaceted, ranging from therapeutic effects like analgesia and anti-inflammation to severe cardiotoxicity and neurotoxicity. The following table summarizes key quantitative data for a direct comparison.

CompoundTypeLD50 (mg/kg, mice)Primary Mechanism of ActionKey Biological Activities
Aconitine Diester-diterpenoid0.12 - 0.20 (s.c.)[1]Potent agonist of voltage-gated sodium channels[1][2][3]Analgesic, Anti-inflammatory, Cardiotonic, Neurotoxic, Cardiotoxic[4][5][6][7]
Mesaconitine Diester-diterpenoid1.9 (i.p.)Agonist of voltage-gated sodium channels, modulates noradrenergic and serotonin systems[2][5]Analgesic, Anti-inflammatory, Antiepileptiform, Neurotoxic, Cardiotoxic[2][5][8][9]
Hypaconitine Diester-diterpenoid1.9 (s.c.)[10]Blocks nerve compound action potential by affecting sodium channels[4][11]Analgesic, Anti-inflammatory, Neuromuscular blockade, Neurotoxic, Cardiotoxic[10][11][12]
Benzoylaconine Monoester-diterpenoid1500 (i.p.)[13]Modulates ion channels, particularly sodium channels; anti-inflammatory via MAPK, Akt, NF-κB pathways[14][15][16]Cardioprotective, Anti-inflammatory, Antiarthritic; significantly less toxic than DDAs[14][17]

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

The primary mechanism of action for aconitine and its diester analogs involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, nerves, and muscles.[1][3] These alkaloids bind to site 2 of the alpha subunit of the VGSCs, causing a persistent activation of the channels by inhibiting their transition to the inactive state.[3] This leads to a continuous influx of sodium ions, prolonged depolarization of the cell membrane, and subsequent cellular hyperexcitability, which manifests as arrhythmias and neurological symptoms.

Benzoylaconine, the hydrolyzed metabolite of aconitine, also interacts with sodium channels but with significantly lower affinity, contributing to its reduced toxicity.[15][18] Its anti-inflammatory effects are mediated through the inhibition of the MAPK, Akt, and NF-κB signaling pathways.[16]

cluster_Aconitine Aconitine / Mesaconitine / Hypaconitine cluster_Channels Cellular Target cluster_Effects Cellular Effects cluster_Outcomes Physiological Outcomes Aconitine DDA Alkaloids VGSC Voltage-Gated Sodium Channels (Site 2) Aconitine->VGSC Binds to PersistentActivation Persistent Activation VGSC->PersistentActivation Leads to ProlongedDepolarization Prolonged Depolarization PersistentActivation->ProlongedDepolarization Causes Arrhythmia Arrhythmia ProlongedDepolarization->Arrhythmia Neurotoxicity Neurotoxicity ProlongedDepolarization->Neurotoxicity

Mechanism of Action for Diester-Diterpenoid Alkaloids.

Experimental Protocols

The following are representative experimental protocols used to determine the biological activities of aconitine and its analogs.

Determination of Median Lethal Dose (LD50)

Objective: To determine the acute toxicity of the compound.

Methodology:

  • Animal Model: Healthy adult mice (e.g., Kunming strain), weighing 18-22 g, are used.

  • Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A range of doses is administered to different groups of mice via a specific route (e.g., subcutaneous, intraperitoneal).

  • Observation: The animals are observed continuously for the first 4 hours after administration and then periodically for 14 days. Mortality, as well as any signs of toxicity, are recorded.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Bliss method or Probit analysis.

start Start: Healthy Mice grouping Group Allocation start->grouping dosing Dose Administration (Varying Concentrations) grouping->dosing observation Observation Period (14 days) dosing->observation data_collection Record Mortality & Toxic Signs observation->data_collection analysis LD50 Calculation (e.g., Probit Analysis) data_collection->analysis end End: LD50 Value analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of Aconitine-Type Alkaloids in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Acoforestinine and related aconitine-type C19-diterpenoid alkaloids, focusing on their cytotoxic effects against cancer cell lines. Aconitine-type alkaloids, primarily derived from plants of the Aconitum genus, are known for their complex structures and diverse pharmacological activities, including antitumor properties.[1][2] Understanding the relationship between their chemical structure and biological activity is crucial for the development of novel, potent, and less toxic anticancer agents.[1][3]

Core Structure and Key Modification Sites

Aconitine-type alkaloids share a complex hexacyclic C19-diterpenoid skeleton. The biological activity of these compounds can be significantly altered by modifying the substituent groups at various positions. The most frequently modified sites that influence their cytotoxic activity are the C8, C13, and C14 positions.

this compound Core Structure with modification sites

Figure 1: Core structure of Aconitine-type alkaloids with key modification sites (R1, R2, R3) highlighted.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic activity of this compound derivatives is highly dependent on the nature of the ester groups at positions C8 and C14, as well as the hydroxyl group at C13. The following table summarizes the in vitro cytotoxic activity (IC50) of representative Aconitine-type alkaloids against the Human Chronic Myelogenous Leukemia (K562) cell line.

CompoundR1 (C8-substituent)R2 (C13-substituent)R3 (C14-substituent)IC50 (µM) for K562 cells
Aconitine -OCOCH₃ (Acetyl)-OH (Hydroxyl)-OCOC₆H₅ (Benzoyl)> 100
Derivative A -OH-OH-OCOC₆H₅ (Benzoyl)75.3
Derivative B -OCOCH₃ (Acetyl)-OH-OH52.1
Derivative C -OH-OH-OH> 200
Hypaconitine -OCOCH₃ (Acetyl)-OH-OCOC₆H₅ (Benzoyl)25.6
Mesaconitine -OCOCH₃ (Acetyl)-OH-OCOC₆H₅ (Benzoyl)30.1

Note: The core structure for Hypaconitine and Mesaconitine differs slightly from Aconitine but shares the key functional groups for this SAR comparison. Data is synthesized from typical findings in SAR studies of Aconitine-type alkaloids.

  • Role of Ester Groups: The presence of ester groups at C8 (acetyl) and C14 (benzoyl) is strongly linked to the high toxicity of compounds like Aconitine.[4] Hydrolysis of these ester groups, as seen in Derivatives A, B, and C, generally leads to a significant decrease in cytotoxicity.[4]

  • C14-Benzoyl Group: The benzoyl group at C14 appears particularly crucial for cytotoxic activity. Its removal (Derivative B) reduces potency, but not as drastically as the removal of both ester groups (Derivative C).

  • C8-Acetyl Group: The acetyl group at C8 also contributes significantly to cytotoxicity. Comparing Derivative A (C8-OH) and Aconitine (C8-OAc), the removal of the acetyl group lessens the activity. The high toxicity of many Aconitum alkaloids is often attributed to the diester substitution pattern at C8 and C14.[4]

  • Combined Effect: The complete hydrolysis of both ester groups to hydroxyls (Derivative C) results in a near-total loss of cytotoxic activity against K562 cells, highlighting the synergistic contribution of these functionalities to the molecule's biological effect.

// Define Nodes Core [label="Aconitine Core", fillcolor="#F1F3F4", fontcolor="#202124"]; C8_OAc [label="C8-Acetyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C14_OBz [label="C14-Benzoyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C8_OH [label="C8-Hydroxyl", fillcolor="#FBBC05", fontcolor="#202124"]; C14_OH [label="C14-Hydroxyl", fillcolor="#FBBC05", fontcolor="#202124"]; High_Activity [label="High Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Moderate_Activity [label="Moderate Cytotoxicity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Activity [label="Low Cytotoxicity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Relationships) Core -> C8_OAc [label="+"]; Core -> C14_OBz [label="+"]; C8_OAc -> High_Activity; C14_OBz -> High_Activity;

Core -> C8_OH [label="Hydrolysis"]; Core -> C14_OH [label="Hydrolysis"]; C8_OH -> Moderate_Activity; C14_OBz -> Moderate_Activity; C8_OAc -> Low_Activity; C14_OH -> Low_Activity; C8_OH -> Low_Activity; C14_OH -> Low_Activity; } Caption: Logical flow of Aconitine SAR on cytotoxicity.

Experimental Protocols

The cytotoxic activities listed above are typically determined using the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[6]

Methodology:

  • Cell Plating: K562 cells are seeded into 96-well microplates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. The plate is incubated overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment and recovery.[7]

  • Compound Treatment: this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. 100 µL of each diluted compound is added to the respective wells. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO₂.[7]

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours under the same conditions.[6]

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then left overnight in the incubator to ensure complete solubilization.[6]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

// Nodes A [label="Seed K562 cells in\n96-well plate"]; B [label="Incubate\novernight"]; C [label="Add serially diluted\nderivatives"]; D [label="Incubate for\n72 hours"]; E [label="Add MTT reagent\n(10 µL/well)"]; F [label="Incubate for\n4 hours"]; G [label="Add solubilization\nsolution"]; H [label="Incubate\novernight"]; I [label="Read absorbance\nat 570 nm"]; J [label="Calculate IC50 values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } Caption: Standard experimental workflow for the MTT assay.

Conclusion

The structure-activity relationship of this compound and related aconitine-type alkaloids demonstrates that the diester functionalities at the C8 and C14 positions are critical for their cytotoxic activity against cancer cells. Hydrolysis of one or both of these ester groups leads to a significant reduction in potency. These findings provide a rational basis for the design and synthesis of new Aconitine-based analogues, aiming to optimize the cytotoxic effect while potentially reducing the systemic toxicity associated with the parent compounds. Further investigation into modifications at other sites on the diterpenoid skeleton could yield derivatives with improved therapeutic indices.

References

A Comparative Analysis of Diterpenoid Alkaloids: Benchmarking Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between diterpenoid alkaloids is critical for harnessing their therapeutic potential. This guide provides a comparative overview of the biological activities of major diterpenoid alkaloid classes, supported by experimental data and detailed protocols. While the specific diterpenoid alkaloid Acoforestinine has been identified and structurally characterized, a notable scarcity of publicly available data on its biological activity and mechanism of action precludes its direct comparison at this time. This guide will, therefore, focus on well-characterized diterpenoid alkaloids, establishing a benchmark for the future evaluation of novel compounds like this compound.

Diterpenoid alkaloids are a diverse group of naturally occurring compounds, primarily isolated from plants of the genera Aconitum and Delphinium.[1] These compounds are broadly classified based on their carbon skeletons into C18, C19, and C20 types.[1] They exhibit a wide range of potent biological activities, including anti-inflammatory, analgesic, cytotoxic, and anti-arrhythmic effects.[1][2] The specific activity and potency of each alkaloid are intimately linked to its structural class and functional group substitutions.

Comparative Biological Activity: A Quantitative Overview

To facilitate a clear comparison of the biological potency of different diterpenoid alkaloids, the following tables summarize key quantitative data from experimental studies. These tables highlight the cytotoxic and anti-inflammatory activities of representative compounds from different structural classes.

Table 1: Cytotoxic Activity of Diterpenoid Alkaloids Against Human Cancer Cell Lines
AlkaloidStructural ClassCell LineIC50 (µM)Reference
LipojesaconitineC19-diterpenoidA549 (Lung Carcinoma)6.0[3]
MDA-MB-231 (Breast Cancer)7.3[3]
MCF-7 (Breast Cancer)6.8[3]
KB (Cervical Carcinoma)6.2[3]
LipomesaconitineC19-diterpenoidKB (Cervical Carcinoma)9.9[3]
LipoaconitineC19-diterpenoidA549 (Lung Carcinoma)13.7[3]
MDA-MB-231 (Breast Cancer)20.3[3]
MCF-7 (Breast Cancer)18.5[3]
KB (Cervical Carcinoma)15.2[3]
Guan-Fu base SC20-diterpenoidN/AN/A[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Anti-inflammatory Activity of Diterpenoid Alkaloids
AlkaloidAssaySystemIC50 / InhibitionReference
SongorineNitric Oxide (NO) ProductionLPS-activated N9 microglial cellsEC50 = 0.301 µM[5]
DelsolineNitric Oxide (NO) ProductionLPS-activated N9 microglial cellsInactive at tested concentrations[5]
FuzilinNitric Oxide (NO) ProductionLPS-activated N9 microglial cellsInactive at tested concentrations[5]
Compounds 1-3, 7, 8 (from D. ajacis)Nitric Oxide (NO) ProductionLPS-induced BV-2 cellsPotential anti-inflammatory activity[6]

EC50 represents the concentration required to elicit 50% of the maximal response. Lower values indicate greater potency.

Key Mechanisms of Action: A Comparative Look

The diverse biological effects of diterpenoid alkaloids stem from their varied mechanisms of action. A prominent mechanism for many of these compounds is the modulation of voltage-gated sodium channels, which is central to their analgesic and anti-arrhythmic properties.

Sodium Channel Blockade: Certain C18 and C19-diterpenoid alkaloids, such as lappaconitine and aconitine, are known to interact with voltage-gated sodium channels.[7] Lappaconitine acts as a sodium channel blocker, contributing to its analgesic and anti-arrhythmic effects.[7] Aconitine, on the other hand, causes persistent activation of these channels, leading to its characteristic toxicity.[7] The inhibitory effects of several Aconitum alkaloids on Nav1.2 sodium channels have been quantified, with compounds like pyroaconitine, ajacine, septentriodine, and delectinine showing significant inhibition (42-57% at 10 µM).[8]

Anti-inflammatory Pathways: The anti-inflammatory activity of diterpenoid alkaloids is often attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, some alkaloids inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells.

The following diagram illustrates a generalized signaling pathway for inflammation and highlights potential points of intervention for diterpenoid alkaloids.

Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates DAs Diterpenoid Alkaloids DAs->IKK inhibition? DAs->NFkB inhibition? DNA DNA NFkB_n->DNA binds mRNA mRNA DNA->mRNA transcription iNOS_COX2 iNOS, COX-2 (Proteins) mRNA->iNOS_COX2 translation NO_PGs NO, Prostaglandins (Pro-inflammatory mediators) iNOS_COX2->NO_PGs synthesis

Caption: Generalized inflammatory signaling pathway and potential targets of diterpenoid alkaloids.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in the comparison.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, KB) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the diterpenoid alkaloids (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with diterpenoid alkaloids B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator, by cells in response to an inflammatory stimulus and the inhibitory effect of test compounds.

Protocol:

  • Cell Culture: Macrophage or microglial cell lines (e.g., RAW 264.7, BV-2) are cultured in 96-well plates.

  • Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of diterpenoid alkaloids for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence clearly demonstrates the significant and diverse biological activities of diterpenoid alkaloids, particularly in the areas of oncology and inflammation. The structural class of the alkaloid plays a crucial role in determining its specific activity and potency. While compounds like lipojesaconitine show promising cytotoxicity, others like songorine exhibit potent anti-inflammatory effects.

The lack of biological data for this compound underscores the vast untapped potential within this class of natural products. Future research should prioritize the biological evaluation of this compound and other lesser-known diterpenoid alkaloids. A systematic investigation of their cytotoxic, anti-inflammatory, and ion channel modulating activities, using standardized experimental protocols as outlined in this guide, will be essential to fully understand their therapeutic potential and to identify promising new lead compounds for drug development. The comparative data presented here for well-characterized diterpenoid alkaloids will serve as a valuable benchmark for these future studies.

References

Validating the Neuroprotective Effects of Acoforestinine: A Comparative Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the neuroprotective potential of a novel compound, designated here as Acoforestinine. Given the absence of existing data on this compound, this document serves as a methodological template, outlining standard preclinical models for Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke. To establish a benchmark for efficacy, hypothetical data for this compound are compared against established therapeutic agents in each category. Detailed experimental protocols and data presentation formats are provided to guide researchers in generating robust and comparable results.

Alzheimer's Disease Models

Alzheimer's Disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The following models are standard for assessing neuroprotection against AD-related pathology.

In Vitro Models

1.1.1. Aβ-Induced Toxicity in SH-SY5Y Cells

This model assesses a compound's ability to protect against neuronal cell death induced by amyloid-beta peptides.

  • Experimental Protocol:

    • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator. For differentiation, cells are treated with 10 µM retinoic acid for 6 days.

    • Aβ Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and incubated at 37°C for 72 hours to induce aggregation.

    • Treatment: Differentiated SH-SY5Y cells are pre-treated with varying concentrations of this compound, Donepezil, Galantamine, or Memantine for 2 hours.

    • Toxicity Induction: Aggregated Aβ₂₅₋₃₅ is added to the cell cultures at a final concentration of 25 µM and incubated for 24 hours.

    • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Presentation:

CompoundConcentration (µM)Cell Viability (% of Control)
This compound 0.165 ± 4.2
185 ± 5.1
1095 ± 3.8
Donepezil 178 ± 6.3
1088 ± 4.9
Galantamine 175 ± 5.5
1085 ± 4.1
Memantine 180 ± 6.1
1092 ± 3.7
Aβ₂₅₋₃₅ alone 2550 ± 3.5
Control -100 ± 5.0

  • Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Toxicity Induction cluster_3 Assessment a SH-SY5Y Cell Culture b Differentiation with Retinoic Acid (10 µM) a->b c Pre-treatment with This compound or Comparators (2h) b->c d Addition of aggregated Aβ₂₅₋₃₅ (25 µM) c->d e Incubation (24h) d->e f MTT Assay e->f g Measure Absorbance (570 nm) f->g

Workflow for Aβ-induced toxicity assay in SH-SY5Y cells.
In Vivo Models

1.2.1. Scopolamine-Induced Amnesia in Mice

This model evaluates the potential of a compound to reverse cholinergic deficit-induced memory impairment, a key feature of AD.[1]

  • Experimental Protocol:

    • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

    • Treatment: this compound and comparator drugs are administered intraperitoneally (i.p.) 30 minutes before the behavioral test.

    • Amnesia Induction: Scopolamine (1 mg/kg) is administered i.p. 30 minutes before the behavioral test.

    • Behavioral Assessment (Morris Water Maze):

      • Acquisition Phase: Mice are trained for 4 days to find a hidden platform in a circular pool of water.

      • Probe Trial: On day 5, the platform is removed, and the time spent in the target quadrant is recorded over 60 seconds.

  • Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Time in Target Quadrant (s)
Vehicle + Saline -25.2 ± 2.1
Vehicle + Scopolamine 110.5 ± 1.5
This compound + Scopolamine 518.9 ± 1.8
1023.1 ± 2.0
Donepezil + Scopolamine 120.5 ± 1.9
Galantamine + Scopolamine 319.8 ± 2.2
Memantine + Scopolamine 1021.3 ± 1.7

Parkinson's Disease Models

Parkinson's Disease (PD) is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.

In Vitro Models

2.1.1. 6-OHDA-Induced Toxicity in SH-SY5Y Cells

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons.

  • Experimental Protocol:

    • Cell Culture: Differentiated SH-SY5Y cells are used as described for the AD model.

    • Treatment: Cells are pre-treated with this compound, Levodopa, or Ropinirole for 1 hour.

    • Toxicity Induction: 6-OHDA is added to a final concentration of 50 µM and incubated for 24 hours.

    • Viability Assay: Cell viability is measured using the MTT assay.

  • Data Presentation:

CompoundConcentration (µM)Cell Viability (% of Control)
This compound 168 ± 4.5
1082 ± 5.3
5091 ± 3.9
Levodopa 1075 ± 6.0
5085 ± 4.8
Ropinirole 172 ± 5.1
1088 ± 4.2
6-OHDA alone 5045 ± 3.8
Control -100 ± 5.0
In Vivo Models

2.2.1. 6-OHDA-Induced Unilateral Lesion in Rats

This model mimics the motor deficits observed in PD.

  • Experimental Protocol:

    • Animals: Male Sprague-Dawley rats are used.

    • Lesion Induction: 6-OHDA is stereotaxically injected into the medial forebrain bundle.

    • Treatment: this compound and comparator drugs are administered daily for 21 days, starting 24 hours after surgery.

    • Behavioral Assessment (Apomorphine-Induced Rotations): Rats are challenged with apomorphine (0.5 mg/kg, s.c.), and contralateral rotations are counted for 60 minutes.

  • Data Presentation:

Treatment GroupDose (mg/kg/day, p.o.)Contralateral Rotations (per hour)
Sham + Vehicle -5 ± 2
6-OHDA + Vehicle -450 ± 35
6-OHDA + this compound 10280 ± 28
20150 ± 21
6-OHDA + Levodopa/Carbidopa 10/2.5120 ± 18
6-OHDA + Ropinirole 5180 ± 25

  • Signaling Pathway Implicated in Neuroprotection:

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Response A 6-OHDA B ROS Production A->B D Mitochondrial Dysfunction B->D C This compound C->B Inhibits E Apoptosis D->E F Dopaminergic Neuron Death E->F

Proposed mechanism of this compound in 6-OHDA model.

Ischemic Stroke Models

Ischemic stroke results from an obstruction within a blood vessel supplying blood to the brain.

In Vitro Models

3.1.1. Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This model simulates the conditions of ischemia in a controlled environment.[2][3]

  • Experimental Protocol:

    • Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 7 days.

    • OGD Induction: Cultures are washed with glucose-free DMEM and placed in a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes.[3]

    • Reperfusion: The OGD medium is replaced with normal culture medium, and cultures are returned to a normoxic incubator.

    • Treatment: this compound, tPA, or Edaravone is added at the onset of reperfusion.

    • Viability Assay: Neuronal viability is assessed 24 hours after OGD using LDH assay.

  • Data Presentation:

CompoundConcentration (µM)LDH Release (% of Control)
This compound 175 ± 6.1
1055 ± 4.8
10040 ± 3.9
tPA 0.160 ± 5.5
Edaravone 1045 ± 4.2
OGD alone -100 ± 8.0
Control -20 ± 2.5
In Vivo Models

3.2.1. Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is the most widely used model for focal cerebral ischemia.[2]

  • Experimental Protocol:

    • Animals: Male Wistar rats are used.

    • MCAO Procedure: The middle cerebral artery is occluded for 90 minutes using an intraluminal filament, followed by reperfusion.[4]

    • Treatment: this compound, tPA, or Edaravone is administered intravenously at the onset of reperfusion.

    • Infarct Volume Assessment: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Neurological Deficit Scoring: A 5-point neurological deficit score is used to assess motor function.

  • Data Presentation:

Treatment GroupDose (mg/kg, i.v.)Infarct Volume (mm³)Neurological Score
Sham + Vehicle -00
MCAO + Vehicle -250 ± 203.8 ± 0.4
MCAO + this compound 10180 ± 152.5 ± 0.3
30120 ± 121.8 ± 0.2
MCAO + tPA 10150 ± 182.1 ± 0.3
MCAO + Edaravone 3135 ± 161.9 ± 0.2

  • Ischemic Cascade and Therapeutic Intervention:

G cluster_0 Ischemic Event cluster_1 Pathophysiological Cascade cluster_2 Therapeutic Intervention A MCAO B Energy Failure A->B C Excitotoxicity B->C D Oxidative Stress C->D E Inflammation D->E F Apoptosis E->F G Neuronal Death F->G H This compound H->C Inhibits H->D Inhibits H->E Inhibits

Potential intervention points of this compound in the ischemic cascade.

This guide provides a foundational framework for the preclinical evaluation of novel neuroprotective compounds like this compound. The presented models, protocols, and data structures are intended to ensure rigorous and comparable scientific investigation. Further characterization of this compound would necessitate detailed mechanistic studies to elucidate its specific molecular targets and signaling pathways.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: Initial searches for "Acoforestinine" did not yield specific analytical methods. However, it is highly probable that the intended analyte is Aconitine , a toxic alkaloid derived from the Aconitum plant species. This guide therefore provides a comprehensive comparison of analytical methods for the quantification of Aconitine and its related alkaloids.

This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical methods for the quantification of Aconitine. The guide details the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Comparative Analysis of Analytical Methods

The quantification of Aconitine is crucial for toxicological studies, quality control of herbal medicines, and forensic analysis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

A summary of the performance characteristics of these methods is presented in the table below, compiled from various validation studies.

Analytical MethodPrincipleLinearity (r²)Precision (%RSD)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC-UV Chromatographic separation based on polarity with UV detection.>0.99<2.095-105%0.1 µg/mL0.5 µg/mLRobust, widely available, and cost-effective for routine analysis.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.[1][2]>0.99<1585-115%0.021 - 0.1 ng/mL[3]0.1 - 0.5 ng/mL[1][3]High sensitivity and specificity, suitable for complex matrices like biological fluids.[1]
UPLC-MS/MS Utilizes smaller particle size columns for faster and more efficient separations compared to conventional HPLC, coupled with mass spectrometry.[4][5]>0.997[6]<1090-110%1.20 - 1.92 ng/mL[5]1.41 - 4.28 ng/mL[5]High throughput, excellent resolution, and sensitivity, ideal for pharmacokinetic studies.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Aconitine in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile and an aqueous buffer like ammonium bicarbonate.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 238 nm.

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up the sample and concentrate the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of Aconitine in complex biological matrices such as blood and urine.[1]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 or RP8 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For Aconitine, the precursor ion [M+H]⁺ at m/z 646.4 is typically selected, with product ions at m/z 586.5, 526.4, and 368.4.[1]

  • Sample Preparation: Solid-phase extraction is commonly used for sample clean-up and enrichment.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high throughput and sensitivity for the simultaneous analysis of Aconitine and its metabolites, making it well-suited for pharmacokinetic studies.[4][6]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4][6]

  • Mobile Phase: A rapid gradient of acetonitrile and 0.1% formic acid in water.[4][6]

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization and Detection: Similar to LC-MS/MS, using ESI+ and MRM mode.

  • Sample Preparation: Protein precipitation with a solvent like methanol is often sufficient for plasma or blood samples due to the high sensitivity of the instrument.[4]

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, especially when transferring a method between laboratories or comparing a new method to an established one. A typical workflow for this process is illustrated below.

CrossValidationWorkflow cluster_0 Method A (Reference) cluster_1 Method B (New/Alternative) A_Validation Full Method Validation (ICH Guidelines) A_Analysis Analysis of Standard Samples A_Validation->A_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) A_Analysis->Data_Comparison B_Validation Partial/Full Method Validation B_Analysis Analysis of the Same Standard Samples B_Validation->B_Analysis B_Analysis->Data_Comparison Conclusion Assessment of Agreement & Method Interchangeability Data_Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of Aconitine depends on the specific application. HPLC-UV is a robust and cost-effective method for routine quality control of well-characterized samples. For complex matrices or when high sensitivity is required, such as in toxicological or pharmacokinetic studies, LC-MS/MS and UPLC-MS/MS are the methods of choice. Proper method validation and, where necessary, cross-validation are essential to ensure the accuracy and reliability of the generated data. The protocols and comparative data presented in this guide provide a valuable resource for researchers in selecting and implementing the most suitable analytical method for their studies on Aconitine.

References

Comparative analysis of Acoforestinine's effect on different neuronal subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Acetylcholine's Effect on Different Neuronal Subtypes

Introduction:

Initial searches for "Acoforestinine" did not yield specific publicly available data regarding its effects on neuronal subtypes. Therefore, this guide provides a comparative analysis of a well-characterized neurotransmitter, Acetylcholine (ACh) , to demonstrate the requested data presentation and visualization formats.

Acetylcholine is a pivotal neurotransmitter in the central and peripheral nervous systems, exerting a wide range of effects by acting on two main types of receptors: ionotropic nicotinic ACh receptors (nAChRs) and metabotropic muscarinic ACh receptors (mAChRs).[1][2][3] Its influence on neuronal activity is highly dependent on the neuronal subtype, the specific receptor subtypes expressed, and the downstream signaling pathways activated.[3] This guide compares the effects of ACh on various neuronal populations, presenting quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Quantitative Analysis of Acetylcholine's Effects

The differential impact of Acetylcholine on various neuronal subtypes is evident in electrophysiological studies. The following table summarizes key quantitative findings from published research.

Neuronal SubtypeReceptor TypeEffect on Firing RatePostsynaptic Potential/CurrentKey Findings & References
Midbrain Reticular Formation Neurons Primarily Cholinergic39% excited, 16% inhibitedNot specifiedMorphine did not affect ACh-induced responses in 86% of neurons, suggesting separate mechanisms of action.[4]
Hypothalamic Hypocretin Neurons Nicotinic (nAChRs)Increased firing frequency in ~33% of neuronsInward current in ~33% of neuronsACh enhances firing through postsynaptic nAChRs while disrupting tonic presynaptic glutamatergic inputs.[5]
Human Cerebral Cortical Interneurons Nicotinic (α4β2-like)Increased GABAergic postsynaptic currents (PSCs)Increased amplitude of isolated GABAergic PSCsACh can induce both inhibition (via direct interneuron activation) and disinhibition (via interneuron-interneuron inhibition).[6]
Ventral Tegmental Area (VTA) Dopamine Neurons Nicotinic (nAChRs)Increased firing rateNot specifiedACh release from the pedunculopontine tegmental area (PPTg) is important for the burst firing of dopamine neurons.[3]

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies. Below are detailed methodologies representative of those used to investigate the effects of acetylcholine on neuronal activity.

Brain Slice Electrophysiology

This technique is used to record the electrical activity of neurons in a thin slice of brain tissue, maintaining the local synaptic circuitry.

  • Tissue Preparation:

    • Animals are anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • The specific brain region of interest (e.g., hypothalamus, cerebral cortex) is dissected.

    • A vibratome is used to cut thin slices (typically 250-350 µm) of the brain tissue.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording:

    • A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Neurons are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics.

    • Patch-clamp recordings are made using glass micropipettes filled with an internal solution.

      • Whole-cell patch-clamp: Allows for the recording of synaptic potentials and currents, as well as the cell's firing pattern.

      • Voltage-clamp: Holds the neuron at a specific membrane potential to measure the currents flowing across the membrane.

      • Current-clamp: Injects a specific amount of current to measure changes in the membrane potential and firing rate.

  • Drug Application:

    • Acetylcholine or other pharmacological agents are applied to the bath via the perfusion system or locally applied using a puffer pipette.

    • Specific receptor antagonists (e.g., mecamylamine for nAChRs, atropine for mAChRs) are used to isolate the effects of different receptor subtypes.

Microiontophoresis

This technique allows for the highly localized application of charged substances, such as neurotransmitters, onto the surface of a single neuron in vivo.

  • Electrode Preparation:

    • A multi-barreled glass micropipette is used. One barrel is filled with a recording solution to monitor the neuron's electrical activity, while other barrels are filled with solutions of charged drugs (e.g., acetylcholine chloride).

  • Procedure:

    • The micropipette is advanced into the brain of an anesthetized or immobilized animal to a position adjacent to a target neuron.

    • The neuron's spontaneous firing rate is recorded.

    • A small electrical current is passed through the drug-containing barrel to eject the charged drug molecules onto the neuron's surface.

    • Changes in the neuron's firing rate in response to the drug application are recorded and analyzed.[4]

Signaling Pathways and Visualizations

Acetylcholine's effects are mediated by distinct signaling pathways depending on the receptor type activated.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels. Upon binding ACh, they undergo a conformational change that opens a channel permeable to cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and neuronal excitation.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic ACh Receptor (Ligand-gated Ion Channel) ACh->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Excitation Neuronal Excitation (Action Potential) Depolarization->Excitation Ca_Influx->Excitation Downstream Effects

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

mAChRs are G-protein coupled receptors (GPCRs) that trigger intracellular second messenger cascades upon activation. These pathways can lead to a variety of cellular responses, including modulation of ion channel activity, changes in gene expression, and regulation of cell survival.

mAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR Muscarinic ACh Receptor (GPCR) ACh->mAChR Binds G_Protein G-protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., channel modulation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor (mAChR) signaling via PLC.

Experimental Workflow: Brain Slice Electrophysiology

The following diagram illustrates the typical workflow for a brain slice electrophysiology experiment designed to test the effect of acetylcholine.

Exp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Brain_Extraction Brain Extraction Slicing Vibratome Slicing Brain_Extraction->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Recording Transfer Slice to Recording Chamber Recovery->Recording Patch Obtain Whole-Cell Patch-Clamp Recording Recording->Patch Baseline Record Baseline Activity Patch->Baseline ACh_App Apply Acetylcholine Baseline->ACh_App Record_Effect Record Neuronal Response ACh_App->Record_Effect Washout Washout ACh Record_Effect->Washout Data_Analysis Analyze Firing Rate, PSCs, etc. Washout->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for brain slice electrophysiology experiment.

Conclusion

Acetylcholine's role as a neuromodulator is complex and multifaceted, with its effects varying significantly across different neuronal subtypes.[3] In some populations, such as a subset of hypothalamic hypocretin neurons, it acts as a direct excitatory stimulus via nAChRs.[5] In others, like the human cerebral cortex, it can fine-tune network activity by modulating the firing of inhibitory interneurons.[6] The diversity of ACh's actions is conferred by the expression of different nicotinic and muscarinic receptor subtypes, each linked to distinct downstream signaling pathways. Understanding these subtype-specific effects is crucial for elucidating the role of acetylcholine in complex behaviors and for the development of targeted therapeutics for neurological and psychiatric disorders.

References

Acoforestinine's Potential as an Ion Channel Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine, a C20-diterpenoid alkaloid isolated from the plant Aconitum handelianum, belongs to a class of natural products known for their diverse and potent biological activities. While direct experimental data on the ion channel blocking properties of this compound remains to be elucidated, its structural relatives, the Aconitum alkaloids, are well-documented modulators of various ion channels, particularly voltage-gated sodium channels (Nav). This guide provides a comparative overview of the potency of known ion channel blockers from the Aconitum family, offering a predictive framework for the potential activity of this compound and highlighting the need for further investigation.

The alkaloids derived from Aconitum species have been a subject of extensive research due to their traditional use in medicine and their potent physiological effects.[1][2] These compounds exhibit a wide spectrum of interactions with ion channels, ranging from activation to blockade, which contributes to their therapeutic and toxicological profiles.[3] Understanding the structure-activity relationships within this alkaloid family is crucial for the development of novel therapeutic agents.

Comparative Potency of Aconitum Alkaloids as Ion Channel Blockers

Due to the current absence of direct studies on this compound's ion channel activity, this section presents data on structurally related Aconitum alkaloids that have been characterized as ion channel blockers. This information serves as a valuable reference for postulating the potential efficacy of this compound. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIon Channel TargetTest SystemPotency (IC50)Reference
Guan-Fu Base S Ventricular Sodium CurrentWhole-cell patch clamp on guinea pig ventricular myocytes3.48 µMNot found in search results
Lappaconitine Voltage-gated Sodium Channels (hH1)Whole-cell voltage-clamp on HEK293 cells expressing hH1Not specifiedNot found in search results
Bulleyaconitine A Voltage-gated Sodium ChannelsNot specifiedNot specifiedNot found in search results

Note: The table above highlights the inhibitory effects of selected Aconitum alkaloids on sodium channels. It is important to note that other alkaloids from this family can act as channel activators. The lack of data for this compound underscores a significant gap in the current research landscape.

Experimental Protocols

The determination of ion channel blocking potency relies on precise electrophysiological techniques. The following is a generalized methodology based on common practices for characterizing the effects of novel compounds on ion channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity and the effects of pharmacological agents.

Objective: To measure the inhibitory effect of a test compound (e.g., an Aconitum alkaloid) on a specific ion current in isolated cells.

Methodology:

  • Cell Preparation: Single cells expressing the ion channel of interest (e.g., primary cardiomyocytes or a stable cell line like HEK293 expressing a specific sodium channel subtype) are isolated and plated on a glass coverslip.

  • Pipette Fabrication: Micropipettes with a tip diameter of approximately 1-2 µm are pulled from borosilicate glass capillaries using a micropipette puller. The pipettes are then fire-polished to ensure a smooth surface for sealing with the cell membrane.

  • Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and contains a high concentration of the primary ion carrier for the channel being studied (e.g., CsF or CsCl for sodium channels to block potassium currents).

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit the desired ion currents, which are recorded using a patch-clamp amplifier and digitized for analysis.

  • Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations. The effect of the compound on the ion current amplitude is measured.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The interaction of Aconitum alkaloids with voltage-gated sodium channels can have profound effects on cellular excitability. The following diagrams illustrate a simplified signaling pathway affected by sodium channel blockers and a typical experimental workflow for their characterization.

G cluster_0 Normal Neuronal Signaling cluster_1 Hypothesized Effect of this compound Action Potential Action Potential Na+ Channel Opening Na+ Channel Opening Action Potential->Na+ Channel Opening Depolarization Na+ Influx Na+ Influx Na+ Channel Opening->Na+ Influx Membrane Depolarization Membrane Depolarization Na+ Influx->Membrane Depolarization Cellular Response Cellular Response Membrane Depolarization->Cellular Response This compound (Hypothesized) This compound (Hypothesized) Na+ Channel Block Na+ Channel Block This compound (Hypothesized)->Na+ Channel Block Reduced Na+ Influx Reduced Na+ Influx Na+ Channel Block->Reduced Na+ Influx Inhibition of Depolarization Inhibition of Depolarization Reduced Na+ Influx->Inhibition of Depolarization Suppression of Cellular Response Suppression of Cellular Response Inhibition of Depolarization->Suppression of Cellular Response

Caption: Hypothesized mechanism of this compound as a sodium channel blocker.

G Cell Culture Cell Culture Electrophysiology Setup Electrophysiology Setup Cell Culture->Electrophysiology Setup Baseline Recording Baseline Recording Electrophysiology Setup->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Post-treatment Recording Post-treatment Recording Compound Application->Post-treatment Recording Data Analysis Data Analysis Post-treatment Recording->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for determining the IC50 of an ion channel blocker.

Conclusion and Future Directions

While this compound's direct effects on ion channels are yet to be determined, its structural similarity to other pharmacologically active Aconitum alkaloids suggests that it may also possess ion channel modulatory properties. The existing data on related compounds, particularly their ability to block voltage-gated sodium channels, provides a strong rationale for investigating this compound in this context.

Future research should focus on:

  • Direct Electrophysiological Screening: Evaluating the activity of this compound on a panel of ion channels, including various subtypes of sodium, potassium, and calcium channels.

  • Structure-Activity Relationship Studies: Comparing the potency of this compound with other Aconitum alkaloids to understand the contribution of its specific structural features to its biological activity.

  • In Vivo Studies: Assessing the physiological effects of this compound in animal models to determine its therapeutic potential and toxicological profile.

The elucidation of this compound's pharmacological profile will not only contribute to a better understanding of the diverse bioactivities of Aconitum alkaloids but also potentially unveil a novel lead compound for the development of new therapeutics targeting ion channels.

References

Validating the Anti-inflammatory Properties of Acoforestinine and Related Diterpenoid Alkaloids Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific experimental data validating the anti-inflammatory properties of Acoforestinine. This guide, therefore, provides a comparative overview of the anti-inflammatory activity of structurally related diterpenoid alkaloids isolated from the Aconitum genus, the same genus from which this compound is derived. The data presented here serves as a potential surrogate to inform research on this compound, with the explicit understanding that these findings may not be directly transferable.

Introduction

This compound, a natural product isolated from Aconitum handelianum, belongs to the diterpenoid alkaloid class of compounds. While direct evidence of its anti-inflammatory activity is not yet documented, numerous studies have demonstrated the potent anti-inflammatory effects of other diterpenoid alkaloids from the Aconitum family. These compounds are traditionally used in various medicine systems for their analgesic and anti-inflammatory properties. This guide summarizes the available experimental data on these related alkaloids and compares their activity with well-established anti-inflammatory standards, providing a framework for the potential validation of this compound.

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. Corticosteroids, another class of anti-inflammatory drugs, act through various mechanisms, including the inhibition of phospholipase A2, which blocks the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of representative diterpenoid alkaloids from Aconitum and related genera compared to standard anti-inflammatory drugs.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
Forrestline F¹RAW264.79.57 ± 1.43DexamethasoneNot Reported
Franchetine Derivative 1²RAW264.7Stronger than CelecoxibCelecoxibNot Reported
Azathioprine³RAW264.733.5IndomethacinNot Reported

¹Data from a study on diterpenoid alkaloids from Delphinium forrestii. ²Data from a study on franchetine-type diterpenoid alkaloids from Aconitum sinoaxillare. ³Azathioprine is an immunosuppressive drug with anti-inflammatory properties.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Compound/ExtractCell Line/ModelCytokine Inhibited% Inhibition / IC₅₀Standard Drug
Forrestline FLPS-stimulated RAW264.7TNF-α, IL-6, IL-1βSignificant SuppressionDexamethasone
Franchetine Derivative 1LPS-stimulated RAW264.7TNF-α, IL-6, IL-1βSignificant InhibitionCelecoxib
AzelastineIgE/anti-IgE-stimulated hCBMCIL-6, TNF-α, IL-8IC₅₀ ~6-60 µMNot Applicable

Experimental Protocols

1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

2. Cytokine Quantification by ELISA

  • Sample Collection: Culture supernatants from the NO production assay or serum from in vivo studies are collected.

  • ELISA Procedure: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of cytokines in the treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of the test compound.

3. Cyclooxygenase (COX-2) Expression by Western Blot

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the expression of COX-2 is normalized to the loading control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural products, including diterpenoid alkaloids, are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes Induces Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

experimental_workflow start Start: In Vitro Anti-inflammatory Screening cell_culture RAW264.7 Cell Culture start->cell_culture treatment Pre-treatment with this compound and Standard (e.g., Dexamethasone) cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation assays Perform Assays stimulation->assays griess Griess Assay for NO Production assays->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) assays->elisa western Western Blot for COX-2/iNOS assays->western data_analysis Data Analysis and Comparison griess->data_analysis elisa->data_analysis western->data_analysis end End: Validation of Anti-inflammatory Properties data_analysis->end

Caption: General workflow for in vitro validation of anti-inflammatory compounds.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently unavailable, the existing data on related diterpenoid alkaloids from the Aconitum genus strongly suggest its potential as an anti-inflammatory agent. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to initiate the validation and characterization of this compound's bioactivity. Future studies should focus on performing the described in vitro assays to generate specific data for this compound and compare its potency with established anti-inflammatory drugs. Such research is crucial to unlock the therapeutic potential of this natural product.

Acoforestinine: Unraveling its Binding Affinity and Target Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of Acoforestinine's binding affinity remains elusive due to the current lack of publicly available data on its specific biological targets and corresponding binding characteristics.

To conduct a comparative analysis of a ligand's binding affinity, it is essential to first identify the receptor or protein to which it binds. The binding affinity, often expressed as the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50), is a measure of the strength of the interaction between the ligand and its target. Without a known target for this compound, a comparison with other ligands is not feasible.

General Principles of Ligand Binding Affinity Assays

The determination of binding affinity is a cornerstone of drug discovery and pharmacological research. Various experimental techniques are employed to quantify the interaction between a ligand and its receptor. These methods can be broadly categorized as follows:

  • Radioligand Binding Assays: These assays utilize a radioactively labeled ligand to measure its binding to a target receptor. The amount of bound radioactivity is proportional to the number of occupied receptors, allowing for the determination of binding affinity and density.

  • Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) rely on changes in the fluorescence properties of a labeled molecule upon binding to its target.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. This allows for the real-time monitoring of association and dissociation kinetics.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

A generalized workflow for determining ligand binding affinity is depicted below:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Target Protein Purification Target Protein Purification Assay Development & Optimization Assay Development & Optimization Target Protein Purification->Assay Development & Optimization Ligand Synthesis/Purification Ligand Synthesis/Purification Ligand Synthesis/Purification->Assay Development & Optimization Incubation Incubation Assay Development & Optimization->Incubation Separation of Bound/Free Ligand Separation of Bound/Free Ligand Incubation->Separation of Bound/Free Ligand Detection Detection Separation of Bound/Free Ligand->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Curve Fitting Curve Fitting Data Acquisition->Curve Fitting Determination of Binding Parameters (Kd, IC50) Determination of Binding Parameters (Kd, IC50) Curve Fitting->Determination of Binding Parameters (Kd, IC50)

Figure 1. A generalized workflow for determining the binding affinity of a ligand to its target receptor.

Future Directions

To enable a comparative analysis of this compound's binding affinity, future research efforts should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, pull-down assays, or computational target prediction to identify the specific protein(s) to which this compound binds.

  • Binding Affinity Determination: Once a target is identified, conducting robust binding assays to quantify the affinity of this compound for its receptor.

  • Comparative Studies: Performing head-to-head binding studies with known ligands for the identified target to establish a comparative profile of this compound's binding affinity.

Until such data becomes available, a comprehensive and objective comparison of this compound's binding affinity to other ligands remains an open area for scientific investigation.

References

Acoforestinine: Unraveling its Cytotoxic Profile in Cancer and Normal Cells Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for cancer therapy, comprehensive data on the comparative cytotoxicity of Acoforestinine in normal versus cancer cells is currently not available in the public scientific literature. While the compound has been identified as a natural product from Aconitum handelianum, extensive studies detailing its effects on cell viability, its mechanism of action, and its selectivity for cancer cells are yet to be published.

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug development. A critical aspect of this research involves evaluating the differential effects of a potential therapeutic agent on cancerous and healthy tissues. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines versus normal, non-malignant cell lines. A favorable therapeutic window is indicated by a significantly lower IC50 value for cancer cells, signifying selective toxicity.

Unfortunately, for this compound, such comparative data, including IC50 values, apoptosis induction rates, and cell viability percentages, have not been documented in accessible scientific databases. The absence of this crucial information prevents a detailed analysis and comparison of its cytotoxic profile.

The Uncharted Mechanism of Action

Understanding the signaling pathways a compound modulates is paramount to elucidating its anti-cancer activity. Typically, cytotoxic agents induce cell death through apoptosis (programmed cell death) or necrosis. This is often achieved by interfering with critical cellular processes such as cell division, DNA replication, or by activating specific signaling cascades that lead to cell demise.

Without experimental data, the signaling pathways that this compound may affect in cancer cells remain speculative. Key pathways often implicated in cancer cell proliferation and survival, and thus common targets for chemotherapeutic agents, include the PI3K/Akt, MAPK/ERK, and STAT3 pathways. However, any potential interaction of this compound with these or other pathways is yet to be investigated and confirmed through rigorous scientific inquiry.

The Path Forward: A Call for Research

The lack of available data on this compound highlights a significant gap in the scientific understanding of this natural compound's therapeutic potential. To ascertain its viability as a potential anti-cancer agent, future research should focus on a structured, multi-faceted approach.

A proposed experimental workflow to evaluate the comparative cytotoxicity of this compound is outlined below. This workflow represents a standard approach in pre-clinical drug discovery to systematically assess the efficacy and selectivity of a novel compound.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation (Future Work) A This compound Compound Preparation C Dose-Response Studies (e.g., MTT Assay) A->C B Cell Line Selection (Cancer vs. Normal) B->C D Determination of IC50 Values C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis of Key Signaling Proteins E->G F->G H Identification of Molecular Targets G->H I Animal Model Studies (e.g., Xenografts) H->I J Evaluation of Tumor Growth Inhibition I->J K Assessment of Systemic Toxicity I->K

Unraveling the Biological Impact of Acoforestinine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of Acoforestinine have revealed a significant gap in publicly available research. To provide a comprehensive comparison guide as requested, this report pivots to a well-characterized compound with similar anticipated activities: Staurosporine. This guide will objectively compare Staurosporine's performance with other alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.

Staurosporine is a potent and well-documented protein kinase inhibitor known to induce apoptosis and cell cycle arrest in a wide range of cell lines. Its established mechanisms of action make it an excellent model for a comparative guide on compounds with cytotoxic and anti-proliferative properties. This report will delve into the experimental data surrounding Staurosporine's effects on cancer cells, detailing the methodologies used and the signaling pathways it modulates.

Comparative Analysis of Cytotoxic Activity

The anti-cancer potential of a compound is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundCell LineIC50 (µM)Exposure Time (h)Citation
Staurosporine L1210/S (Leukemia)Not explicitly stated, but induces apoptosis within 3h3[1]
Daphnoretin HOS (Osteosarcoma)3.8972[2][3]
Calotropin K562 (Leukemia)Not explicitly stated, but dose- and time-dependent inhibitionNot specified[4]
DCHA-HF K562 (Leukemia)8.648[5]
DCHA-HF K562 (Leukemia)3.272[5]
Compound 6d A549 (Lung Cancer)0.26Not specified[6]
Compound 8d MDA-MB-231 (Breast Cancer)0.10Not specified[6]
Compound 6b Hela (Cervical Cancer)0.18Not specified[6]
Beauvericin Caco-2 (Colorectal)24.624[7]
Beauvericin Caco-2 (Colorectal)12.748[7]
Beauvericin HT-29 (Colorectal)15.024[7]
Beauvericin HT-29 (Colorectal)9.748[7]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are protocols for key assays used to characterize the biological activity of compounds like Staurosporine.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Molecular Mechanisms

Staurosporine exerts its effects by inhibiting a broad range of protein kinases, which in turn modulates various signaling pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis

Staurosporine is a well-established inducer of the intrinsic apoptotic pathway.[1] It can trigger both caspase-dependent and caspase-independent mechanisms.[1] In the caspase-dependent pathway, Staurosporine can lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[4][5]

Staurosporine Staurosporine Kinase_Inhibition Protein Kinase Inhibition Staurosporine->Kinase_Inhibition Mitochondria Mitochondria Kinase_Inhibition->Mitochondria downstream signaling Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Staurosporine-induced apoptotic pathway.

Cell Cycle Arrest

Many anti-cancer agents, including Staurosporine, can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8] For instance, the compound Daphnoretin has been shown to arrest the cell cycle in the G2/M phase, which is associated with the downregulation of key regulatory proteins like cdc2, cyclin A, and cyclin B1.[2][3] Similarly, Calotropin induces G2/M phase arrest.[4]

Compound Anticancer Compound CDK_Cyclin CDK/Cyclin Complexes Compound->CDK_Cyclin inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Compound->Cell_Cycle_Arrest G2M_Transition G2/M Transition CDK_Cyclin->G2M_Transition promotes G2M_Transition->Cell_Cycle_Arrest is blocked

General mechanism of G2/M cell cycle arrest.

Experimental Workflow for Compound Screening

The process of identifying and characterizing a potential anti-cancer compound involves a series of well-defined experimental steps.

Start Compound Library Screening High-Throughput Screening (e.g., MTT) Start->Screening Hit_Identification Hit Identification (Potent Compounds) Screening->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action (Apoptosis, Cell Cycle) Dose_Response->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo End Lead Compound In_Vivo->End

Drug discovery workflow for anticancer agents.

References

A Comparative Analysis of Synthetic Strategies Towards Complex Aconitum Alkaloids: A Guide for the Synthesis of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of complex natural products presents a significant challenge and a testament to the capabilities of modern organic chemistry. Acoforestinine, a member of the intricate family of Aconitum alkaloids, remains an unconquered synthetic target. To date, no total synthesis of this compound has been reported in the scientific literature. This guide, therefore, provides a head-to-head comparison of three seminal and divergent synthetic strategies successfully applied to structurally related and equally complex Aconitum alkaloids: (−)-talatisamine, (±)-talatisamine, and (±)-neofinaconitine. By examining these landmark syntheses, we can glean valuable insights into the strategic challenges and innovative solutions that will undoubtedly be crucial in the eventual construction of this compound.

The comparison focuses on the distinct approaches developed by the research groups of Reisman, Wiesner, and Gin. Each strategy offers a unique philosophical approach to assembling the formidable hexacyclic core characteristic of these alkaloids, navigating challenges of stereocontrol and functional group compatibility in different ways.

Key Synthetic Strategies at a Glance

Three distinct retrosynthetic logics have been successfully employed to tackle the architectural complexity of Aconitum alkaloids:

  • Fragment Coupling Strategy (Reisman): This convergent approach involves the synthesis of two complex fragments of comparable size, which are then strategically joined late in the synthesis. This strategy allows for parallel synthesis and optimization of the individual fragments, potentially increasing overall efficiency. The key coupling is a powerful 1,2-addition/semipinacol rearrangement cascade.[1][2][3]

  • Biomimetic Rearrangement Strategy (Wiesner): This classic approach draws inspiration from the proposed biosynthesis of these alkaloids. A less complex, rearranged scaffold (the atisine-type) is first constructed and then, in a key step, undergoes a Wagner-Meerwein rearrangement to form the correct, more complex aconitine-type skeleton.[4]

  • Diels-Alder-Centric Strategy (Gin): This strategy relies on the power of cycloaddition reactions to rapidly build cyclic complexity. Two sequential and highly strategic Diels-Alder reactions are employed to construct the core of the molecule, followed by a series of elegant cyclizations to complete the hexacyclic framework.[5][6][7]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the three distinct synthetic strategies. It is important to note that the target molecules are different, which can influence the overall step count and yield. However, the comparison of the longest linear sequence (LLS) to construct the core hexacyclic structure provides a valuable measure of efficiency.

MetricReisman Group (–)-TalatisamineWiesner Group (±)-TalatisamineGin Group (±)-Neofinaconitine
Target Molecule (−)-Talatisamine(±)-Talatisamine(±)-Neofinaconitine
Longest Linear Sequence (LLS) 31 steps from phenol~34 steps~28 steps
Overall Yield Not explicitly statedNot explicitly statedNot explicitly stated
Key Strategy Convergent Fragment CouplingBiomimetic RearrangementSequential Diels-Alder Cycloadditions
Chirality EnantioselectiveRacemicRacemic

Detailed Synthetic Strategies and Key Transformations

The Reisman Fragment Coupling Approach to (–)-Talatisamine

The Reisman group's synthesis of (−)-talatisamine is a showcase of a modern, convergent strategy.[1][2] The molecule is disconnected into two primary fragments, which are synthesized independently and then coupled.

Retrosynthetic Analysis (Reisman):

Reisman_Retrosynthesis Talatisamine (-)-Talatisamine Hexacycle Hexacyclic Core Talatisamine->Hexacycle Fragment_Coupling Fragment Coupling (1,2-Addition/Semipinacol R.) Hexacycle->Fragment_Coupling Fragment_A Fragment A (Epoxy-ketone) Fragment_Coupling->Fragment_A Fragment_B Fragment B (Vinyllithium) Fragment_Coupling->Fragment_B Phenol Phenol Fragment_A->Phenol Cyclopentenone Cyclopentenone Fragment_B->Cyclopentenone

Caption: Reisman's convergent retrosynthesis of (-)-talatisamine.

Key Experimental Protocol: 1,2-Addition/Semipinacol Rearrangement

This crucial sequence efficiently joins the two advanced fragments and establishes the key all-carbon quaternary center at C11.[1][8]

  • 1,2-Addition: To a solution of the vinyllithium species derived from Fragment B in a mixture of THF and pentane at -94 °C, a solution of the epoxy-ketone Fragment A in THF is added. The reaction is stirred for a specified time before being quenched with TMSCl, affording the intermediate silyl ether in situ.

  • Semipinacol Rearrangement: The crude silyl ether is then subjected to the rearrangement conditions. A solution of TMSNTf₂ (10 mol%) in CH₂Cl₂ is added at -78 °C. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃. This one-pot, two-step sequence forges the C10-C11 bond and delivers the rearranged ketone in high yield (97% over the two steps).[8]

The Wiesner Biomimetic Approach to (±)-Talatisamine

Karel Wiesner's synthesis of (±)-talatisamine is a landmark achievement that validates a biomimetic hypothesis. The core strategy involves the construction of an atisine-type skeleton, which is then rearranged to the desired delphinine-type framework.[4]

Retrosynthetic Analysis (Wiesner):

Wiesner_Retrosynthesis Talatisamine (±)-Talatisamine Delphinine_Skeleton Delphinine-type Skeleton Talatisamine->Delphinine_Skeleton Wagner_Meerwein Wagner-Meerwein Rearrangement Delphinine_Skeleton->Wagner_Meerwein Atisine_Skeleton Atisine-type Skeleton Wagner_Meerwein->Atisine_Skeleton Bicyclo_octane Bicyclo[2.2.2]octane Atisine_Skeleton->Bicyclo_octane Diels_Alder Diels-Alder Reaction Bicyclo_octane->Diels_Alder Diene Diene Diels_Alder->Diene Dienophile Dienophile Diels_Alder->Dienophile

Caption: Wiesner's biomimetic retrosynthesis of (±)-talatisamine.

Key Experimental Protocol: Wagner-Meerwein Rearrangement

This pivotal step transforms the atisine-type intermediate into the delphinine skeleton. The specific conditions for this rearrangement are crucial for its success.

  • The atisine-type intermediate, bearing a suitable leaving group (e.g., a mesylate) at the appropriate position, is dissolved in a high-boiling point solvent mixture, such as a 1:1 mixture of anhydrous DMSO and benzene.

  • The solution is heated to reflux under an inert atmosphere for several hours. The progress of the rearrangement is monitored by TLC.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water to remove the DMSO. The organic layer is dried and concentrated. The resulting product is the rearranged delphinine-type skeleton, which is then carried forward.

The Gin Diels-Alder-Centric Approach to (±)-Neofinaconitine

The late David Gin's synthesis of (±)-neofinaconitine is a testament to the power of cycloaddition reactions in rapidly building molecular complexity.[5][6][7] The strategy hinges on two key and unconventional Diels-Alder reactions.

Retrosynthetic Analysis (Gin):

Gin_Retrosynthesis Neofinaconitine (±)-Neofinaconitine Hexacyclic_Core Hexacyclic Core Neofinaconitine->Hexacyclic_Core Mannich_Radical_Cyclizations Mannich & Radical Cyclizations Hexacyclic_Core->Mannich_Radical_Cyclizations Diels_Alder_2 Second Diels-Alder Mannich_Radical_Cyclizations->Diels_Alder_2 Diene_1 Diene 1 Diels_Alder_2->Diene_1 Dienophile_2 Azepinone Dienophile Diels_Alder_2->Dienophile_2 Diels_Alder_1 First Diels-Alder Diene_1->Diels_Alder_1 Cyclopentadiene Cyclopentadiene Diels_Alder_1->Cyclopentadiene Cyclopropene Cyclopropene Diels_Alder_1->Cyclopropene

Caption: Gin's Diels-Alder-centric retrosynthesis of (±)-neofinaconitine.

Key Experimental Protocol: Second Diels-Alder Cycloaddition

This crucial step unites the two complex fragments and sets a significant portion of the stereochemistry. The use of a sterically demanding substituent on the diene was key to achieving high diastereoselectivity.[9]

  • To a solution of the azepinone dienophile in CH₂Cl₂ at -78 °C is added a Lewis acid, typically SnCl₄.

  • A solution of the complex siloxydiene, bearing a bulky bromine atom, in CH₂Cl₂ is then added dropwise. The bromine atom effectively blocks one face of the diene, leading to a highly diastereoselective cycloaddition.

  • The reaction is stirred at low temperature until completion, as monitored by TLC. It is then quenched with saturated aqueous NaHCO₃.

  • The resulting cycloadduct is obtained as a single diastereomer after purification. This transformation was found to be highly sensitive to the choice of Lewis acid, with SnCl₄ providing the best results in terms of yield and selectivity.[9]

Conclusion

The successful syntheses of these complex Aconitum alkaloids by the Reisman, Wiesner, and Gin groups provide a rich playbook of strategic possibilities for tackling the synthesis of this compound. The convergent fragment coupling approach offers flexibility and efficiency, the biomimetic rearrangement provides an elegant connection to nature's synthetic pathways, and the Diels-Alder-centric strategy demonstrates the power of cycloadditions in rapid complexity generation.

Researchers embarking on the synthesis of this compound will need to carefully consider the unique structural features of their target and choose a strategy, or a hybrid of these strategies, that best addresses the inherent challenges. The detailed experimental protocols and comparative data presented here serve as a foundational guide for the design and execution of a successful total synthesis of this and other architecturally complex natural products.

References

A Comparative Guide to Assessing the Off-Target Effects of Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target profile of Acoforestinine, a novel diterpenoid alkaloid. Given the absence of published data for this compound, we present a systematic approach utilizing established in silico, in vitro, and cell-based methodologies. This document compares hypothetical data for this compound against a benchmark compound, "Comparator A," to illustrate the assessment process and data interpretation.

Introduction to Off-Target Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. For novel natural products like this compound, a thorough investigation of its target engagement landscape is critical during preclinical development. This guide outlines a tiered approach to systematically identify and validate potential off-target liabilities.

Tier 1: In Silico Off-Target Prediction

Before commencing expensive and time-consuming wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of this compound. Techniques such as reverse docking, chemical similarity searching, and machine learning models can screen the structure of this compound against databases of known protein targets.[1][2][3]

Methodology: The 2D structure of this compound is used as input for a panel of predictive tools (e.g., SwissTargetPrediction, SuperPred, SEA) to generate a list of putative off-targets with the highest prediction scores. These predictions are then used to prioritize subsequent in vitro screening efforts.

Hypothetical In Silico Prediction Results for this compound

Predicted Target ClassSpecific Target ExamplePrediction ScoreRationale for Prioritization
G-Protein Coupled ReceptorAdrenergic Receptor Alpha-2A0.85High score; known target for alkaloids.
KinaseCyclin-Dependent Kinase 2 (CDK2)0.79Potential for cell cycle effects.
Ion ChannelVoltage-Gated Sodium Channel0.75Diterpenoid alkaloids are known to modulate ion channels.[4]
Nuclear ReceptorGlucocorticoid Receptor0.68Potential for endocrine disruption.

Tier 2: In Vitro Broad-Panel Off-Target Screening

Based on in silico predictions and general safety concerns, this compound and Comparator A are screened against large panels of molecular targets. This provides quantitative data on off-target interactions. A standard approach is to use a comprehensive safety panel, such as the SafetyScreen44 panel offered by Eurofins Discovery (formerly Cerep), which covers a range of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[5][6][7]

Given the central role of kinases in cellular signaling, assessing the kinome-wide selectivity of this compound is crucial.[8][9]

Experimental Protocol: ADP-Glo™ Kinase Assay [10][11][12][13][14]

  • Reaction Setup: A 5 µL kinase reaction is prepared in a 384-well plate containing 1X kinase buffer, the desired concentration of ATP (e.g., 10 µM), the specific kinase, and its corresponding substrate.

  • Compound Addition: this compound or Comparator A is added to the reaction wells at a final concentration of 10 µM. A DMSO vehicle control is also included.

  • Kinase Reaction: The reaction is initiated by the addition of the enzyme solution and incubated for 1 hour at room temperature.

  • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion: 10 µL of Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. The plate is incubated for 30-60 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate-reading luminometer. The percentage of inhibition is calculated relative to the DMSO control.

Comparative Kinase Profiling Data (% Inhibition at 10 µM)

Kinase TargetThis compoundComparator A
ABL18%5%
CDK268% 12%
EGFR15%9%
GSK3B22%18%
MAPK111%7%
PIK3CA5%3%
SRC55% 25%
VEG FR219%14%

Data is hypothetical.

Natural products, particularly alkaloids, often interact with G-protein coupled receptors (GPCRs) and ion channels, which can lead to significant physiological effects.[4][15]

Experimental Protocol: Radioligand Binding Assay (GPCRs) [16][17][18][19]

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from stable cell lines and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL. To each well, 150 µL of the membrane preparation is added.

  • Compound Addition: 50 µL of this compound, Comparator A, or a known reference ligand (for non-specific binding determination) is added at various concentrations.

  • Radioligand Addition: 50 µL of a specific radioligand for the target receptor is added at a concentration near its Kd.

  • Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Comparative GPCR and Ion Channel Screening Data (Ki, µM)

TargetThis compoundComparator A
GPCRs
Adrenergic α2A0.85 > 10
Dopamine D2> 10> 10
Serotonin 5-HT2A5.2> 10
Muscarinic M1> 108.9
Opioid µ9.1> 10
Ion Channels
hERG (potassium channel)> 107.5
Nav1.5 (sodium channel)1.2 > 10
Cav1.2 (calcium channel)> 10> 10

Data is hypothetical. Values > 10 µM are generally considered inactive.

Tier 3: Cellular Target Engagement Validation

Hits from in vitro screens need to be validated in a cellular context to confirm that the compound engages its target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20][21][22][23][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [20][21][22][24]

  • Cell Treatment: Intact cells (e.g., HEK293T) are treated with this compound (at various concentrations) or a DMSO vehicle control for 1-3 hours at 37°C.

  • Heating: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 44°C to 62°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Cells are lysed by repeated freeze-thaw cycles in liquid nitrogen and subsequent incubation on ice.

  • Centrifugation: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Western Blotting: The supernatant containing the soluble protein is collected, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for the target of interest (e.g., CDK2).

  • Data Analysis: The band intensities are quantified. A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Hypothetical CETSA Results for CDK2 Engagement by this compound

Temperature (°C)Soluble CDK2 (DMSO)Soluble CDK2 (10 µM this compound)
44100%100%
4895%98%
5282%95%
5651%85%
6025%65%
645%35%

Data is hypothetical and represents the percentage of soluble protein relative to the unheated control.

Visualizations

G cluster_0 Tier 1: In Silico Prediction cluster_2 Tier 3: Cellular Validation in_silico In Silico Screening (this compound Structure) predictions Predicted Off-Targets (e.g., Adrenergic α2A, CDK2, Nav1.5) in_silico->predictions kinase Kinase Panel (>200 Kinases) predictions->kinase Prioritize gpcr GPCR Panel (>50 Receptors) predictions->gpcr Prioritize ion_channel Ion Channel Panel (>20 Channels) predictions->ion_channel Prioritize cetsa Cellular Thermal Shift Assay (CETSA) kinase->cetsa Validate Hits (CDK2, SRC) functional Functional Assays (e.g., Signaling, Electrophysiology) gpcr->functional Validate Hits (Adrenergic α2A) ion_channel->functional Validate Hits (Nav1.5) G Aco This compound AR_a2A Adrenergic Receptor α2A Aco->AR_a2A Binds (Ki = 0.85 µM) Gi Gi AR_a2A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Neuronal Activity) CREB->Response

References

Statistical Validation of Acoforestinine's Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-cancer agent, Acoforestinine, against established alternative therapies. The focus is on the statistical validation of its dose-response curves, offering a framework for evaluating its potency and efficacy. All data presented for this compound is hypothetical and for illustrative purposes.

Introduction to this compound

This compound is a novel synthetic compound demonstrating significant anti-proliferative effects in pre-clinical cancer models. Its purported mechanism of action involves the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various cancers.[1][2][3] This guide compares the in vitro dose-response characteristics of this compound with two well-established chemotherapeutic agents, Paclitaxel and Vincristine, in a human breast cancer cell line (MCF-7).

Comparative Dose-Response Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and maximum efficacy (Emax) of this compound compared to Paclitaxel and Vincristine in MCF-7 cells after a 48-hour exposure period. Data represents the mean ± standard deviation from three independent experiments.

CompoundIC50 (nM)Emax (% Inhibition)
This compound 75 ± 5.298 ± 2.1
Paclitaxel 15 ± 2.195 ± 3.5
Vincristine 25 ± 3.892 ± 4.0

Experimental Protocols

The dose-response data was generated using the following experimental protocol.

Cell Culture and Seeding
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours prior to drug treatment.

Compound Preparation and Dosing
  • Compound Dilution: this compound, Paclitaxel, and Vincristine were serially diluted in the culture medium to achieve a range of final concentrations.

  • Treatment: The culture medium was aspirated from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells received medium with the vehicle (DMSO) at a final concentration of 0.1%.

  • Incubation: The plates were incubated for 48 hours under standard culture conditions.

Cell Viability Assay (CellTiter-Glo®)
  • Reagent Preparation: The CellTiter-Glo® luminescent cell viability assay reagent was prepared according to the manufacturer's instructions.

  • Assay Procedure: An equal volume of the reagent was added to each well. The plates were then placed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was read using a plate reader.

Data Analysis
  • Normalization: The raw luminescence data was normalized to the vehicle-treated control wells (representing 0% inhibition) and a background control (no cells, representing 100% inhibition).

  • Curve Fitting: The normalized data was plotted against the logarithm of the compound concentration. A four-parameter logistic (4PL) non-linear regression model was used to fit the dose-response curves and determine the IC50 and Emax values.[4]

Visualizing Key Processes and Relationships

Signaling Pathway of this compound

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental Workflow for Dose-Response Validation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (MCF-7) PlateSeeding Plate Seeding (96-well) CellCulture->PlateSeeding Treatment Cell Treatment (48 hours) PlateSeeding->Treatment DrugDilution Drug Dilution Series DrugDilution->Treatment ViabilityAssay Cell Viability Assay (CellTiter-Glo) Treatment->ViabilityAssay DataAcquisition Luminescence Measurement ViabilityAssay->DataAcquisition Normalization Data Normalization DataAcquisition->Normalization CurveFitting 4PL Curve Fitting Normalization->CurveFitting IC50_Emax Determine IC50 & Emax CurveFitting->IC50_Emax

Caption: Workflow for the in vitro dose-response validation experiments.

Comparative Logic of this compound

G This compound This compound IC50: 75 nM Emax: 98% Potency Potency (Lower IC50 is better) This compound->Potency Less Potent Efficacy Efficacy (Higher Emax is better) This compound->Efficacy Higher Efficacy Paclitaxel Paclitaxel IC50: 15 nM Emax: 95% Paclitaxel->Potency More Potent Paclitaxel->Efficacy Lower Efficacy Vincristine Vincristine IC50: 25 nM Emax: 92% Vincristine->Potency More Potent Vincristine->Efficacy Lower Efficacy

Caption: Logical comparison of this compound's potency and efficacy.

Summary of Findings

Based on the hypothetical in vitro data, this compound demonstrates high efficacy, achieving a maximal inhibition of 98% in MCF-7 cells. Its potency, as indicated by an IC50 of 75 nM, is lower than that of the established chemotherapeutic agents Paclitaxel (15 nM) and Vincristine (25 nM). This suggests that a higher concentration of this compound may be required to achieve the same level of inhibition as the comparator drugs. However, its slightly higher maximal efficacy could indicate a more complete inhibition of cell proliferation at saturating concentrations.

Further studies are warranted to investigate the therapeutic index and potential off-target effects of this compound. The experimental and analytical framework presented in this guide provides a robust methodology for the continued evaluation of this and other novel drug candidates.

References

Safety Operating Guide

Navigating the Uncharted Waters of Acoforestinine Disposal: A Best-Practice Approach

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Acoforestinine, a natural product isolated from Aconitum handelianum, necessitates a cautious and informed approach to its waste management.[1] In the absence of a dedicated Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must rely on established best practices for handling potent and potentially toxic chemical compounds. This guide provides a comprehensive operational plan for the safe disposal of this compound waste, drawing from general principles of laboratory safety and hazardous waste management.

Core Principles for this compound Waste Management

All materials that have come into contact with this compound must be treated as hazardous waste. This includes the pure compound, solutions containing this compound, contaminated labware, and personal protective equipment (PPE). Under no circumstances should this compound waste be disposed of in regular trash or poured down the drain.[2][3][4]

Personal Protective Equipment (PPE)

When handling this compound in any form, the use of appropriate PPE is mandatory to prevent accidental exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield in combination with goggles must be worn.[5]
Hand Protection Chemical-resistant gloves, such as nitrile, are required. Double-gloving is recommended for enhanced safety.[2][3]
Body Protection A lab coat should be worn to protect against skin contact. For tasks with a higher risk of contamination, a disposable gown is advisable.[2][3]
Respiratory Protection All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][6]
Step-by-Step Disposal Procedures

A systematic approach to waste segregation and containment is crucial for ensuring safety and compliance.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation.

  • Solid Waste: Includes unused or expired this compound powder, contaminated weigh boats, pipette tips, and other disposable labware.[3]

  • Liquid Waste: Encompasses all solutions containing this compound, including experimental solutions and solvent rinses of contaminated glassware.[3]

  • Sharps Waste: Needles, scalpels, or any other sharp objects contaminated with this compound must be collected in a designated, puncture-proof sharps container.[3]

Step 2: Waste Containerization and Labeling

Use appropriate, clearly labeled containers for each waste stream.

  • Solid Waste: Collect in a leak-proof container with a secure lid. The container must be labeled with "Hazardous Waste," "Toxic," and "this compound Solid Waste."[3]

  • Liquid Waste: Use a shatter-resistant, leak-proof container (e.g., a coated glass or high-density polyethylene bottle) for liquid waste.[3] The label must include "Hazardous Waste," "Toxic," "this compound Liquid Waste," and the name of the solvent(s).[3]

  • Sharps Waste: The sharps container must be clearly labeled as "Hazardous Waste," "Toxic," and "Sharps."[3]

Step 3: Management of Empty Containers

Containers that have held pure this compound are considered hazardous waste and must be managed accordingly.

  • Triple Rinse: Rinse the "empty" container three times with a suitable solvent.[4]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste.[4]

  • Container Disposal: After triple rinsing and air-drying, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.

Step 4: Spill Management

In the event of an this compound spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: For liquid spills, use an inert absorbent material to contain and absorb the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleanup materials must be collected as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

All segregated and properly labeled this compound waste must be disposed of through your institution's designated hazardous waste management program or a licensed hazardous waste disposal contractor.[3][4] Never attempt to treat or dispose of this waste through standard laboratory procedures.

Visualizing the Disposal Workflow

To aid in the decision-making process for handling this compound waste, the following workflow diagram outlines the key steps and considerations.

Acoforestinine_Disposal_Workflow This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow A Start: This compound Waste Generated B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Empty Container B->F Empty Container G Collect in Labeled Solid Waste Container C->G H Collect in Labeled Liquid Waste Container D->H I Collect in Labeled Sharps Container E->I J Triple Rinse with Appropriate Solvent F->J M Store Sealed Containers in Designated Hazardous Waste Accumulation Area G->M H->M I->M K Collect Rinsate as Liquid Hazardous Waste J->K L Dispose of Clean Container per Institutional Policy J->L K->H O End: Proper Disposal L->O N Arrange for Pickup by Institutional EHS or Licensed Contractor M->N N->O

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Acoforestinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Acoforestinine, a natural product derived from Aconitum handelianum.[1] Due to the inherent toxicity associated with Aconitum alkaloids, stringent safety protocols are mandatory to prevent accidental exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment and Toxicology

This compound belongs to the Aconitum family of alkaloids, which are known for their high toxicity.[2][3] These compounds are potent neurotoxins and cardiotoxins.[2][3]

Key Hazards:

  • Acute Toxicity: Aconitum alkaloids can be fatal if swallowed or inhaled. Even small amounts can lead to severe poisoning.[4]

  • Dermal Absorption: These toxins can be absorbed through the skin, leading to systemic toxicity.[4][5]

  • Symptoms of Exposure: The onset of symptoms can be rapid, appearing within minutes to a couple of hours.[4][5] Initial signs may include numbness and tingling of the face and extremities, followed by gastrointestinal distress (nausea, vomiting, diarrhea), cardiovascular effects (hypotension, life-threatening arrhythmias), and neurological symptoms (muscle weakness, paralysis).[3][4]

Due to the lack of specific toxicity data for this compound, it must be handled with the highest degree of caution, assuming a high level of toxicity comparable to other aconitine-type alkaloids.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications
Handling Solid (Powder) - Double Nitrile Gloves- Disposable Gown/Coveralls- Eye Protection- Respiratory Protection- Gloves should be chemotherapy-rated.- Gown should be impermeable.- Safety glasses with side shields or a face shield.- A NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of airborne particles.
Handling Solutions - Double Nitrile Gloves- Disposable Gown/Coveralls- Eye Protection- Gloves should be chemotherapy-rated.- Gown should be impermeable.- Chemical splash goggles or a face shield.
Weighing and Aliquoting - Double Nitrile Gloves- Disposable Gown/Coveralls- Eye Protection- Respiratory Protection- All procedures involving the solid form must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).
Disposal of Waste - Double Nitrile Gloves- Disposable Gown/Coveralls- Eye Protection- Follow all institutional and local regulations for hazardous waste disposal.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following diagram outlines the procedural flow for handling this compound from receipt to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage (Store at 2-8°C, protected from light) PPE_Donning Don PPE Receipt_and_Storage->PPE_Donning Weighing Weighing of Solid PPE_Donning->Weighing Dissolution Dissolution in Solvent (e.g., DMSO, Chloroform) Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation PPE_Doffing Doff PPE Waste_Segregation->PPE_Doffing Disposal Dispose of Waste PPE_Doffing->Disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Weighing: Always weigh solid this compound within a chemical fume hood or a containment ventilated enclosure to prevent inhalation of the powder. Use anti-static weigh paper or a tared vial to minimize dispersal.

  • Dissolution: this compound is soluble in solvents such as Chloroform, Dichloromethane, and DMSO.[4] Prepare solutions within the chemical fume hood. Add the solvent slowly to the solid to avoid splashing.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Do not attempt to clean a spill without appropriate training and PPE, including respiratory protection. For a small spill, cover with an absorbent material, and then carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Stream Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials) - Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated PPE (gloves, gown) - Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Liquid Waste (solutions containing this compound) - Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.

Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed by your institution's environmental health and safety department.

  • Regulatory Compliance: All disposal must be in strict accordance with local, state, and federal regulations. Consult your institution's hazardous waste management plan for specific procedures.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the highly toxic compound this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.